molecular formula C19H32ClNO2 B1218566 Aminosteroid CAS No. 51740-76-2

Aminosteroid

Cat. No.: B1218566
CAS No.: 51740-76-2
M. Wt: 341.9 g/mol
InChI Key: NDDAQHROMJDMKS-XFYXLWKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminosteroids are a versatile class of synthetic compounds derived from the steroid structure, modified with an amine group to enhance their research utility across multiple scientific fields. These compounds are for research and laboratory use only; they are not for diagnostic or therapeutic use in humans or animals. In neuroscience research , select 21-aminosteroids (also known as "lazaroids") have demonstrated significant neuroprotective properties. Their primary mechanism of action is the potent inhibition of iron-dependent lipid peroxidation , a key pathway of oxidative cell damage following acute injuries like spinal cord or traumatic brain injury . Furthermore, these compounds exhibit membrane-stabilizing effects by integrating into the lipid bilayer, which helps to restrict the propagation of lipid-derived free radicals and maintain cellular integrity . Conversely, in pharmacology , other aminosteroids are primarily investigated as neuromuscular blocking agents (NMBAs), such as rocuronium and vecuronium . These compounds act by competitively antagonizing nicotinic acetylcholine receptors at the neuromuscular junction. The effects of these specific aminosteroidal NMBAs can be rapidly reversed by sugammadex , a modified γ-cyclodextrin that encapsulates the compound and reduces its plasma concentration . Emerging oncology research has identified novel aminosteroid derivatives, such as RM-133, that show promising in vitro and in vivo antitumor activity. Studies on models of aggressive cancers, including human promyelocytic leukemia (HL-60), ovarian (OVCAR-3), and pancreatic (PANC-1) cancers, indicate that these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells . This makes them compelling candidates for investigating new anticancer mechanisms.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51740-76-2

Molecular Formula

C19H32ClNO2

Molecular Weight

341.9 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S)-2-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]azanium;chloride

InChI

InChI=1S/C19H31NO2.ClH/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2;/h11-16,21H,3-10,20H2,1-2H3;1H/t11-,12-,13-,14-,15-,16-,18-,19-;/m0./s1

InChI Key

NDDAQHROMJDMKS-XFYXLWKMSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)[NH3+])O)C.[Cl-]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)[NH3+])O)C.[Cl-]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)[NH3+])O)C.[Cl-]

Related CAS

50588-47-1 (Parent)

Synonyms

3 alpha-amino-5 alpha-androstan-2 beta-ol-17-one.HCl
amafalone
amafolone
amafolone hydrochloride
Org 6001
Org-6001

Origin of Product

United States

Foundational & Exploratory

Synthesis of Novel Aminosteroid Derivatives with Neuromuscular Blocking Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of novel aminosteroid derivatives exhibiting neuromuscular blocking activity. It is intended to serve as a detailed resource for researchers and professionals engaged in the discovery and development of new muscle relaxants. This document outlines key synthetic strategies, presents detailed experimental protocols for pharmacological assessment, and summarizes quantitative data to facilitate the comparison of novel compounds.

Introduction to this compound Neuromuscular Blocking Agents

This compound-based neuromuscular blocking agents (NMBAs) are a cornerstone of modern anesthesia, facilitating endotracheal intubation and providing skeletal muscle relaxation during surgical procedures.[1] These agents are competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1] The development of this compound NMBAs began with the synthesis of pancuronium in 1964, which utilized a rigid steroid nucleus as a scaffold to position two quaternary ammonium groups, mimicking the structure of acetylcholine.[2] This innovative approach led to the development of subsequent clinically successful drugs such as vecuronium and rocuronium.[3]

The ongoing research in this field focuses on the development of novel derivatives with an improved pharmacological profile, including a more rapid onset of action, a shorter duration of action, and a reduction in cardiovascular side effects.[4] This guide delves into the synthetic chemistry and pharmacological testing that underpin these research efforts.

Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel this compound derivatives typically starts from a readily available steroid backbone, such as epiandrosterone or 5α-androstan-2-en-17-one.[5][6] The core of the synthetic effort involves the introduction of amino groups at various positions of the steroid nucleus and their subsequent quaternization.

A common synthetic pathway for rocuronium bromide, a widely used NMBA, begins with 5α-androstan-2-en-17-one.[5] The synthesis involves several key steps including epoxidation of the double bond, ring-opening of the epoxide with morpholine, introduction of a pyrrolidinyl group at the 16-position, reduction of the ketone, and subsequent acetylation and quaternization.[5] Variations in the amino groups, the quaternizing agents, and the substituents on the steroid skeleton are the primary means of generating novel derivatives with potentially improved pharmacological properties.[7]

For instance, the synthesis of pancuronium bromide involves the introduction of piperidino groups at the 2β and 16β positions of the androstane skeleton, followed by diacetylation and quaternization with methyl bromide.[2][[“]][9] Vecuronium bromide, a monoquaternary analogue of pancuronium, is synthesized through a similar route but with selective N-demethylation of the A-ring nitrogen.[10]

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives, starting from a common steroidal precursor.

G A Steroidal Starting Material (e.g., Epiandrosterone) B Introduction of Amino Groups (e.g., Amination, Epoxide Ring Opening) A->B C Functional Group Manipulations (e.g., Reduction, Oxidation) B->C D Acylation (e.g., Acetylation of Hydroxyl Groups) C->D E Quaternization (Introduction of Quaternary Ammonium Groups) D->E F Purification and Characterization (e.g., Chromatography, Spectroscopy) E->F

Caption: Generalized Synthetic Workflow for this compound Derivatives.

Quantitative Data on Neuromuscular Blocking Activity

The neuromuscular blocking potency and time course of action of novel this compound derivatives are critical parameters for their evaluation. This data is typically obtained from in vitro and in vivo pharmacological assays. The following tables summarize key quantitative data for established and selected novel this compound compounds.

Table 1: In Vitro Neuromuscular Blocking Potency of Selected this compound Derivatives

CompoundPreparationED50 (µM)Reference
RocuroniumMouse Phrenic Nerve-Hemidiaphragm2.50[11]
VecuroniumRat Phrenic Nerve-Hemidiaphragm0.3 - 0.5[12]
PancuroniumRat Phrenic Nerve-Hemidiaphragm0.2 - 0.4[12]
Compound 3gMouse Phrenic Nerve-Hemidiaphragm0.36[11]
Compound 4gMouse Phrenic Nerve-Hemidiaphragm0.37[11]

*Novel benzyl-quaternized this compound derivatives.[11]

Table 2: In Vivo Neuromuscular Blocking Profile of Clinically Used Aminosteroids

CompoundSpeciesPreparationED95 (mg/kg)Onset of Action (min)Duration of Action (min)Reference
RocuroniumHuman-0.31.5 - 2.030 - 40[3]
VecuroniumHuman-0.052.5 - 3.025 - 30[3]
PancuroniumHuman-0.073.0 - 4.060 - 90[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of the neuromuscular blocking activity of novel compounds. This section provides methodologies for key in vitro and in vivo experiments.

In Vitro Assay: Rat Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method is a widely used model to assess the potency of neuromuscular blocking agents.[13]

Procedure:

  • Preparation of the Tissue:

    • A male Wistar rat (200-250 g) is euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[14]

    • The phrenic nerve and the diaphragm are carefully dissected and isolated. The hemidiaphragm with the attached phrenic nerve is then mounted in a tissue bath containing oxygenated Krebs solution at 37°C.[14] The composition of the Krebs solution is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.[14] The solution is continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.[14]

  • Stimulation and Recording:

    • The phrenic nerve is stimulated supramaximally with single square-wave pulses (0.2 ms duration) at a frequency of 0.1 Hz using platinum electrodes.[12]

    • The resulting isometric muscle contractions of the hemidiaphragm are recorded using a force-displacement transducer connected to a data acquisition system.[14]

  • Drug Administration and Data Analysis:

    • After a stabilization period, the novel this compound derivative is added to the tissue bath in a cumulative manner.

    • The percentage of inhibition of the twitch response is calculated for each concentration.

    • The effective dose producing 50% inhibition of the twitch response (ED50) is determined from the concentration-response curve.[12]

In Vivo Assay: Rat Tibialis Anterior Muscle Preparation

This in vivo model allows for the evaluation of the onset, duration, and recovery characteristics of neuromuscular blockade.[15]

Procedure:

  • Animal Preparation:

    • A rat is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).[16]

    • The animal is placed on a heated platform to maintain body temperature.[16]

    • The sciatic nerve, which innervates the tibialis anterior muscle, is exposed. Alternatively, the peroneal nerve can be stimulated percutaneously.[17]

  • Stimulation and Recording:

    • The distal tendon of the tibialis anterior muscle is isolated and attached to a force transducer.[15]

    • The sciatic or peroneal nerve is stimulated with supramaximal square-wave pulses.[17]

    • The isometric twitch tension of the tibialis anterior muscle is recorded.[15]

  • Drug Administration and Data Analysis:

    • The novel this compound derivative is administered intravenously.

    • The time to achieve 95% twitch depression (onset of action) and the time for the twitch height to recover to 25% of its initial value (duration of action) are measured.

    • The dose required to produce 95% twitch depression (ED95) is determined.

The following diagram outlines the general workflow for the pharmacological evaluation of novel this compound derivatives.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Phrenic Nerve-Hemidiaphragm Preparation B Determine ED50 A->B F Structure-Activity Relationship Analysis B->F C Tibialis Anterior Muscle Preparation D Determine ED95, Onset, and Duration of Action C->D D->F E Novel this compound Derivative E->A E->C

Caption: Pharmacological Evaluation Workflow.

Mechanism of Action and Signaling Pathway

This compound neuromuscular blocking agents act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to the α-subunits of the nAChR, they prevent acetylcholine (ACh) from binding and activating the receptor, thereby inhibiting the influx of sodium ions and preventing muscle cell depolarization and subsequent contraction.

The following diagram illustrates the signaling pathway at the neuromuscular junction and the mechanism of action of this compound derivatives.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse Ca_Channel Voltage-gated Ca2+ Channel Nerve_Impulse->Ca_Channel Opens ACh_Vesicles ACh Vesicles ACh Acetylcholine (ACh) ACh_Vesicles->ACh Release Ca_Channel->ACh_Vesicles Triggers Fusion nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds and Activates This compound This compound Derivative This compound->nAChR Competitively Blocks Na_Channel Na+ Channel nAChR->Na_Channel Opens Depolarization Membrane Depolarization Na_Channel->Depolarization Na+ Influx Contraction Muscle Contraction Depolarization->Contraction

Caption: Neuromuscular Junction Signaling Pathway.

Conclusion

The synthesis of novel this compound derivatives remains a promising avenue for the development of neuromuscular blocking agents with superior clinical profiles. A thorough understanding of synthetic methodologies, coupled with robust pharmacological evaluation, is paramount to identifying lead compounds. This guide provides a foundational framework for researchers in this field, summarizing key data, detailing essential experimental protocols, and illustrating the underlying mechanisms of action. Future research will likely focus on fine-tuning the structure-activity relationships to optimize the pharmacokinetic and pharmacodynamic properties of these vital anesthetic adjuvants.

References

The 21-Aminosteroid Antioxidants: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 21-aminosteroids, a novel class of synthetic steroids, have garnered significant attention for their potent antioxidant properties, particularly their ability to inhibit iron-dependent lipid peroxidation. These compounds, often referred to as "lazaroids," have shown promise in preclinical models of central nervous system injury, ischemia, and other conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 21-aminosteroids as antioxidants, detailing their mechanism of action, quantitative antioxidant activity, and the experimental protocols used for their evaluation.

Mechanism of Action: Beyond Simple Radical Scavenging

Unlike classical phenolic antioxidants, the primary antioxidant mechanism of 21-aminosteroids is not direct scavenging of free radicals in the aqueous phase. Instead, their lipophilic nature allows them to intercalate into cellular membranes, where they exert their protective effects through a multi-faceted approach. The prevailing evidence suggests a physicochemical interaction with the lipid bilayer, leading to membrane stabilization and a decrease in membrane fluidity. This alteration of the membrane environment hinders the propagation of lipid peroxidation chain reactions.

Furthermore, 21-aminosteroids are potent inhibitors of iron-dependent lipid peroxidation.[1] Ferrous iron (Fe²⁺) can catalyze the formation of highly reactive hydroxyl radicals and initiate the lipid peroxidation cascade. Certain 21-aminosteroids can interact with iron, although the precise nature of this interaction varies among analogs. For instance, U-74500A is suggested to act as a membrane-localized iron chelator, a mechanism less prominent for tirilazad (U-74006F).[1][2]

A key aspect of their antioxidant action is a synergistic relationship with endogenous antioxidants, particularly vitamin E (α-tocopherol). Within the membrane, 21-aminosteroids can protect vitamin E from consumption, thereby preserving the cell's natural antioxidant defenses.[3]

Structure-Activity Relationship (SAR) of 21-Aminosteroids

The antioxidant potency of 21-aminosteroids is intricately linked to their chemical structure. Key structural features that influence their activity include the steroid backbone, modifications at the 16-position, and the nature of the complex amine substituent at the 21-position.

The steroid nucleus serves as a lipophilic anchor, facilitating the insertion and proper orientation of the molecule within the cell membrane. The planarity and rigidity of the steroid structure are thought to be important for effective interaction with the lipid bilayer.

The substituent at the 21-position, typically a piperazinyl pyrimidinyl moiety, is crucial for the antioxidant activity.[1][4] This basic amine group is believed to be the primary site of interaction with lipid peroxyl radicals, although their radical scavenging activity is modest compared to traditional antioxidants.[5] The specific arrangement and substituents on this heterocyclic system significantly modulate the antioxidant potency.

The presence and stereochemistry of a methyl group at the 16-position also influence activity. For instance, tirilazad (U-74006F) possesses a 16α-methyl group, while its desmethyl analog, U-74389G, exhibits a similar pharmacodynamic and pharmacokinetic profile, suggesting that for some activities, this group is not essential.[6] However, subtle changes in this position can impact the overall conformation and membrane interaction of the molecule.

Quantitative Antioxidant Activity

The antioxidant activity of 21-aminosteroids is most commonly quantified by their ability to inhibit lipid peroxidation in various in vitro systems, such as rat brain homogenates or liposomes. The half-maximal inhibitory concentration (IC50) is a common metric used to express their potency. The following table summarizes the available quantitative data for some key 21-aminosteroid analogs.

Compound/AnalogCommon Name/CodeExperimental ModelIC50 (µM)Reference
21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-16α-methylpregna-1,4,9(11)-triene-3,20-dioneTirilazad (U-74006F)Iron-dependent lipid peroxidation in rat brain homogenates~3 - 60[1][4]
21-[4-(3,6-bis(diethylamino)-2-pyridinyl)-1-piperazinyl]-16α-methylpregna-1,4,9(11)-triene-3,20-dioneU-74500AIron-dependent lipid peroxidation in rat brain homogenates~2 - 60[1]
16-desmethyl tirilazadU-74389GLDL peroxidation induced by hydroxyl and superoxide radicalsConcentration-dependent inhibition[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as the pro-oxidant used, the source of the lipid substrate, and the method of detection. The data presented here are for comparative purposes.

Experimental Protocols

The evaluation of the antioxidant activity of 21-aminosteroids relies on well-established in vitro assays that measure the extent of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for this purpose.

In Vitro Iron-Dependent Lipid Peroxidation Assay in Rat Brain Homogenates

This assay assesses the ability of a compound to inhibit lipid peroxidation induced by ferrous iron in a biologically relevant tissue preparation.

a. Preparation of Rat Brain Homogenate:

  • Euthanize a rat according to approved animal welfare protocols.

  • Rapidly dissect the brain and place it in ice-cold 0.15 M KCl.

  • Weigh the brain tissue and homogenize it in 10 volumes of ice-cold 0.15 M KCl using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and store it on ice for immediate use.

b. Lipid Peroxidation Assay (TBARS):

  • Prepare reaction tubes containing the rat brain homogenate, the 21-aminosteroid analog at various concentrations (dissolved in a suitable vehicle, e.g., DMSO), and a buffer (e.g., Tris-HCl, pH 7.4).

  • Initiate lipid peroxidation by adding a solution of ferrous sulfate (FeSO₄).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.

  • Centrifuge the tubes to pellet the precipitated protein.

  • To the supernatant, add a solution of thiobarbituric acid (TBA).

  • Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for the formation of the pink-colored malondialdehyde (MDA)-TBA adduct.

  • Cool the samples to room temperature.

  • Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Calculate the percentage inhibition of lipid peroxidation for each concentration of the 21-aminosteroid and determine the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway of Iron-Induced Lipid Peroxidation and Intervention by 21-Aminosteroids

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) in Membrane ROS->PUFA Initiation Fe2 Fe²⁺ (Ferrous Iron) Fe2->PUFA Initiation Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical O2 O₂ Lipid_Radical->O2 Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical O2->Peroxyl_Radical PUFA2 Neighboring PUFA Peroxyl_Radical->PUFA2 Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Lipid_Radical2 Lipid Radical (L•) PUFA2->Lipid_Radical2 MDA Malondialdehyde (MDA) & other aldehydes Lipid_Hydroperoxide->MDA Chain_Reaction Chain Reaction Propagation Lipid_Radical2->Chain_Reaction Cell_Damage Membrane Damage & Cell Death Chain_Reaction->Cell_Damage MDA->Cell_Damage Aminosteroid 21-Aminosteroid This compound->Fe2 Chelation (some analogs) This compound->Peroxyl_Radical Inhibition Membrane Cell Membrane This compound->Membrane Stabilization TBARS_Workflow start Start prep_homogenate Prepare Rat Brain Homogenate start->prep_homogenate setup_rxn Set up Reaction Tubes: Homogenate + Buffer + 21-Aminosteroid prep_homogenate->setup_rxn initiate_lp Initiate Lipid Peroxidation (add FeSO₄) setup_rxn->initiate_lp incubate_37 Incubate at 37°C initiate_lp->incubate_37 stop_rxn Stop Reaction (add TCA) incubate_37->stop_rxn centrifuge1 Centrifuge stop_rxn->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant add_tba Add TBA Reagent collect_supernatant->add_tba heat_100 Heat at 100°C add_tba->heat_100 cool Cool to Room Temp. heat_100->cool measure_abs Measure Absorbance at 532 nm cool->measure_abs calculate Calculate % Inhibition & IC50 measure_abs->calculate end End calculate->end

References

The Lazaroids: A Technical Guide to their Discovery and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lazaroids, a class of 21-aminosteroids, emerged from research aimed at dissociating the anti-inflammatory and neuroprotective effects of glucocorticoids from their hormonal actions. This technical guide provides an in-depth exploration of the discovery, pharmacology, and experimental evaluation of these potent lipid peroxidation inhibitors. It details their mechanism of action, summarizes key preclinical and clinical findings, and provides comprehensive experimental protocols for their investigation. This document is intended to serve as a core resource for researchers and professionals in drug development investigating neuroprotective and antioxidant compounds.

Discovery and Development

The development of lazaroids was spurred by the observation that high doses of the glucocorticoid methylprednisolone demonstrated neuroprotective effects in models of central nervous system (CNS) injury. This effect was found to be independent of its glucocorticoid receptor activity, leading to the hypothesis that it was related to the inhibition of lipid peroxidation.[1] Scientists at The Upjohn Company in the 1980s synthesized a series of 21-aminosteroids that lacked glucocorticoid activity but were potent inhibitors of iron-dependent lipid peroxidation.[2] These compounds were nicknamed "lazaroids" due to their remarkable ability to seemingly "raise from the dead" neurons in preclinical models of injury.[3] One of the most extensively studied lazaroids is Tirilazad Mesylate (U-74006F).[2]

Pharmacology and Mechanism of Action

The primary mechanism of action of lazaroids is the inhibition of lipid peroxidation, a destructive chain reaction that damages cell membranes and contributes to secondary injury in various pathological conditions, including CNS trauma and ischemia.[4]

2.1. Inhibition of Lipid Peroxidation and Radical Scavenging

Lazaroids are potent inhibitors of iron-catalyzed, free radical-induced lipid peroxidation.[2] Their antioxidant activity is multifaceted and includes:

  • Scavenging of lipid peroxyl radicals: This is a key mechanism by which they interrupt the propagation phase of the lipid peroxidation chain reaction.[1] While the reaction rate is slower than that of the endogenous antioxidant α-tocopherol (vitamin E), the presence of lazaroids significantly slows the overall oxidation process.[1]

  • Membrane stabilization: Lazaroids are lipophilic and readily incorporate into cell membranes.[5] This localization is thought to increase membrane stability and restrict the movement of lipid peroxyl radicals within the membrane, thereby limiting their interaction with adjacent fatty acids.[6]

  • Preservation of endogenous antioxidants: Studies have shown that tirilazad can spare endogenous antioxidants like vitamin E and vitamin C in the brain during ischemia-reperfusion injury.[7][8]

  • Interaction with iron: Lazaroids may chelate iron or inhibit iron-catalyzed Fenton reactions, which generate highly reactive hydroxyl radicals.[9]

2.2. Signaling Pathway of Lipid Peroxidation and Lazaroid Intervention

The following diagram illustrates the lipid peroxidation cascade and the points of intervention by lazaroids.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (e.g., •OH) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane ROS->PUFA Initiation L_radical Lipid Radical (L•) PUFA->L_radical O2_1 O₂ L_radical->O2_1 LOO_radical Lipid Peroxyl Radical (LOO•) O2_1->LOO_radical PUFA_2 PUFA LOO_radical->PUFA_2 Propagation LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH PUFA_2->L_radical Propagation Propagation of Lipid Peroxidation LOOH->Propagation Lazaroid Lazaroid (e.g., Tirilazad) Lazaroid->LOO_radical Scavenges Membrane Membrane Stabilization Lazaroid->Membrane Promotes Fenton Fenton Reaction Lazaroid->Fenton Inhibits Membrane->PUFA Protects Iron Fe²⁺ Iron->Fenton Fenton->ROS Generates •OH Experimental_Workflow start Start: Lazaroid Compound in_vitro In Vitro Studies start->in_vitro lpo_assay Lipid Peroxidation Assay (e.g., TBARS) in_vitro->lpo_assay ros_assay ROS Scavenging Assay (e.g., DCFH-DA) in_vitro->ros_assay membrane_assay Membrane Stabilization Assay (e.g., HRBC) in_vitro->membrane_assay in_vivo In Vivo Animal Models in_vitro->in_vivo sci_model Spinal Cord Injury Model in_vivo->sci_model stroke_model Stroke/Ischemia Model in_vivo->stroke_model sah_model Subarachnoid Hemorrhage Model in_vivo->sah_model outcome Outcome Assessment sci_model->outcome stroke_model->outcome sah_model->outcome functional Functional Recovery (e.g., Tarlov Score) outcome->functional histological Histological Analysis (Lesion Volume) outcome->histological biochemical Biochemical Markers (e.g., Cytokines) outcome->biochemical clinical Clinical Trials outcome->clinical

References

An In-Depth Technical Guide to the Chemical Structure and Pharmacology of Pancuronium and Vecuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical structures and pharmacological profiles of pancuronium and vecuronium, two aminosteroid neuromuscular blocking agents. The document delves into their mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for their study, offering valuable insights for researchers and professionals in drug development.

Chemical Structure: A Tale of Two Steroids

Pancuronium and vecuronium share a rigid this compound backbone, a structural feature that plays a crucial role in their neuromuscular blocking activity.[1][2] Both are derivatives of androstane, but a key difference in their chemical makeup dictates their distinct pharmacological characteristics.

Pancuronium bromide is chemically designated as 2β, 16β - dipiperidino-5α-androstane-3α, 17-β diol diacetate dimethobromide.[3] It is a bis-quaternary this compound, meaning it possesses two quaternary ammonium groups.[4] These positively charged nitrogen atoms are located within the two piperidinium rings attached to the steroid nucleus.[2]

Vecuronium bromide, on the other hand, is a mono-quaternary analogue of pancuronium.[5] Its chemical name is 1-[2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(piperidin-1-yl)androstan-16-yl]-1-methylpiperidinium bromide.[6] The defining structural difference is the presence of only one quaternary ammonium group, with the other nitrogen atom in the second piperidine ring existing as a tertiary amine. This seemingly minor alteration has profound implications for its pharmacological profile, particularly its duration of action and cardiovascular side effects.

FeaturePancuroniumVecuronium
Chemical Classification Bis-quaternary this compoundMono-quaternary this compound
Molecular Formula C35H60Br2N2O4C34H57BrN2O4
Quaternary Ammonium Groups TwoOne

Pharmacology: Unraveling the Mechanism of Neuromuscular Blockade

Both pancuronium and vecuronium are non-depolarizing neuromuscular blocking agents. Their primary mechanism of action involves the competitive antagonism of acetylcholine (ACh) at the nicotinic cholinergic receptors located on the motor end-plate of the neuromuscular junction.[3][7][8][9] By binding to these receptors without activating them, they prevent ACh from initiating the depolarization of the muscle fiber, thereby inhibiting muscle contraction.[7][8]

The structural similarity of the quaternary ammonium groups to the quaternary nitrogen of acetylcholine allows these molecules to fit into the ACh binding sites on the nicotinic receptor.[7] This competitive inhibition can be overcome by increasing the concentration of ACh at the neuromuscular junction, which is the principle behind the use of acetylcholinesterase inhibitors (e.g., neostigmine) for the reversal of neuromuscular blockade.[3][9]

Signaling Pathway of Neuromuscular Transmission and Blockade

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor End-Plate) Nerve_Impulse Nerve Impulse Ca_Influx Ca²⁺ Influx Nerve_Impulse->Ca_Influx ACh_Vesicles ACh Vesicles Ca_Influx->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Na_Influx Na⁺ Influx nAChR->Na_Influx Opens Channel Blockade Blockade nAChR->Blockade Depolarization Depolarization Na_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Panc_Vec Pancuronium / Vecuronium Panc_Vec->nAChR Competitively Binds Blockade->Na_Influx Prevents

Neuromuscular junction signaling and blockade by pancuronium/vecuronium.

Pharmacokinetics and Pharmacodynamics: A Comparative Analysis

The structural differences between pancuronium and vecuronium lead to distinct pharmacokinetic and pharmacodynamic profiles. Vecuronium generally has a faster onset of action, a shorter duration of action, and is less likely to cause cardiovascular side effects compared to pancuronium.

Table 1: Comparative Pharmacokinetic Properties

ParameterPancuroniumVecuronium
Elimination Half-life 140 ± 25 min[6]71 ± 20 min[6]
Volume of Distribution 0.25 L/kg0.27 L/kg
Plasma Clearance 1.8 ± 0.4 mL/kg/min[6]5.2 ± 0.7 mL/kg/min[6]
Metabolism Primarily renal excretion, some hepatic metabolismPrimarily hepatic metabolism, some renal excretion[10]

Table 2: Comparative Pharmacodynamic Properties

ParameterPancuroniumVecuronium
ED95 (mg/kg) 0.07[11]0.05[11]
Onset of Action (min) 3-5[12]2.5-3[13]
Clinical Duration (min) 60-100[11]25-40[13]
Cardiovascular Effects Vagolytic (increases heart rate)Minimal

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade

The most common method for quantifying the effects of neuromuscular blocking agents in vivo is by monitoring the muscle twitch response to peripheral nerve stimulation.[14]

Protocol: Train-of-Four (TOF) Stimulation in an Animal Model (e.g., Rat)

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. Maintain body temperature and monitor vital signs throughout the experiment.

  • Nerve Stimulation: Place stimulating electrodes over a peripheral motor nerve (e.g., the sciatic nerve).

  • Muscle Response Measurement: Attach a force transducer to the corresponding muscle (e.g., the gastrocnemius muscle) to record twitch tension.

  • Baseline Measurement: Deliver a supramaximal stimulus as a train-of-four (four stimuli at 2 Hz) and record the baseline twitch height.

  • Drug Administration: Administer pancuronium or vecuronium intravenously.

  • Data Acquisition: Continuously record the twitch response to TOF stimulation. The degree of neuromuscular blockade is determined by the ratio of the fourth twitch height to the first twitch height (T4/T1 ratio). A decrease in this ratio indicates neuromuscular blockade.[4]

  • Data Analysis: Plot the T4/T1 ratio over time to determine the onset of action, duration of action, and recovery profile of the neuromuscular blocking agent.

Nicotinic Acetylcholine Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare a membrane fraction from a tissue source rich in nicotinic acetylcholine receptors (e.g., Torpedo electric organ or a cell line expressing the receptor).

  • Radioligand: Use a radiolabeled ligand with high affinity and specificity for the nicotinic receptor (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).[1]

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (pancuronium or vecuronium).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation to determine the affinity of pancuronium or vecuronium for the nicotinic acetylcholine receptor.

Experimental Workflow Diagram

G cluster_0 In Vivo Neuromuscular Blockade Assessment cluster_1 Receptor Binding Assay Animal_Prep Animal Preparation (Anesthesia, Monitoring) Stimulation Peripheral Nerve Stimulation (Train-of-Four) Animal_Prep->Stimulation Measurement Muscle Twitch Response Measurement Stimulation->Measurement Drug_Admin_Invivo Drug Administration (Pancuronium / Vecuronium) Measurement->Drug_Admin_Invivo Data_Acq_Invivo Data Acquisition (T4/T1 Ratio) Drug_Admin_Invivo->Data_Acq_Invivo Data_Analysis_Invivo Data Analysis (Onset, Duration, Recovery) Data_Acq_Invivo->Data_Analysis_Invivo Receptor_Prep Receptor Preparation (Membrane Fraction) Incubation Incubation with Radioligand and Competitor Receptor_Prep->Incubation Filtration Separation of Bound/ Free Ligand (Filtration) Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification Data_Analysis_Binding Data Analysis (IC50, Ki) Quantification->Data_Analysis_Binding

Experimental workflow for studying neuromuscular blocking agents.

Conclusion

Pancuronium and vecuronium, while structurally similar, exhibit distinct pharmacological profiles due to the difference in their number of quaternary ammonium groups. This guide has provided a detailed overview of their chemical structures, mechanisms of action, and key pharmacokinetic and pharmacodynamic parameters. The inclusion of detailed experimental protocols offers a practical resource for researchers in the field of neuromuscular pharmacology and drug development. A thorough understanding of these agents at a molecular and physiological level is essential for their safe and effective use in clinical practice and for the development of novel neuromuscular blocking agents with improved therapeutic profiles.

References

An In-depth Technical Guide on the Core Mechanism of Action of Aminosteroid Antagonists on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] At the neuromuscular junction (NMJ), they are critical for converting the neural signal from a motor neuron into muscle contraction.[2][4] Aminosteroid antagonists, such as pancuronium, vecuronium, and rocuronium, are non-depolarizing neuromuscular blocking agents (NMBAs) widely used in anesthesia to induce muscle relaxation.[5] This guide elucidates the fundamental mechanisms by which these compounds exert their inhibitory effects on nAChRs, focusing on competitive and allosteric modes of action, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

This compound antagonists primarily function by inhibiting the action of the endogenous agonist, acetylcholine (ACh), at the postsynaptic nAChR on the motor endplate.[6][5][7] This prevents the influx of cations (primarily Na+ and K+) that would normally lead to depolarization of the muscle cell membrane and subsequent contraction.[2] The interaction is complex, involving more than one mode of inhibition.

Competitive Antagonism

The principal mechanism of action for this compound antagonists is competitive inhibition.[5] These bulky molecules act as competitive antagonists, binding to the same recognition sites as acetylcholine on the nAChR without activating the channel. The binding sites for agonists and competitive antagonists are located at the interfaces between the receptor's subunits, specifically at the α-δ and α-ε (or α-γ in fetal receptors) interfaces in muscle-type nAChRs.[8]

By occupying one or both of the two ACh binding sites on the receptor, the antagonist prevents ACh from binding and, consequently, prevents the conformational change required for channel opening.[8] This blockade is surmountable; increasing the concentration of acetylcholine at the neuromuscular junction, for instance by administering an acetylcholinesterase inhibitor, can overcome the block and restore neuromuscular transmission.[9][7]

Allosteric Inhibition

Emerging evidence suggests that in addition to competitive antagonism, aminosteroids can also act as allosteric inhibitors.[10] Allosteric inhibition involves the binding of a molecule to a site on the receptor that is distinct from the agonist-binding (orthosteric) site.[11][12] This binding event induces a conformational change in the receptor that reduces its affinity for the agonist or its ability to open the channel, even when the agonist is bound.[11]

Studies using chimeric nAChR subunits have indicated that the extracellular ACh binding site is not solely responsible for the sensitivity to pancuronium.[10] Furthermore, the inhibitory concentration (IC50) of pancuronium remains unchanged at different acetylcholine concentrations, a hallmark of non-competitive or allosteric inhibition.[10] This suggests that aminosteroids may bind to a separate, allosteric site, possibly within the transmembrane domain, to inhibit receptor function.[10] This mode of inhibition is not overcome by increasing agonist concentration.[13][14]

Presynaptic Inhibition

This compound antagonists can also inhibit presynaptic nAChRs located on the motor nerve terminal.[9][7] These presynaptic receptors are involved in a positive feedback loop that mobilizes acetylcholine release. By blocking these receptors, aminosteroids can reduce the amount of ACh released during high-frequency nerve stimulation, contributing to the phenomenon of "tetanic fade."[9]

Caption: Dual inhibition pathways of aminosteroids on nAChRs.

Quantitative Data Summary

The potency of this compound antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the specific nAChR subtype and the experimental conditions.

AntagonistnAChR SubtypeIC50 ValueExperimental SystemReference
Pancuronium Zebrafish αβδ (δ-type)0.47 µMXenopus oocytes (TEVC)[10]
Zebrafish αβδε (ε-type)0.02 µMXenopus oocytes (TEVC)[10]
Vecuronium Human Adult Muscle120 nMBOSC 23 Cells (Patch Clamp)[15]
Rocuronium Human Adult Muscle320 nMBOSC 23 Cells (Patch Clamp)[15]
Hexamethonium SH-EP1-α4β2-nAChR~1 µMSH-EP1 Cells (Membrane Potential Assay)[16]
Mecamylamine SH-EP1-α4β2-nAChR~100 nMSH-EP1 Cells (Membrane Potential Assay)[16]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison requires careful consideration of the methodologies used.

Experimental Protocols

The characterization of this compound antagonist interactions with nAChRs relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is widely used to study the function of ion channels expressed in a heterologous system.

  • Protocol:

    • cRNA Preparation: Synthesize complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., α, β, δ, ε) from cDNA templates.[17]

    • Oocyte Injection: Inject the cRNA mixture into the cytoplasm of Xenopus laevis oocytes.[17]

    • Incubation: Incubate the oocytes for 2-7 days to allow for the translation, assembly, and surface expression of functional nAChR channels.[17]

    • Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.[10]

    • Data Acquisition: Clamp the oocyte membrane at a holding potential (e.g., -60 mV).[17] Apply the agonist (e.g., 100 µM ACh) via a puff applicator to elicit an inward current. To determine antagonist potency, co-apply the agonist with varying concentrations of the this compound antagonist after a brief pre-incubation with the antagonist alone.[10]

    • Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to generate a dose-response curve and calculate the IC50 value.[17]

G start Start: cRNA of nAChR Subunits inject Inject cRNA into Xenopus Oocyte start->inject incubate Incubate 2-7 Days for Receptor Expression inject->incubate setup Place Oocyte in TEVC Recording Setup incubate->setup clamp Impale with Electrodes Voltage Clamp at -60mV setup->clamp apply_agonist Apply Agonist (ACh) Record Control Current clamp->apply_agonist apply_antagonist Pre-incubate & Co-apply Antagonist + Agonist apply_agonist->apply_antagonist Iterate Concentrations record_inhibition Record Inhibited Current apply_antagonist->record_inhibition analyze Measure Peak Currents Calculate % Inhibition record_inhibition->analyze plot Plot Dose-Response Curve Determine IC50 analyze->plot

Caption: Experimental workflow for TEVC analysis of nAChR antagonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) and density (Bmax) of ligands to receptors in tissue homogenates or cell membranes.[18]

  • Protocol:

    • Membrane Preparation: Homogenize tissue (e.g., rat brain) or cultured cells expressing the nAChR subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the final pellet.[19]

    • Saturation Binding: Incubate aliquots of the membrane preparation with increasing concentrations of a radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) to determine total binding.[18][20]

    • Non-Specific Binding: In a parallel set of tubes, perform the same incubation but in the presence of a high concentration of an unlabeled competing ligand to saturate the specific binding sites. This measures non-specific binding.[19]

    • Competition Binding: To determine the affinity of an unlabeled antagonist (like an this compound), incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.[18]

    • Separation & Counting: After incubation to equilibrium, rapidly separate the bound from free radioligand, typically by vacuum filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

    • Analysis: Specific binding is calculated by subtracting non-specific from total binding. Data from saturation experiments are analyzed to yield Kd and Bmax. Data from competition experiments are used to calculate the Ki (inhibitory constant) of the unlabeled drug.[18]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the nAChR that are critical for antagonist binding and action.[21][22]

  • Protocol:

    • Mutagenesis: Introduce a specific mutation (e.g., changing a single amino acid) into the cDNA encoding an nAChR subunit using a mutagenesis kit.[22][23] For example, a residue in a putative binding loop (like αY198) could be changed to Alanine.[8]

    • Expression: Express the mutated receptor in a suitable system, such as Xenopus oocytes or a mammalian cell line.[23]

    • Functional Assay: Perform functional assays (e.g., TEVC or patch-clamp) on the mutant receptors to measure the IC50 of the this compound antagonist.[8]

    • Comparison: Compare the IC50 value for the mutant receptor to that of the wild-type receptor. A significant increase in the IC50 for the mutant receptor suggests that the mutated residue is important for the antagonist's binding or its ability to inhibit the receptor.[8]

G cluster_findings Experimental Findings cluster_conclusions Mechanistic Conclusions F1 Finding 1: Antagonist binds to ACh site (Radioligand Competition Assay) C1 Competitive Antagonism (Orthosteric Blockade) F1->C1 Supports F2 Finding 2: IC50 is independent of ACh concentration (TEVC/Electrophysiology) C2 Allosteric Inhibition (Non-competitive Blockade) F2->C2 Supports F3 Finding 3: Mutations in transmembrane domain affect potency (Site-Directed Mutagenesis) F3->C2 Supports Overall Dual Mechanism of Action C1->Overall C2->Overall

Conclusion

The action of this compound antagonists on nicotinic acetylcholine receptors is multifaceted. The primary, clinically relevant mechanism is competitive antagonism at the acetylcholine binding sites, leading to neuromuscular blockade. However, substantial evidence also points to a non-competitive, allosteric mechanism of inhibition, where these drugs bind to a secondary site to modulate receptor function.[10] This dual mechanism, combined with effects on presynaptic receptors, fully characterizes their pharmacological profile. Understanding these intricate interactions at a molecular level, through the application of detailed electrophysiological and biochemical protocols, is crucial for the rational design of new neuromuscular blocking agents with improved safety and selectivity profiles.

References

Initial biological activity screening of newly synthesized aminosteroid compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the initial biological activity screening of newly synthesized aminosteroid compounds for researchers, scientists, and drug development professionals. This document outlines key experimental protocols, data presentation strategies, and visual representations of associated biological pathways.

Introduction to Aminosteroids and their Therapeutic Potential

Aminosteroids, a class of steroid derivatives featuring one or more amino groups, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These synthetic compounds are often designed to mimic the structure of endogenous steroids, allowing them to interact with various biological targets and modulate cellular pathways. The initial screening of newly synthesized this compound compounds is a critical step in the drug discovery process, aiming to identify promising lead candidates for further development. Key therapeutic areas where aminosteroids have shown potential include oncology, infectious diseases, and inflammatory disorders. Their mechanisms of action are diverse, ranging from the induction of apoptosis in cancer cells to the inhibition of microbial growth and the modulation of inflammatory responses.

Primary Biological Activity Screening

The initial phase of screening involves a battery of in vitro assays designed to efficiently assess the cytotoxic, antimicrobial, and anti-inflammatory properties of the newly synthesized compounds.

Anticancer Activity Screening

A primary focus for many this compound derivatives is their potential as anticancer agents. The initial screening typically involves evaluating their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound Compounds

CompoundCell LineIncubation Time (h)IC50 (µM)
This compound AHeLa4815.2 ± 1.8
This compound AMCF-74822.5 ± 2.1
This compound BHeLa488.7 ± 0.9
This compound BMCF-74812.1 ± 1.3
Doxorubicin (Control)HeLa481.2 ± 0.3
Doxorubicin (Control)MCF-7480.8 ± 0.1
Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Aminosteroids are evaluated for their ability to inhibit the growth of various bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 × 10^8 CFU/mL for bacteria).

  • Compound Dilution: The this compound compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity of this compound Compounds

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound C166432
This compound D83216
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A4

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are essential for understanding the complex processes in biological screening and the mechanisms of action of the compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis New this compound Synthesis & Purification anticancer Anticancer Assay (e.g., MTT) synthesis->anticancer antimicrobial Antimicrobial Assay (e.g., MIC) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) synthesis->anti_inflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: Workflow for initial biological activity screening.

Many aminosteroids exert their anticancer effects by inducing apoptosis, a form of programmed cell death. Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway This compound This compound death_receptor Death Receptor (e.g., Fas, TNFR1) This compound->death_receptor bax Bax/Bak This compound->bax pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 recruits caspase8 Caspase-8 pro_caspase8->caspase8 activates pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 mitochondrion Mitochondrion bax->mitochondrion permeabilizes cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases pro_caspase9 Pro-Caspase-9 cytochrome_c->pro_caspase9 activates caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified this compound-induced apoptosis pathways.

Conclusion and Future Directions

The initial biological activity screening is a pivotal stage in the journey of a newly synthesized this compound from the laboratory to the clinic. The protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of these compounds. Promising candidates identified through this initial screening warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and preclinical safety and toxicity assessments. The ultimate goal is to develop novel this compound-based therapeutics that can address unmet medical needs in oncology, infectious diseases, and beyond.

Beyond the Neuromuscular Junction: A Technical Guide to the Expanding Therapeutic Potential of Aminosteroid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosteroids are a well-established class of compounds, renowned for their role as neuromuscular blocking agents (NMBAs) in clinical anesthesia.[1] Molecules like rocuronium and vecuronium are staples in surgical practice, achieving profound muscle relaxation by competitively antagonizing the nicotinic acetylcholine receptor at the neuromuscular junction.[2][3] However, the rigid, polycyclic scaffold of the aminosteroid nucleus offers a versatile platform for extensive chemical modification, leading to the discovery of novel derivatives with significant therapeutic potential far beyond muscle relaxation. This technical guide explores the burgeoning research into this compound compounds as neuroprotective agents, potent antimicrobials, and emerging anticancer therapies, providing detailed data, experimental methodologies, and mechanistic insights for professionals in drug discovery and development.

Neuroprotective Aminosteroids: The Lazaroid Class

A significant breakthrough in non-neuromuscular blocking this compound research was the development of the 21-aminosteroids, or "lazaroids." These compounds were specifically designed to inhibit iron-dependent lipid peroxidation, a critical pathway in secondary neuronal injury following ischemia, hemorrhage, or trauma.[4][5] The lead compound in this class is Tirilazad Mesylate (U-74006F).

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The central nervous system is highly susceptible to oxidative stress due to its high concentration of polyunsaturated fatty acids.[2] Pathological events like stroke lead to the generation of reactive oxygen species (ROS), initiating a destructive cascade of lipid peroxidation that compromises cell membrane integrity and leads to neuronal death.[1] Tirilazad is a potent, lipid-soluble antioxidant that intercalates into cellular membranes to inhibit this process through several mechanisms:[1][2][6]

  • Radical Scavenging: It directly scavenges lipid peroxyl radicals, terminating the chain reaction of peroxidation.[6]

  • Membrane Stabilization: It reduces membrane fluidity, physically protecting it from oxidative damage.[2][7]

  • Preservation of Endogenous Antioxidants: It helps maintain levels of antioxidants like Vitamin E.[2]

G cluster_0 Ischemic/Traumatic Insult cluster_1 Oxidative Stress Cascade Insult CNS Injury (Ischemia, Trauma) ROS Reactive Oxygen Species (ROS) Generation Insult->ROS Peroxidation Lipid Peroxidation (in Cell Membranes) ROS->Peroxidation Damage Membrane Damage & Loss of Integrity Peroxidation->Damage Death Neuronal Cell Death Damage->Death Tirilazad Tirilazad (21-Aminosteroid) Tirilazad->Peroxidation Inhibits

Quantitative Data: Preclinical Efficacy of Tirilazad

Tirilazad has demonstrated significant neuroprotective effects in various animal models of focal cerebral ischemia. The data below summarizes key findings from a dose-response study and a broader meta-analysis.

Model System Compound/Dose Key Parameter Measured Observed Effect Reference
Rat (Permanent Middle Cerebral Artery Occlusion)Tirilazad (1.0 mg/kg)Ischemic Damage Volume25.3% Reduction (P < 0.05 vs. vehicle)[8]
Rat (Permanent Middle Cerebral Artery Occlusion)Tirilazad (3.0 mg/kg)Ischemic Damage Volume32.9% Reduction (P < 0.005 vs. vehicle)[8]
Rat (Permanent Middle Cerebral Artery Occlusion)Tirilazad (3.0 mg/kg)Neurological Deficit ScoreSignificant Improvement (P < 0.05 vs. vehicle)[8]
Meta-Analysis (Multiple Animal Models of Focal Ischemia)Tirilazad (Various Doses)Infarct Volume Reduction29.2% (95% CI: 21.1% to 37.2%)[9]
Meta-Analysis (Multiple Animal Models of Focal Ischemia)Tirilazad (Various Doses)Neurobehavioral Score Improvement48.1% (95% CI: 29.3% to 66.9%)[9]
Experimental Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a standard method for evaluating the neuroprotective efficacy of a test compound in a rat model of permanent focal ischemic stroke.

1.3.1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthetize the animal using isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

1.3.2. Surgical Procedure:

  • Place the anesthetized rat in a stereotaxic frame and make a midline cervical incision.

  • Carefully dissect the neck muscles to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA and the ECA distally from the carotid bifurcation.

  • Introduce a 4-0 monofilament nylon suture with a silicone-coated tip into the ICA via an incision in the ECA stump.

  • Advance the filament approximately 18-20 mm past the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin.

  • For permanent occlusion, the filament is left in place. Suture the incision.

1.3.3. Drug Administration:

  • Prepare Tirilazad or the test compound in a suitable vehicle.

  • Administer the compound intravenously (i.v.) or intraperitoneally (i.p.) at predetermined time points post-occlusion (e.g., 15 min, 2h, 6h).[8]

1.3.4. Outcome Assessment (24h post-MCAO):

  • Neurological Scoring: Evaluate neurological deficits using a standardized scale (e.g., 0 = no deficit, 3 = severe deficit).[8]

  • Infarct Volume Measurement:

    • Euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. Viable tissue stains red, while the infarcted area remains unstained (white).

    • Quantify the infarct volume in each slice using image analysis software and calculate the total infarct volume as a percentage of the total hemispheric volume.

G A Anesthesia & Surgery: Expose Carotid Arteries B Induce Ischemia: Insert Filament to Occlude MCA A->B C Drug Administration: Administer Tirilazad or Vehicle (i.v. or i.p.) B->C D Recovery Period (e.g., 24 hours) C->D E Assess Neurological Deficits (Standardized Scoring) D->E F Brain Harvest & Slicing D->F G TTC Staining to Visualize Infarct F->G H Image Analysis: Quantify Infarct Volume G->H

Antimicrobial Aminosteroids: The Ceragenin Class

Ceragenins (CSAs) are synthetic, cholic acid-based aminosteroids that function as mimics of endogenous cationic antimicrobial peptides (AMPs).[10] Unlike peptides, they are resistant to degradation by proteases, making them robust candidates for therapeutic development.[11] The lead compound, CSA-13, demonstrates broad-spectrum bactericidal activity by targeting and disrupting bacterial cell membranes.[12]

Core Mechanism of Action: Bacterial Membrane Disruption

CSAs are facially amphiphilic molecules, featuring a hydrophobic steroid backbone and a hydrophilic face presenting cationic charges. This structure drives their interaction with bacterial membranes, which are rich in anionic components (like lipopolysaccharide in Gram-negative bacteria). The proposed mechanism involves:

  • Electrostatic Binding: The cationic charges on the ceragenin are attracted to the anionic bacterial membrane.

  • Membrane Insertion & Permeabilization: The hydrophobic steroid scaffold inserts into the lipid bilayer, disrupting its structure and forming pores or channels.

  • Cell Lysis: This loss of membrane integrity leads to leakage of cellular contents and rapid cell death.

G CSA Ceragenin (CSA-13) (Cationic, Amphiphilic) Binding Electrostatic Binding CSA->Binding Membrane Anionic Bacterial Cell Membrane Membrane->Binding Insertion Hydrophobic Insertion & Membrane Disruption Binding->Insertion Lysis Membrane Permeabilization & Cell Lysis Insertion->Lysis

Quantitative Data: In Vitro Antimicrobial Activity of Ceragenins

The tables below summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for CSA-13 and other ceragenins against a range of clinically relevant Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.

Table 2.1: Activity Against Gram-Positive Bacteria

Organism Compound MIC Range (μg/mL) MBC Range (μg/mL) Reference
Staphylococcus aureus (clinical isolates) CSA-13 ≤0.25 - 2 1.56 - 6.25 [10][13]
Staphylococcus epidermidis CSA-13 ≤0.25 Not Reported [13]
Enterococcus faecium CSA-13 4 - 16 Not Reported [13]

| Enterococcus faecalis | CSA-13 | 4 - 32 | Not Reported |[13] |

Table 2.2: Activity Against Gram-Negative Bacteria

Organism Compound MIC Range (μg/mL) MBC Range (μg/mL) Reference
Escherichia coli CSA-13 0.5 - 1 Not Reported [3]
Klebsiella pneumoniae CSA-131 1 - 8 Not Reported [3]
Acinetobacter baumannii (MDR) CSA-13 1 - 4 16 [14]

| Pseudomonas aeruginosa (Carbapenem-resistant) | CSA-131 | 4 (MIC₅₀) | Not Reported |[15] |

Experimental Protocol: Broth Microdilution for MIC/MBC Determination

This protocol follows the standard guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC and MBC of an antimicrobial agent.

2.3.1. Materials:

  • Test Compound: Ceragenin (e.g., CSA-13) stock solution.

  • Bacterial Strains: Standardized inocula of test organisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to ~5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (MH).[3][13]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettors, incubator.

2.3.2. MIC Determination Procedure:

  • Dispense 50 μL of MH broth into each well of a 96-well plate.

  • Add 50 μL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 μL from well to well.

  • The final volume in each well should be 50 μL before adding bacteria.

  • Add 50 μL of the standardized bacterial inoculum to each well, bringing the final volume to 100 μL.

  • Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.3.3. MBC Determination Procedure:

  • Following MIC determination, take a 10 μL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than a few colonies growing on the agar).

Anticancer Aminosteroids: An Emerging Frontier

The application of this compound derivatives in oncology is a nascent but promising field. Research has indicated that certain modifications to the steroid scaffold can impart significant antitumor activity. One such example is the this compound derivative RM-133, which has shown activity against aggressive cancer models.

Preliminary Findings for RM-133

While detailed mechanistic studies and extensive quantitative data are still emerging, initial reports have highlighted the potential of RM-133. A key study demonstrated its efficacy in both in vitro and in vivo models of human ovarian (OVCAR-3) and pancreatic (PANC-1) cancers.[16] This early work suggests that the this compound framework can be adapted to target cancer cells, opening a new avenue for drug development. Further research is required to elucidate the precise mechanism of action and to generate the comprehensive data necessary for preclinical and clinical advancement.

Conclusion

The this compound scaffold, long associated with neuromuscular blockade, is proving to be a remarkably versatile platform for the development of novel therapeutics. The 21-aminosteroid Tirilazad has established a clear mechanism as a potent neuroprotective agent, while the ceragenin class, led by CSA-13, represents a new generation of robust, broad-spectrum antimicrobials. The anticancer potential of compounds like RM-133 signals yet another exciting direction for this chemical class. For drug development professionals, these findings underscore the value of exploring established pharmacophores for novel biological activities, paving the way for new treatments for a wide range of challenging diseases.

References

The Dichotomy of Charge: An In-depth Technical Guide to the Structure-Activity Relationships of Monoquaternary and Bisquaternary Aminosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the structure-activity relationships (SAR) of monoquaternary and bisquaternary aminosteroid neuromuscular blocking agents. By examining the intricate interplay between chemical structure and pharmacological effect, we aim to provide a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics in this class.

Introduction: The this compound Scaffold in Neuromuscular Blockade

Aminosteroidal neuromuscular blocking agents are a cornerstone of modern anesthesia, facilitating surgical procedures by inducing muscle relaxation.[1] Their mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, thereby preventing the binding of acetylcholine and subsequent muscle contraction.[2][3] A critical determinant of the potency and efficacy of these agents is the nature and number of their quaternary ammonium groups. This guide specifically explores the SAR of monoquaternary versus bisquaternary aminosteroids, a key consideration in the design of new and improved neuromuscular blockers.

Historically, the presence of two quaternary ammonium groups (a bisquaternary structure) was considered a prerequisite for high neuromuscular blocking potency.[4] The bisquaternary agent pancuronium stands as a classic example of this design principle.[5] However, the development of potent monoquaternary agents like vecuronium and rocuronium challenged this dogma, highlighting a more nuanced relationship between structure and activity.[4][6] This guide will dissect these relationships through quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative SAR Data: A Comparative Analysis

The potency of neuromuscular blocking agents is typically quantified by their effective dose (ED) required to produce a certain level of muscle twitch depression. The ED50 and ED95, representing the doses required for 50% and 95% twitch depression respectively, are common metrics for comparison. The data presented below, derived from a comparative study in humans, illustrates the relative potencies of key mono- and bisquaternary aminosteroids.[7]

CompoundQuaternary StructureED50 (µg/kg)ED95 (µg/kg)Relative Potency (vs. Rocuronium)
RocuroniumMonoquaternary144.8322.11
VecuroniumMonoquaternary23.739.9~6
PipecuroniumBisquaternary27.148.7~5.4
PancuroniumBisquaternary32.458.1~4.5

Key Observations from the Data:

  • While the bisquaternary agents pancuronium and pipecuronium are significantly more potent than the monoquaternary rocuronium, the monoquaternary agent vecuronium exhibits the highest potency in this comparison.[7]

  • This highlights that the number of quaternary heads is not the sole determinant of potency. Other structural features, such as the specific substituents on the steroid nucleus and the geometry of the molecule, play a crucial role.[4]

  • For instance, the discovery of vecuronium, a monoquaternary analogue of the bisquaternary pancuronium, demonstrated that removing one of the quaternary groups could lead to a more potent and cleaner cardiovascular profile.[8]

Experimental Protocols: Synthesis and Pharmacological Evaluation

A thorough understanding of the SAR of aminosteroids necessitates a detailed knowledge of their synthesis and the methods used to evaluate their pharmacological activity.

General Synthesis of this compound Neuromuscular Blockers

The synthesis of this compound neuromuscular blockers is a multi-step process that typically starts from a steroid precursor like epiandrosterone. The following is a generalized outline of the synthetic steps involved in producing a key intermediate for both mono- and bisquaternary aminosteroids.

Synthesis of a Dithis compound Intermediate:

  • Esterification: The 3-hydroxyl group of epiandrosterone is esterified, for example, with p-toluenesulfonyl chloride in pyridine, to form a sulfonyl ester.

  • Elimination: The sulfonyl ester undergoes an elimination reaction to introduce a double bond in the A-ring of the steroid nucleus.

  • Enol Esterification: The 17-keto group is converted to an enol acetate.

  • Epoxidation: The double bonds are epoxidized using an oxidizing agent like hydrogen peroxide.

  • Ring Opening and Amination: The epoxide rings are opened by reacting with a secondary amine, such as piperidine, to introduce the amino groups at the 2 and 16 positions.

  • Reduction: The 17-keto group is reduced to a hydroxyl group.

  • Acetylation: The hydroxyl groups at the 3 and 17 positions are acetylated.

Quaternization to Mono- and Bisquaternary Derivatives:

  • Monoquaternary: The resulting dithis compound can be selectively quaternized at one of the nitrogen atoms by using a controlled amount of an alkylating agent, such as methyl bromide, to yield a monoquaternary compound like vecuronium bromide.[1]

  • Bisquaternary: Treatment with an excess of the alkylating agent will lead to the quaternization of both nitrogen atoms, resulting in a bisquaternary compound like pancuronium bromide.

In Vitro Pharmacological Evaluation: The Chick Biventer Cervicis Nerve-Muscle Preparation

The chick biventer cervicis nerve-muscle preparation is a classic and reliable in vitro method for assessing the neuromuscular blocking activity of compounds.[5][9]

Methodology:

  • Preparation of the Tissue: A young chick (1-7 days old) is humanely euthanized. The biventer cervicis muscles, along with their innervating nerves, are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[5]

  • Stimulation and Recording: The nerve is stimulated supramaximally with electrodes, and the resulting muscle contractions (twitches) are recorded using a force transducer.

  • Drug Administration: The this compound compound is added to the organ bath in increasing concentrations.

  • Data Analysis: The percentage inhibition of the twitch height is plotted against the drug concentration to generate a concentration-response curve. From this curve, the IC50 (the concentration required to produce 50% inhibition of the twitch response) can be determined.

In Vivo Pharmacological Evaluation: The Cat Tibialis Anterior Muscle Preparation

In vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of neuromuscular blocking agents in a whole organism. The cat tibialis anterior muscle preparation is a commonly used model.[10]

Methodology:

  • Animal Preparation: A cat is anesthetized, and the trachea is intubated to allow for artificial ventilation. The sciatic nerve, which innervates the tibialis anterior muscle, is exposed.

  • Stimulation and Recording: The distal end of the sciatic nerve is stimulated with electrodes, and the isometric contraction of the tibialis anterior muscle is measured using a force transducer attached to its tendon.

  • Drug Administration: The this compound is administered intravenously.

  • Data Analysis: The dose-response relationship is determined by administering incremental doses of the drug and recording the resulting depression of the twitch height. The ED50 and ED95 values can then be calculated from the dose-response curve.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow for SAR studies, and the logical relationship in the evolution of this compound design.

Nicotinic_Acetylcholine_Receptor_Signaling cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Membrane (Muscle) cluster_Blockade Neuromuscular Blockade Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca2+ channels open Action_Potential->Ca_Influx 1. ACh_Vesicles Synaptic vesicles containing Acetylcholine (ACh) Ca_Influx->ACh_Vesicles 2. Triggers ACh_Release ACh released into synaptic cleft ACh_Vesicles->ACh_Release 3. Fusion and nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR 4. ACh binds to nAChR Na_Influx Na+ influx and K+ efflux nAChR->Na_Influx 5. Channel opens Depolarization End-plate potential (Depolarization) Na_Influx->Depolarization 6. Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction 7. Triggers This compound This compound (Antagonist) This compound->nAChR Competitively blocks ACh binding

Caption: Nicotinic Acetylcholine Receptor Signaling at the Neuromuscular Junction.

SAR_Workflow Start Hypothesis Generation: Design of Mono- & Bisquaternary Analogs Synthesis Chemical Synthesis of This compound Analogs Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening: Chick Biventer Cervicis Assay (IC50) Purification->In_Vitro In_Vivo In Vivo Testing (for promising compounds): Cat Tibialis Anterior Assay (ED50, ED95) In_Vitro->In_Vivo Active Compounds Data_Analysis Data Analysis and SAR Determination In_Vitro->Data_Analysis Initial SAR In_Vivo->Data_Analysis Refined SAR Lead_Optimization Lead Optimization: Further Structural Modifications Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle End Identification of Clinical Candidate Lead_Optimization->End

Caption: Experimental Workflow for SAR Studies of Aminosteroids.

Aminosteroid_Evolution Bisquaternary_Concept Initial Concept: Bisquaternary Structure for High Potency Pancuronium Pancuronium (Bisquaternary): High Potency, Some Cardiovascular Side Effects Bisquaternary_Concept->Pancuronium Leads to Monoquaternary_Hypothesis Hypothesis: Can a Monoquaternary Analog Retain Potency and Improve Safety? Pancuronium->Monoquaternary_Hypothesis Drives Vecuronium Vecuronium (Monoquaternary): Higher Potency, Improved Cardiovascular Profile Monoquaternary_Hypothesis->Vecuronium Leads to Further_Optimization Further Optimization for Faster Onset: Rocuronium (Monoquaternary) Vecuronium->Further_Optimization Informs

Caption: Logical Evolution of this compound Neuromuscular Blocker Design.

Conclusion

The structure-activity relationships of monoquaternary and bisquaternary aminosteroids are a testament to the complex and often non-intuitive nature of drug design. While the bisquaternary structure can confer high potency, the success of monoquaternary agents like vecuronium demonstrates that a holistic consideration of the entire molecular structure is paramount. Factors such as the substitution pattern on the steroid nucleus, the nature of the quaternary substituents, and the overall molecular geometry all contribute to the pharmacological profile.

This technical guide has provided a foundational overview of the key SAR principles, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is intended to serve as a valuable resource for researchers and drug development professionals, aiding in the rational design of the next generation of this compound neuromuscular blocking agents with improved efficacy, safety, and pharmacokinetic properties. The continued exploration of these structure-activity relationships will undoubtedly pave the way for novel therapeutics that further refine the practice of anesthesia and critical care.

References

Preliminary Investigation into the Antioxidant Properties of Aminosteroid Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the antioxidant properties of aminosteroid scaffolds, a class of synthetic steroids with demonstrated neuroprotective and cytoprotective effects. The document summarizes the current understanding of their unique antioxidant mechanism, which deviates from classical free radical scavenging and involves a physicochemical interaction with cellular membranes. Detailed experimental protocols for key in vitro antioxidant assays are provided to facilitate further research in this area. Quantitative data from existing literature, where available, is presented to offer a comparative overview of the antioxidant potency of representative this compound compounds. Furthermore, this guide includes visualizations of the proposed mechanism of action and experimental workflows to aid in the comprehension of these complex processes.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Consequently, the development of effective antioxidant therapies remains a significant focus of drug discovery and development.

Aminosteroids, particularly the 21-aminosteroid series known as lazaroids (e.g., U-74389G, U-74006F - tirilazad mesylate), have emerged as a promising class of compounds with potent antioxidant and cytoprotective properties.[1][2] Unlike traditional antioxidants that directly scavenge free radicals, lazaroids are understood to exert their effects through a novel physicochemical mechanism involving their interaction with and stabilization of cellular membranes.[3][4] This guide aims to provide a comprehensive technical overview of the antioxidant properties of this compound scaffolds, with a focus on the lazaroids, to support further research and development in this field.

Mechanism of Antioxidant Action: A Physicochemical Approach

The primary antioxidant mechanism of 21-aminosteroids, such as tirilazad, is not attributed to classical free radical scavenging in the aqueous phase. Instead, their lipophilic nature allows them to intercalate into the lipid bilayer of cell membranes.[3][5] This membrane insertion leads to a number of cytoprotective effects:

  • Inhibition of Lipid Peroxidation: Lazaroids are potent inhibitors of iron-dependent lipid peroxidation, a key process in oxidative cell injury. By localizing within the membrane, they are thought to interrupt the propagation of lipid peroxyl radical chain reactions.[6][7]

  • Membrane Stabilization: The interaction between the this compound molecule and the phospholipid components of the membrane leads to increased membrane stability and decreased fluidity. This physical alteration of the membrane is believed to make it more resistant to oxidative damage.[4]

  • Preservation of Endogenous Antioxidants: Some evidence suggests that lazaroids may help preserve the levels of endogenous antioxidants, such as vitamin E, within the cell membrane.[4]

This unique mechanism of action suggests that aminosteroids may offer a therapeutic advantage in conditions where membrane-localized oxidative damage is a key pathological feature.

Proposed Mechanism of this compound Antioxidant Action

Quantitative Data on Antioxidant Activity

Quantifying the antioxidant activity of this compound scaffolds is crucial for structure-activity relationship (SAR) studies and for comparing their potency to other antioxidant compounds. The following table summarizes available quantitative data from in vitro antioxidant assays for representative aminosteroids. It is important to note that publicly available, direct comparative data for a wide range of aminosteroids across multiple standardized assays is limited.

Compound/ScaffoldAssayIC50 / ActivityReference CompoundReference Compound IC50 / ActivitySource
U-74389G DPPH Radical BleachingExhibited strong antioxidant activity in a membranous systemNot specifiedNot specified[3]
U-74389G Peroxidation Inhibition (in liposomes)Demonstrated potent inhibitionNot specifiedNot specified[3]
U-74006F (Tirilazad) Iron-dependent lipid peroxidationPotent inhibitorNot specifiedNot specified[2]

Note: The lack of extensive, standardized quantitative data represents a significant gap in the literature and a key area for future research.

Experimental Protocols for In Vitro Antioxidant Assays

To facilitate further investigation into the antioxidant properties of this compound scaffolds, detailed protocols for five commonly employed in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Principle: Antioxidant + DPPH• (violet) → Antioxidant• + DPPH-H (yellow)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare a series of dilutions of the test this compound compound in a suitable solvent.

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox).

  • Assay:

    • In a 96-well plate or cuvettes, add a defined volume of the test compound dilutions.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a blank (solvent only) and a control (solvent with DPPH).

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow DPPH Assay Experimental Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix this compound/Control with DPPH Solution A->C B Prepare this compound Dilutions & Positive Control B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & IC50 Value E->F

DPPH Assay Experimental Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Principle: Antioxidant + Fe³⁺-TPZ → Antioxidant(oxidized) + Fe²⁺-TPZ (blue)

Procedure:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

    • Prepare a series of dilutions of the test this compound compound.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay:

    • Add a small volume of the test compound to the FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.

Principle: Antioxidant + ABTS•⁺ (blue-green) → Antioxidant(oxidized) + ABTS (colorless)

Procedure:

  • Reagent Preparation:

    • Generate the ABTS•⁺ stock solution by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test this compound compound.

  • Assay:

    • Add a small volume of the test compound to the diluted ABTS•⁺ solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Principle: Fluorescent Probe + Peroxyl Radicals → Loss of Fluorescence Antioxidant + Peroxyl Radicals → Neutralized Radicals + Intact Fluorescent Probe

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein).

    • Prepare an AAPH solution.

    • Prepare a series of dilutions of the test this compound compound.

    • Prepare a standard curve using Trolox.

  • Assay:

    • In a black 96-well plate, add the fluorescent probe and the test compound or standard.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement:

    • Measure the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation/emission wavelengths are probe-dependent, e.g., ~485/520 nm for fluorescein).

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.

    • The ORAC value is calculated by comparing the net AUC of the sample to that of the Trolox standard.

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process. MDA reacts with thiobarbituric acid (TBA) to form a colored product.

Principle: MDA + 2 TBA → MDA-(TBA)₂ adduct (pink)

Procedure:

  • Sample Preparation:

    • Induce lipid peroxidation in a suitable system (e.g., brain homogenate, liposomes) in the presence and absence of the test this compound.

  • Assay:

    • Add an acidic reagent (e.g., trichloroacetic acid) to the samples to precipitate proteins and stop the reaction.

    • Centrifuge to collect the supernatant.

    • Add TBA solution to the supernatant.

    • Heat the mixture (e.g., 95°C for 60 minutes) to facilitate the reaction.

  • Measurement:

    • Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

  • Calculation:

    • Quantify the amount of MDA produced using a standard curve prepared with MDA or a precursor. The antioxidant activity is determined by the percentage of inhibition of MDA formation.

Structure-Activity Relationship (SAR) Considerations

While a comprehensive SAR for the antioxidant activity of a wide range of this compound scaffolds is not yet fully established, some general observations can be made based on the existing literature on lazaroids:

  • The 21-amino group is critical for the antioxidant activity. The nature of the substituent at this position influences the compound's lipophilicity and its interaction with the cell membrane.

  • The steroid backbone provides the necessary scaffold to position the active pharmacophore within the lipid bilayer. Modifications to the steroid nucleus can affect the compound's physicochemical properties and its overall efficacy.

  • Lipophilicity plays a key role in the membrane-centric mechanism of action. An optimal balance of lipophilicity is required for the compound to effectively partition into and interact with the cell membrane.

Further SAR studies, employing the standardized assays outlined in this guide, are necessary to systematically explore the structural requirements for potent antioxidant activity within the this compound class and to design novel compounds with enhanced therapeutic potential.

Conclusion

This compound scaffolds, particularly the 21-aminosteroid lazaroids, represent a unique class of antioxidants with a compelling physicochemical mechanism of action centered on the inhibition of lipid peroxidation and the stabilization of cellular membranes. This technical guide has provided a preliminary overview of their antioxidant properties, including detailed experimental protocols to encourage further research. A significant opportunity exists to expand the quantitative understanding of the antioxidant capacity of diverse this compound structures and to further elucidate the molecular details of their interaction with the lipid bilayer and the downstream signaling consequences. Such investigations will be instrumental in the development of novel this compound-based therapeutics for the treatment of a wide range of oxidative stress-related diseases.

References

Methodological & Application

In Vivo Animal Models for Evaluating Neuromuscular Blockade Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail established in vivo animal models for the robust evaluation of neuromuscular blocking agent (NMBA) efficacy. The following sections provide structured quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to guide researchers in the preclinical assessment of novel and existing NMBAs.

Introduction to In Vivo Neuromuscular Blockade Assessment

The neuromuscular junction (NMJ) is the critical synapse where motor neurons transmit signals to muscle fibers, initiating contraction.[1] Neuromuscular blocking agents are essential in clinical practice for inducing muscle relaxation during surgical procedures. Preclinical evaluation of the potency, onset, and duration of action of these agents is crucial for their development and safe use. In vivo animal models provide a translationally relevant platform to study the pharmacodynamics of NMBAs in a complex physiological system.

Commonly used animal models include rodents (rats and mice) and rabbits, due to their well-characterized physiology and the availability of established experimental techniques. The selection of a specific model and experimental preparation depends on the research question, the properties of the NMBA being tested, and the desired endpoints.

Key Animal Models and Experimental Preparations

Rat Tibialis Anterior Muscle Preparation

The rat tibialis anterior muscle model is a widely used in vivo preparation for assessing neuromuscular function. It offers a balance of surgical accessibility and reproducible measurements of muscle contractile force.

Rabbit Model

Rabbits are also utilized in neuromuscular research, offering a larger animal model that can be advantageous for certain studies, such as those requiring more frequent blood sampling or specific surgical manipulations.[2]

Quantitative Efficacy of Common Neuromuscular Blocking Agents

The efficacy of NMBAs is typically quantified by determining the dose required to produce a certain level of muscle twitch depression. The Effective Dose 50 (ED50) and Effective Dose 95 (ED95) are the doses that cause 50% and 95% depression of the twitch response, respectively.

Table 1: Efficacy of Nondepolarizing NMBAs in the Rat Tibialis Anterior Muscle Model

Neuromuscular Blocking AgentED50 (µg/kg)ED95 (µg/kg)Reference
Pancuronium37.059.5[3]
Vecuronium30.545.6[3]
Rocuronium125-[4]
Mivacurium37-[4]

Table 2: Efficacy of Rocuronium in the Rabbit Model

Neuromuscular Blocking AgentED50 (µg/kg)ED95 (µg/kg)Reference
Rocuronium61.5 ± 5.395.1 ± 6.7[2]
Rocuronium (with Clonidine)47.8 - 50.366.5 - 75.8[2]

Table 3: Efficacy of Succinylcholine in an Adolescent Human Model (for reference)

Neuromuscular Blocking AgentED50 (µg/kg)ED95 (µg/kg)Reference
Succinylcholine152.8344.3[5]

Experimental Protocols

Protocol: In Vivo Neuromuscular Blockade Monitoring in the Rat Tibialis Anterior Muscle

This protocol describes the surgical preparation and methodology for measuring neuromuscular blockade in the rat tibialis anterior muscle.

Materials:

  • Male Wistar rats (250-350 g)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Force-displacement transducer

  • Nerve stimulator

  • Needle electrodes

  • Data acquisition system

  • Surgical instruments

  • Suture material

  • Warming pad

Procedure:

  • Anesthesia and Animal Preparation:

    • Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol.

    • Ensure a stable plane of anesthesia is maintained throughout the experiment.

    • Shave the hair from the hind limb of the rat.

    • Place the animal in a supine position on a warming pad to maintain body temperature.

  • Surgical Preparation:

    • Make a small incision in the skin over the anterior aspect of the hind limb to expose the tibialis anterior muscle and the sciatic nerve.

    • Carefully isolate the distal tendon of the tibialis anterior muscle and attach it to a force-displacement transducer using a suture.

    • Isolate the sciatic nerve proximally in the thigh.

  • Nerve Stimulation and Data Recording:

    • Place stimulating needle electrodes on either side of the sciatic nerve.

    • Set the nerve stimulator to deliver supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions of the tibialis anterior muscle.

    • Record the baseline twitch tension using the data acquisition system. The tension should be stable before drug administration.

  • Drug Administration and Data Collection:

    • Administer the NMBA intravenously (e.g., via a cannulated tail vein).

    • Continuously record the twitch tension to monitor the onset, depth, and duration of neuromuscular blockade.

    • For dose-response studies, administer incremental doses of the NMBA and record the steady-state twitch depression for each dose.

  • Data Analysis:

    • Calculate the percentage of twitch depression relative to the baseline for each dose.

    • Construct a dose-response curve by plotting the percentage of twitch depression against the logarithm of the NMBA dose.

    • Determine the ED50 and ED95 values from the dose-response curve.

Visualizations

Signaling Pathway at the Neuromuscular Junction

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) ActionPotential Action Potential VGCC Voltage-Gated Ca²⁺ Channels ActionPotential->VGCC opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicles Synaptic Vesicles (containing Acetylcholine) Ca_influx->Vesicles triggers fusion ACh_release Acetylcholine (ACh) Release Vesicles->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by nAChR Nicotinic ACh Receptors (nAChR) ACh->nAChR binds to Na_influx Na⁺ Influx nAChR->Na_influx opens channel EPP End-Plate Potential (EPP) Na_influx->EPP generates MuscleAP Muscle Action Potential EPP->MuscleAP triggers Contraction Muscle Contraction MuscleAP->Contraction leads to Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Animal Surgery Surgical Preparation (e.g., expose nerve and muscle) Anesthesia->Surgery Instrumentation Instrument Animal (transducer, electrodes) Surgery->Instrumentation Baseline Record Baseline Twitch Tension Instrumentation->Baseline DrugAdmin Administer NMBA Baseline->DrugAdmin RecordBlock Record Neuromuscular Blockade DrugAdmin->RecordBlock CalcDepression Calculate % Twitch Depression RecordBlock->CalcDepression DoseResponse Construct Dose-Response Curve CalcDepression->DoseResponse DetermineED Determine ED50 / ED95 DoseResponse->DetermineED NMBA_Classification NMBA Neuromuscular Blocking Agents Aminosteroids Aminosteroids NMBA->Aminosteroids Benzylisoquinoliniums Benzylisoquinoliniums NMBA->Benzylisoquinoliniums Succinylcholine Succinylcholine NMBA->Succinylcholine Rocuronium Rocuronium Aminosteroids->Rocuronium e.g. Vecuronium Vecuronium Aminosteroids->Vecuronium e.g. Pancuronium Pancuronium Aminosteroids->Pancuronium e.g. Atracurium Atracurium Benzylisoquinoliniums->Atracurium e.g. Cisatracurium Cisatracurium Benzylisoquinoliniums->Cisatracurium e.g.

References

Determining Aminosteroid Affinity for Nicotinic Acetylcholine Receptors (nAChR) Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes makes them a significant target for therapeutic drug development. Aminosteroid compounds, a class of molecules with a steroidal scaffold, have been shown to interact with nAChRs, exhibiting a range of affinities and modulatory effects. Understanding the binding characteristics of these compounds is crucial for developing novel therapeutics with improved selectivity and efficacy.

Radioligand binding assays are a powerful and widely used technique to determine the affinity of unlabeled compounds, such as aminosteroids, for a specific receptor. These assays involve the use of a radiolabeled ligand that binds with high affinity and specificity to the receptor of interest. By measuring the ability of an unlabeled test compound to displace the radiolabeled ligand, one can determine the binding affinity of the test compound. This document provides detailed application notes and protocols for conducting radioligand binding assays to assess the affinity of this compound compounds for various nAChR subtypes.

Principles of Radioligand Binding Assays

There are three main types of radioligand binding assays:

  • Saturation Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radiolabeled ligand until saturation is reached.

  • Competitive Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound for the receptor. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value, which represents the equilibrium dissociation constant of the unlabeled ligand, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

  • Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand to and from the receptor. This information can be used to further characterize the binding interaction and to determine the Kd (koff/kon).

Data Presentation: this compound Affinity for nAChR Subtypes

The following tables summarize the binding affinities of various this compound compounds for different nAChR subtypes, as determined by radioligand binding assays and other methods.

Table 1: Binding Affinities of Aminosteroids at Muscle-Type nAChRs

This compoundnAChR SubtypeRadioligandAssay TypeParameterValue (nM)Reference(s)
PancuroniumEmbryonic Mouse Muscle-ElectrophysiologyIC505.5 ± 0.5[1]
PancuroniumEmbryonic-type-Patch-clampK(B)~10[2]
RocuroniumAdult-type muscle ε-nAChRAcetylcholineElectrophysiologyIC5-[3]
RocuroniumAdult-type muscle ε-nAChRAcetylcholineElectrophysiologyIC25-[3]
RocuroniumAdult-type muscle ε-nAChRAcetylcholineElectrophysiologyIC50-[3]

Table 2: Binding Affinities of Aminosteroids at Neuronal nAChR Subtypes

No specific Ki or IC50 values for aminosteroids at neuronal nAChR subtypes were identified in the search results. Further research is required to populate this table.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChR using [³H]-Epibatidine

This protocol is adapted from standard procedures for determining the binding affinity of unlabeled compounds to the α4β2 nAChR subtype.[4][5][6]

Materials:

  • Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs.

  • [³H]-Epibatidine (specific activity 50-80 Ci/mmol).

  • Unlabeled this compound test compound.

  • Nicotine (for determination of non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

  • 96-well filter plates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Plate shaker.

  • Vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize cells expressing α4β2 nAChRs in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge the homogenate at 36,000 x g and resuspend the resulting membrane pellet in fresh buffer. Repeat the wash step. The final membrane pellet can be stored at -80°C. On the day of the assay, thaw the membranes and resuspend in Binding Buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation, 50 µL of Binding Buffer, and 50 µL of [³H]-Epibatidine (final concentration ~1 nM).

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of nicotine (final concentration 300 µM), and 50 µL of [³H]-Epibatidine (final concentration ~1 nM).

    • Competitive Binding: 150 µL of membrane preparation, 50 µL of unlabeled this compound test compound (at various concentrations), and 50 µL of [³H]-Epibatidine (final concentration ~1 nM).

  • Incubation: Incubate the plate at room temperature for 4 hours with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters from the filter plate into scintillation vials. Add 4 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.

  • Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the unlabeled this compound concentration.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

Protocol 2: Competitive Radioligand Binding Assay for α7 nAChR using [¹²⁵I]-α-Bungarotoxin

This protocol is adapted from established methods for assessing binding to the α7 nAChR subtype.[2][7]

Materials:

  • Rat hippocampal membranes or membranes from a cell line expressing α7 nAChRs.

  • [¹²⁵I]-α-Bungarotoxin (specific activity ~200 Ci/mmol).

  • Unlabeled this compound test compound.

  • Unlabeled α-Bungarotoxin or a known α7-selective ligand (e.g., methyllycaconitine) for determining non-specific binding.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Polypropylene tubes or 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

  • Gamma counter.

  • Vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1. Resuspend the final membrane pellet in Binding Buffer to a final protein concentration of 100-200 µ g/tube .

  • Assay Setup: In polypropylene tubes or a 96-well plate, add the following in a final volume of 500 µL:

    • Total Binding: 200 µL of membrane preparation, 250 µL of Binding Buffer, and 50 µL of [¹²⁵I]-α-Bungarotoxin (final concentration ~1 nM).

    • Non-specific Binding: 200 µL of membrane preparation, 250 µL of unlabeled α-Bungarotoxin (final concentration 1 µM), and 50 µL of [¹²⁵I]-α-Bungarotoxin (final concentration ~1 nM).

    • Competitive Binding: 200 µL of membrane preparation, 250 µL of unlabeled this compound test compound (at various concentrations), and 50 µL of [¹²⁵I]-α-Bungarotoxin (final concentration ~1 nM).

  • Incubation: Incubate at 22°C for 4 hours.

  • Filtration: Terminate the incubation by rapid vacuum filtration through pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with 4 mL of ice-cold Wash Buffer.

  • Gamma Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

Data Analysis:

Follow the same data analysis steps as outlined in Protocol 1 to determine the IC50 and Ki values for the this compound test compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (Membranes or Cells) Incubation Incubate Receptor, Radioligand, & this compound at Equilibrium Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation or Gamma Counting) Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

nAChR Signaling Pathway

Activation of nAChRs by an agonist, or modulation by a compound like an this compound, can trigger a cascade of intracellular signaling events. The following diagram depicts a simplified overview of a common nAChR signaling pathway.[8]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effects (e.g., Gene Expression, Neurotransmitter Release) Akt->Downstream This compound This compound This compound->nAChR Binds & Modulates (Competitive or Allosteric) Agonist Agonist (ACh) Agonist->nAChR Binds & Activates

Caption: Simplified nAChR signaling pathway.

Discussion

The protocols provided here offer a robust framework for determining the binding affinities of this compound compounds at α4β2 and α7 nAChR subtypes. It is important to note that the optimal conditions for each assay, such as incubation time, temperature, and protein concentration, may need to be empirically determined for each specific receptor preparation and radioligand.

The available data indicate that aminosteroids like pancuronium and rocuronium are potent antagonists at muscle-type nAChRs. Recent studies also suggest that some aminosteroids may exert their effects through allosteric modulation, binding to a site distinct from the acetylcholine binding site and altering the receptor's response to agonists.[9][10][11] This highlights the importance of employing a range of experimental techniques, including functional assays, to fully characterize the interaction of these compounds with nAChRs.

A significant gap in the current literature is the lack of comprehensive binding data for aminosteroids at various neuronal nAChR subtypes. Given the therapeutic potential of targeting neuronal nAChRs for a variety of CNS disorders, further research in this area is warranted. The protocols outlined in this document can be adapted to investigate the affinity of aminosteroids for other nAChR subtypes by utilizing appropriate cell lines and radioligands.

The signaling pathways activated by nAChRs are complex and can vary depending on the receptor subtype and cellular context. The PI3K/Akt pathway is a key downstream effector of nAChR activation and is involved in processes such as cell survival and synaptic plasticity.[8] Understanding how aminosteroids modulate these signaling cascades is a critical area for future investigation and will provide valuable insights into their pharmacological effects.

Conclusion

Radioligand binding assays are an indispensable tool for characterizing the interaction of this compound compounds with nAChRs. The detailed protocols and data presented in this application note provide a foundation for researchers to investigate the affinity and selectivity of novel this compound-based ligands. Further studies, particularly those focused on neuronal nAChR subtypes and the elucidation of downstream signaling effects, will be crucial for the development of the next generation of nAChR-targeting therapeutics.

References

Application of Aminosteroids in Studying Ion Channel Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Aminosteroids are a class of steroidal compounds that have found significant application in the study of ion channel kinetics, particularly as potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs). Their rigid steroidal structure provides a scaffold for precise chemical modifications, allowing for the investigation of structure-activity relationships in ion channel modulation. These compounds, most notably pancuronium, vecuronium, and rocuronium, are invaluable tools for elucidating the mechanisms of neuromuscular transmission and for characterizing the biophysical properties of nAChRs.

The primary mechanism of action for aminosteroids at the neuromuscular junction is competitive antagonism of acetylcholine (ACh) at the nAChR.[1] By binding to the ACh recognition sites on the receptor, aminosteroids prevent the conformational changes necessary for ion channel opening, thereby blocking the influx of sodium ions and subsequent muscle cell depolarization.[1] This competitive interaction is concentration-dependent and can be overcome by increasing the concentration of ACh.

The study of aminosteroid interactions with ion channels provides crucial insights into receptor pharmacology and the kinetics of ligand-receptor binding. Techniques such as patch-clamp electrophysiology, particularly in the whole-cell and single-channel recording configurations, are instrumental in quantifying the effects of these compounds on ion channel function. These studies allow for the determination of key kinetic parameters, including association and dissociation rate constants, equilibrium dissociation constants (Kd), and the effects on channel open and closed times.

While the most well-characterized targets of aminosteroids are nAChRs, some evidence suggests potential interactions with other ion channels, including GABA-A receptors and voltage-gated ion channels. However, the kinetic details of these interactions are less defined and represent an active area of research. The application of aminosteroids in these contexts can help to unravel the pharmacological sensitivities and gating mechanisms of a wider range of ion channels.

Quantitative Data on this compound-nAChR Interactions

The following tables summarize key quantitative data for the interaction of common aminosteroids with nicotinic acetylcholine receptors.

This compoundReceptor TypePreparationIC50Reference(s)
PancuroniumEmbryonic mouse muscle nAChRBC3H-1 cells5.5 ± 0.5 nM[2]
PancuroniumCanine cardiac muscarinic receptorsCanine heart tissue5.41 x 10⁻⁷ mol/l[3]
VecuroniumFetal and Adult muscle-type nAChRXenopus laevis oocytes1-2 nM[4]
VecuroniumCanine cardiac muscarinic receptorsCanine heart tissue3.97 x 10⁻⁶ mol/l[3]
RocuroniumRat superior cervical ganglion nAChRsRat SCG neuronsConcentration-dependent[5]
This compoundReceptor TypePreparationAssociation Rate (kon)Dissociation Rate (koff)Affinity (Kd)Reference(s)
PancuroniumEmbryonic mouse muscle nAChRBC3H-1 cells2.7 ± 0.9 x 10⁸ M⁻¹s⁻¹2.1 ± 0.7 s⁻¹~0.01 µM[2][6]
VecuroniumCanine cardiac muscarinic receptorsCanine heart tissue--7.3-fold lower than Pancuronium[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Determine IC50 of an this compound on nAChRs

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of an this compound on acetylcholine-evoked currents in a cell line expressing nAChRs.

Materials:

  • Cell line stably or transiently expressing the nAChR subtype of interest (e.g., HEK293 cells)

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system, data acquisition software)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH)

  • Acetylcholine (ACh) stock solution

  • This compound stock solution (e.g., pancuronium, vecuronium, or rocuronium)

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • ACh Application: Apply a saturating concentration of ACh (e.g., 100 µM) for a brief duration (e.g., 2-5 seconds) to elicit a maximal inward current.

  • This compound Application:

    • Co-apply ACh with increasing concentrations of the this compound.

    • Allow for a sufficient wash-out period between applications to ensure full recovery of the ACh-evoked current.

  • Data Acquisition: Record the peak amplitude of the inward current for each concentration of the this compound.

  • Data Analysis:

    • Normalize the peak current in the presence of the this compound to the control current (ACh alone).

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Single-Channel Patch-Clamp Recording to Study this compound Effects on nAChR Kinetics

This protocol describes the methodology for investigating the effects of an this compound on the open and closed kinetics of single nAChR channels.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Preparation and Pipette Fabrication: Follow steps 1 and 2 from Protocol 1. Pipettes with a slightly smaller tip opening (higher resistance, e.g., 5-10 MΩ) may be preferred to isolate a single channel.

  • Recording Setup: Follow step 3 from Protocol 1.

  • Cell-Attached or Outside-Out Configuration:

    • Cell-Attached: Form a giga-seal on the cell membrane. This configuration keeps the intracellular environment intact.

    • Outside-Out: After achieving the whole-cell configuration, slowly retract the pipette to excise a small patch of membrane with the extracellular side facing the bath solution.

  • Agonist and Antagonist Application:

    • Include a low concentration of ACh in the pipette solution (for cell-attached) or in the bath solution (for outside-out) to elicit channel openings.

    • Introduce the this compound into the bath solution (for outside-out) or co-apply with ACh through the perfusion system.

  • Data Acquisition: Record single-channel currents for several minutes in the absence and presence of the this compound.

  • Data Analysis:

    • Use single-channel analysis software to idealize the recorded currents and generate event lists of open and closed times.

    • Construct open and closed time histograms.

    • Fit the histograms with exponential functions to determine the mean open time and mean closed time.

    • Calculate the channel open probability (Po).

    • Compare the kinetic parameters in the presence and absence of the this compound to determine its effect on channel gating.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx ACh_vesicle ACh Vesicle Ca_influx->ACh_vesicle Triggers fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively binds to Na_channel Na⁺ Channel Opening nAChR->Na_channel Activates nAChR->Na_channel Blocks activation Depolarization Depolarization Na_channel->Depolarization Causes Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Leads to experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture with nAChR expression Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Pipette_Prep Pipette Fabrication & Filling Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp (-60 mV) Whole_Cell->Voltage_Clamp Drug_Application ACh & this compound Application Voltage_Clamp->Drug_Application Data_Acquisition Record Currents Drug_Application->Data_Acquisition Peak_Current Measure Peak Currents Data_Acquisition->Peak_Current Normalization Normalize Data Peak_Current->Normalization Dose_Response Construct Dose-Response Curve Normalization->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc logical_relationship cluster_receptor_states nAChR States cluster_ligands Ligands Closed Closed Open Open Closed->Open Transitions to (Activation) Closed->Open Prevents Transition Open->Closed Transitions to (Deactivation) Desensitized Desensitized Open->Desensitized Transitions to Desensitized->Closed Recovers to ACh Acetylcholine (Agonist) ACh->Closed Binds This compound This compound (Antagonist) This compound->Closed Binds

References

Visualizing Aminosteroid Distribution in Tissues: Application Notes and Protocols for Fluorescent Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosteroids are a critical class of compounds, notably including neuromuscular blocking agents essential in anesthesia. Understanding their distribution and localization within tissues is paramount for elucidating their mechanisms of action, pharmacokinetics, and potential off-target effects. Fluorescent labeling offers a powerful and direct method for visualizing the spatial and temporal distribution of these small molecules in complex biological systems. This document provides detailed application notes and experimental protocols for the fluorescent labeling of aminosteroids and their subsequent visualization in tissue samples. The methodologies described herein are intended to guide researchers in developing and applying these techniques to their specific aminosteroid of interest.

Principle of the Technique

The core principle involves covalently attaching a fluorescent dye (fluorophore) to the this compound molecule. This creates a fluorescent probe that retains the fundamental biological activity of the parent compound. When this probe is introduced to cells or tissue sections, its distribution can be visualized using fluorescence microscopy. The choice of fluorophore is critical and should be based on factors such as brightness, photostability, and spectral properties that minimize background autofluorescence from the tissue. Boron-dipyrromethene (BODIPY) dyes are often a suitable choice due to their sharp emission peaks, high quantum yields, and relative insensitivity to environmental polarity.[1][2]

An alternative, indirect approach involves the use of a specific primary antibody that recognizes the this compound, followed by a fluorescently labeled secondary antibody. However, the development of antibodies against small molecules like aminosteroids can be challenging. Therefore, this document will focus on the direct labeling approach.

Application Notes

Direct Labeling of Aminosteroids with Fluorescent Dyes

The direct conjugation of a fluorophore to an this compound is a versatile method for creating a traceable probe. This typically involves chemical synthesis to form a stable covalent bond between the this compound and a reactive form of the fluorescent dye.

Key Considerations:

  • Site of Conjugation: The fluorophore should be attached to a position on the this compound that does not interfere with its biological activity. For this compound neuromuscular blocking agents that target the nicotinic acetylcholine receptor (nAChR), the moieties responsible for receptor binding should remain unmodified.

  • Linker Chemistry: A linker arm may be introduced between the this compound and the fluorophore to minimize steric hindrance and preserve the biological activity of the this compound.

  • Fluorophore Selection: BODIPY dyes offer excellent photophysical properties for biological imaging.[3][] The choice of the specific BODIPY derivative will depend on the available excitation and emission filters on the fluorescence microscope.

  • Characterization: It is crucial to thoroughly characterize the synthesized fluorescent this compound conjugate to confirm its identity, purity, and to ensure that its photophysical and biological properties are well-understood.

Tissue Preparation and Staining

The successful visualization of the fluorescently labeled this compound in tissues depends on appropriate tissue preparation and staining protocols. Both paraffin-embedded and frozen tissue sections can be used, with each having its own advantages and disadvantages.

  • Paraffin-Embedded Tissues: This method provides excellent morphological preservation. However, the fixation and embedding process can sometimes alter the target molecule or increase background autofluorescence. Antigen retrieval techniques, typically used in immunohistochemistry, may be adapted to improve the accessibility of the target to the fluorescent probe.

  • Frozen Tissues: Cryosectioning is a faster method that can better preserve the antigenicity of some targets. However, the morphology of the tissue may not be as well-preserved as with paraffin embedding.

Quantitative Analysis

Fluorescence microscopy allows for the quantitative analysis of the fluorescent probe's distribution. This can be achieved by measuring the fluorescence intensity in different regions of interest within the tissue.[5][6] This data can provide insights into the relative concentration of the this compound in different cellular compartments or tissue types. It is important to use appropriate controls and calibration standards to ensure the accuracy of the quantitative data.[5]

Experimental Protocols

Protocol 1: Synthesis of a BODIPY-Aminosteroid Conjugate

This protocol provides a general framework for the synthesis of a fluorescent this compound. The specific reaction conditions will need to be optimized based on the chemical structure of the this compound and the chosen BODIPY dye. This example is based on the conjugation of a BODIPY-carboxylic acid to an this compound with a reactive amine group.

Materials:

  • This compound with a primary or secondary amine functional group

  • BODIPY-carboxylic acid

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the this compound (1 equivalent) and BODIPY-carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the this compound/BODIPY solution under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the fluorescent product and evaporate the solvent.

  • Characterize the final product by NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.

Protocol 2: Fluorescent Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from standard immunohistochemistry procedures for use with a fluorescently labeled small molecule probe.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

  • Fluorescent this compound probe solution (diluted in blocking buffer to the optimal concentration, to be determined empirically)

  • DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 10 minutes each.

    • Immerse slides in 100% ethanol: 2 changes for 10 minutes each.

    • Immerse slides in 95% ethanol for 5 minutes.

    • Immerse slides in 70% ethanol for 5 minutes.

    • Rinse slides in deionized water.

  • Permeabilization and Blocking:

    • Wash slides with PBS for 5 minutes.

    • Incubate slides in blocking buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific binding.[3]

  • Fluorescent Probe Incubation:

    • Dilute the fluorescent this compound probe to its optimal working concentration in blocking buffer. This concentration needs to be determined through a series of titration experiments.

    • Apply the diluted probe solution to the tissue sections and incubate overnight at 4°C in a humidified and dark chamber.

  • Washing:

    • Wash the slides three times with PBS containing 0.1% Triton X-100 for 10 minutes each to remove unbound probe.

  • Counterstaining:

    • Incubate the slides with DAPI solution for 5-10 minutes at room temperature to stain the cell nuclei.

    • Rinse the slides briefly with PBS.

  • Mounting:

    • Mount the coverslips onto the slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging:

    • Visualize the slides using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 3: Fluorescent Staining of Frozen Tissue Sections

This protocol provides a general procedure for staining frozen tissue sections with a fluorescent this compound probe.[7]

Materials:

  • Frozen tissue sections on slides

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

  • Fluorescent this compound probe solution

  • DAPI solution

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Thaw the frozen tissue sections at room temperature for 10-20 minutes.

    • Fix the sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the slides three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Incubate the slides in blocking buffer for 1 hour at room temperature in a humidified chamber.[7]

  • Fluorescent Probe Incubation:

    • Apply the diluted fluorescent this compound probe solution to the tissue sections.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified and dark chamber.

  • Washing:

    • Wash the slides three times with PBS containing 0.1% Triton X-100 for 10 minutes each.

  • Counterstaining:

    • Incubate with DAPI solution for 5-10 minutes.

    • Rinse briefly with PBS.

  • Mounting:

    • Mount with antifade mounting medium.

  • Imaging:

    • Visualize using a fluorescence microscope.

Data Presentation

Quantitative data from fluorescence imaging should be summarized in tables for clear comparison.

Table 1: Relative Fluorescence Intensity of BODIPY-Aminosteroid in Different Tissues

TissueMean Fluorescence Intensity (Arbitrary Units) ± SD
Muscle150.5 ± 12.3
Liver85.2 ± 9.8
Kidney210.7 ± 18.5
Brain35.1 ± 5.2
Spleen60.9 ± 7.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Biodistribution of Fluorescently Labeled this compound (% Injected Dose per Gram of Tissue)

Tissue1 hour post-injection4 hours post-injection24 hours post-injection
Blood 15.2 ± 2.15.6 ± 0.80.5 ± 0.1
Liver 25.8 ± 3.518.2 ± 2.54.1 ± 0.6
Kidney 30.1 ± 4.212.5 ± 1.91.8 ± 0.3
Muscle 8.5 ± 1.110.3 ± 1.53.2 ± 0.5
Brain 0.2 ± 0.050.1 ± 0.02< 0.1

Note: This table presents hypothetical data based on typical biodistribution patterns of small molecules and should be replaced with experimental data.[8]

Mandatory Visualizations

Signaling Pathway

aminosteroid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion Channel This compound->nAChR Antagonist Binding Blockade Blockade of Neuromuscular Transmission ACh Acetylcholine ACh->nAChR Binds Ion_Influx Na+ Influx, K+ Efflux nAChR->Ion_Influx Opens nAChR->Blockade Prevents Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Signaling pathway of this compound neuromuscular blocking agents.

Experimental Workflow

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_tissue_prep Tissue Preparation cluster_staining Fluorescent Staining cluster_analysis Imaging & Analysis s1 This compound Selection s2 Fluorophore Selection (e.g., BODIPY) s1->s2 s3 Chemical Conjugation s2->s3 s4 Purification (e.g., HPLC) s3->s4 s5 Characterization (NMR, MS, Spectroscopy) s4->s5 st3 Fluorescent Probe Incubation s5->st3 t1 Tissue Collection t2 Fixation (e.g., Formalin) t1->t2 t3 Embedding (Paraffin or OCT) t2->t3 t4 Sectioning t3->t4 st1 Deparaffinization & Rehydration t4->st1 st2 Blocking st1->st2 st2->st3 st4 Washing st3->st4 st5 Counterstaining (e.g., DAPI) st4->st5 st6 Mounting st5->st6 a1 Fluorescence Microscopy st6->a1 a2 Image Acquisition a1->a2 a3 Qualitative Analysis (Localization) a2->a3 a4 Quantitative Analysis (Intensity Measurement) a2->a4

References

Application Notes and Protocols for Aminosteroid Testing Using the In Vitro Phrenic Nerve-Hemidiaphragm Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro phrenic nerve-hemidiaphragm preparation is a classic and robust ex vivo model for studying neuromuscular transmission and the effects of neuromuscular blocking agents. This preparation, typically isolated from rats or mice, maintains the integrity of the neuromuscular junction (NMJ), allowing for the direct assessment of drug effects on nerve- and muscle-evoked contractions. Aminosteroids are a class of non-depolarizing neuromuscular blocking drugs, such as rocuronium, vecuronium, and pancuronium, that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the NMJ.[1] This document provides detailed application notes and protocols for utilizing the phrenic nerve-hemidiaphragm preparation to evaluate the potency and time course of action of aminosteroid compounds.

Data Presentation: Comparative Effects of Aminosteroids

Table 1: Potency of Aminosteroids in the Rat Phrenic Nerve-Hemidiaphragm Preparation

CompoundEC50 (µM)EC90 (µM)
Rocuronium7.5011.36
Vecuronium3.695.29
Pipecuronium1.381.68

EC50/EC90: Effective concentration required to produce 50% and 90% reduction in muscle contraction, respectively.

Table 2: Comparative Potency of Aminosteroids in Humans (in vivo)

CompoundED50 (µg/kg)ED95 (µg/kg)Relative Potency (Rocuronium = 1)
Rocuronium144.8322.11
Pancuronium32.458.14.5
Vecuronium23.739.96.0
Pipecuronium27.148.75.4

ED50/ED95: Effective dose in 50% and 95% of the patient population, respectively.

Table 3: Onset and Duration of Action of Aminosteroids in Humans (in vivo)

CompoundOnset of Action (min)Clinical Duration (25% recovery) (min)
Rocuronium1 - 220 - 35
Vecuronium2 - 325 - 30
Pancuronium3 - 560 - 90

Experimental Protocols

Protocol 1: Isolation of the Rat Phrenic Nerve-Hemidiaphragm Preparation

Materials:

  • Male Wistar rats (200-250 g)

  • Euthanasia solution (e.g., sodium pentobarbital)

  • Dissection tools (scissors, forceps)

  • Petri dish with Sylgard base

  • Krebs-Ringer solution (composition below), continuously gassed with 95% O2 / 5% CO2

  • Dissecting microscope

Krebs-Ringer Solution Composition:

  • 118 mM NaCl

  • 4.7 mM KCl

  • 2.5 mM CaCl2

  • 1.2 mM MgSO4

  • 1.2 mM KH2PO4

  • 25 mM NaHCO3

  • 11 mM Glucose

Procedure:

  • Humanely euthanize the rat according to institutional guidelines.

  • Perform a bilateral thoracotomy to expose the diaphragm and phrenic nerves.

  • Carefully dissect one hemidiaphragm along with the phrenic nerve, ensuring a sufficient length of the nerve is maintained.

  • Immediately transfer the preparation to a Petri dish containing chilled and oxygenated Krebs-Ringer solution.

  • Under a dissecting microscope, remove any excess connective tissue.

Protocol 2: Experimental Setup and Data Acquisition

Materials:

  • Organ bath (20-50 ml capacity) with a water jacket for temperature control (37°C)

  • Stimulating electrodes (platinum or silver)

  • Force-displacement transducer

  • Amplifier and data acquisition system

  • Supramaximal stimulator

  • Krebs-Ringer solution, gassed with 95% O2 / 5% CO2

Procedure:

  • Mount the hemidiaphragm in the organ bath containing oxygenated Krebs-Ringer solution at 37°C. The costal margin should be fixed to the bottom of the bath, and the central tendon connected to the force-displacement transducer.

  • Position the phrenic nerve over the stimulating electrodes.

  • Apply a resting tension of approximately 1-2 g to the muscle.

  • Allow the preparation to equilibrate for at least 30 minutes, with continuous superfusion of fresh, oxygenated Krebs-Ringer solution.

  • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a frequency of 0.1 Hz.

  • Once a stable baseline of twitch contractions is established, introduce the this compound compound into the organ bath at the desired concentration.

  • Record the isometric twitch tension continuously to determine the onset of blockade, the maximal degree of inhibition, and the duration of action upon washout.

Protocol 3: Determination of Potency (EC50/EC90)

Procedure:

  • Following the establishment of a stable baseline as in Protocol 2, add the this compound in a cumulative, concentration-dependent manner.

  • Allow each concentration to equilibrate and produce a stable level of neuromuscular blockade before adding the next concentration.

  • Record the percentage of inhibition of the initial twitch height for each concentration.

  • Plot the concentration-response curve (log concentration vs. percentage inhibition).

  • Calculate the EC50 and EC90 values from the curve using appropriate pharmacological software.

Mandatory Visualizations

Signaling Pathway of this compound Neuromuscular Blockade

G cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane ActionPotential Action Potential VGCC Voltage-Gated Ca²⁺ Channel ActionPotential->VGCC opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx AChVesicle Acetylcholine Vesicles Ca_influx->AChVesicle triggers fusion AChRelease ACh Release AChVesicle->AChRelease AChRelease->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to IonChannel Ion Channel Opening nAChR->IonChannel activates This compound This compound (e.g., Rocuronium) This compound->nAChR competitively blocks Depolarization End-Plate Potential (EPP) IonChannel->Depolarization Na⁺ influx leads to MuscleContraction Muscle Contraction Depolarization->MuscleContraction initiates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rat A2 Isolate Phrenic Nerve- Hemidiaphragm A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate (30 min, 37°C) A3->B1 B2 Establish Stable Baseline Contractions (0.1 Hz stimulation) B1->B2 B3 Add this compound B2->B3 B4 Record Twitch Tension B3->B4 C1 Measure % Inhibition B4->C1 C2 Determine Onset Time & Duration B4->C2 C3 Plot Concentration- Response Curve C1->C3 C4 Calculate EC50/EC90 C3->C4

References

Protocols for Assessing the Onset and Duration of Action of Aminosteroids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosteroids are a class of non-depolarizing neuromuscular blocking agents (NMBAs) widely used in clinical practice to induce muscle relaxation during surgical procedures.[1] Their primary mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ).[1] The onset of action, duration of blockade, and recovery profile are critical pharmacodynamic parameters that determine the clinical utility and safety of these agents. This document provides detailed protocols for preclinical and clinical assessment of the pharmacodynamic properties of aminosteroid NMBAs.

Mechanism of Action: Signaling Pathway at the Neuromuscular Junction

The transmission of a nerve impulse to a muscle fiber occurs at the neuromuscular junction. The arrival of an action potential at the motor neuron terminal triggers the influx of calcium ions and the subsequent release of acetylcholine (ACh) into the synaptic cleft.[1][2] ACh then binds to nAChRs on the muscle fiber's membrane (sarcolemma), leading to depolarization and muscle contraction.[1][2] Aminosteroids act as competitive antagonists at these nAChRs, preventing ACh from binding and thereby inhibiting muscle contraction.

Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Sarcolemma) Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx 1. Arrival ACh Vesicle Fusion ACh Vesicle Fusion Ca2+ Influx->ACh Vesicle Fusion 2. Triggers ACh Release ACh Release ACh Vesicle Fusion->ACh Release 3. Leads to ACh ACh ACh Release->ACh 4. Enters cleft nAChR nAChR ACh->nAChR 5. Binds to This compound This compound This compound->nAChR Blocks Depolarization Depolarization nAChR->Depolarization 6. Opens ion channel Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction 7. Initiates

Figure 1: Neuromuscular Junction Signaling and this compound Blockade

Preclinical Assessment: In Vitro and In Vivo Models

Preclinical studies are essential to characterize the pharmacodynamic profile of novel aminosteroids. These studies typically involve both in vitro and in vivo models to determine potency, onset, and duration of action.

Preclinical Experimental Workflow cluster_invitro Phrenic Nerve-Hemidiaphragm Preparation cluster_invivo Rodent Anesthetized Model InVitro In Vitro Assessment Isolation Isolate Tissue InVitro->Isolation InVivo In Vivo Assessment Anesthesia Anesthetize Animal InVivo->Anesthesia DataAnalysis Data Analysis and PK/PD Modeling Stimulation Nerve Stimulation Isolation->Stimulation Recording Record Muscle Contraction Stimulation->Recording DrugApplication Apply this compound Recording->DrugApplication DrugApplication->DataAnalysis NerveStimulation Stimulate Sciatic/Ulnar Nerve Anesthesia->NerveStimulation TensionRecording Record Muscle Twitch Tension NerveStimulation->TensionRecording DrugAdmin Administer this compound (IV) TensionRecording->DrugAdmin DrugAdmin->DataAnalysis

Figure 2: Preclinical Experimental Workflow for this compound Assessment

In Vitro Protocol: Isolated Phrenic Nerve-Hemidiaphragm Preparation (Rat or Mouse)

This ex vivo model is a classic preparation for studying the effects of neuromuscular blocking agents.[3][4]

Materials:

  • Male Wistar rats (200-250 g) or mice.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), continuously gassed with 95% O2 / 5% CO2.

  • Dissection tools: scissors, forceps.

  • Organ bath (20-50 ml) with a force-displacement transducer and stimulating electrodes.

  • Data acquisition system.

Protocol:

  • Animal Euthanasia and Dissection: Euthanize the animal via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Quickly open the thoracic and abdominal cavities to expose the diaphragm.

  • Tissue Isolation: Carefully dissect out the hemidiaphragm with the phrenic nerve attached.[4] A segment of the rib cage should be left attached to the diaphragm to serve as a fixed point in the organ bath.

  • Mounting the Preparation: Mount the preparation in the organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach the rib cage to a fixed holder and connect the central tendon to the force-displacement transducer with a silk thread.

  • Nerve Stimulation: Position the phrenic nerve on the stimulating electrodes. Apply supramaximal square-wave pulses (0.2 ms duration) at a frequency of 0.1 Hz.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes, ensuring a stable baseline twitch tension.

  • Drug Application: Add the this compound compound to the organ bath in a cumulative or single-concentration manner.

  • Data Recording: Record the muscle twitch tension continuously. The onset of action is the time from drug addition to 90% twitch depression. The duration of action is the time from 90% twitch depression to 25% recovery of the initial twitch height.

In Vivo Protocol: Anesthetized Rodent Model

This model assesses the effect of aminosteroids in a whole-animal system.[5]

Materials:

  • Rats or mice.

  • Anesthetic agent (e.g., isoflurane, urethane).

  • Surgical instruments for exposing the sciatic or ulnar nerve.

  • Stimulating needle electrodes.

  • Force transducer and data acquisition system.

  • Intravenous (IV) catheter.

Protocol:

  • Anesthesia and Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.[5] Place the animal on a heating pad to maintain body temperature.

  • Nerve Exposure and Stimulation: Surgically expose the sciatic nerve in the hindlimb or the ulnar nerve in the forelimb. Place stimulating electrodes around the nerve.

  • Muscle Tension Recording: Attach the foot or paw to a force transducer to record the twitch tension of the corresponding muscle (e.g., gastrocnemius for sciatic nerve, adductor pollicis for ulnar nerve).

  • Baseline Recording: Apply supramaximal stimuli (0.2 ms pulses at 0.1 Hz) and record a stable baseline twitch response.

  • Drug Administration: Administer the this compound via the IV catheter.

  • Data Acquisition and Analysis: Continuously record the twitch tension. Determine the onset of action (time to maximum block) and duration of action (time from administration to 25% or 75% recovery of twitch height).

Clinical Assessment: Monitoring Neuromuscular Blockade

In the clinical setting, the degree of neuromuscular blockade is monitored using a peripheral nerve stimulator to apply a series of electrical impulses to a motor nerve and observing the resulting muscle response. The most common method is Train-of-Four (TOF) stimulation.[6][7]

Clinical TOF Monitoring Workflow Placement Place Electrodes over Ulnar or Facial Nerve Baseline Determine Supramaximal Stimulus (Baseline TOF) Placement->Baseline Administer Administer this compound Baseline->Administer Monitor Monitor TOF Count/Ratio Administer->Monitor Titrate Titrate Drug or Administer Reversal Agent Monitor->Titrate Recovery Confirm Recovery (TOF Ratio > 0.9) Titrate->Recovery

Figure 3: Clinical Workflow for Train-of-Four (TOF) Monitoring

Clinical Protocol: Train-of-Four (TOF) Monitoring

Equipment:

  • Peripheral nerve stimulator capable of delivering TOF stimulation.

  • Surface or needle electrodes.

  • Quantitative monitoring device (acceleromyography, electromyography, or kinemyography) is recommended for objective measurement.[6]

Procedure:

  • Electrode Placement: Place the stimulating electrodes over a peripheral motor nerve, typically the ulnar nerve at the wrist (to monitor the adductor pollicis muscle) or the facial nerve.[6]

  • Determine Supramaximal Stimulus: Before administering the NMBA, determine the supramaximal stimulus by gradually increasing the current until the muscle response (twitch) no longer increases.

  • Baseline TOF: Deliver a baseline TOF stimulus (four supramaximal stimuli at 2 Hz). In an unparalyzed patient, all four twitches should be of equal height (TOF ratio = 1.0).

  • NMBA Administration and Monitoring: After administering the this compound, periodically deliver TOF stimuli. The number of twitches will decrease as the block deepens.

    • Onset: The time from NMBA administration until the disappearance of a certain number of twitches (e.g., T1) or a specific level of twitch depression.

    • Depth of Blockade:

      • Deep block: 0-1 twitches.

      • Surgical block: 1-2 twitches.

      • Shallow block: 3-4 twitches with fade.

    • Duration: The time from NMBA administration until the return of a specified number of twitches (e.g., the fourth twitch) or a certain TOF ratio.

  • Recovery Assessment: Recovery from neuromuscular blockade is assessed by the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch). A TOF ratio of ≥ 0.9 is generally considered adequate for safe extubation.[6]

Quantitative Data Summary

The following tables summarize the typical onset and duration of action for commonly used aminosteroids. These values can vary significantly based on dose, patient factors (age, renal/hepatic function), and concomitant medications.

Table 1: Onset of Action of Aminosteroids

This compoundTypical Intubating Dose (mg/kg)Onset to 95% Twitch Depression (minutes)
Pancuronium0.08 - 0.123 - 5
Vecuronium0.08 - 0.12.5 - 3
Rocuronium0.6 - 1.21 - 2

Data compiled from multiple sources.[8][9]

Table 2: Duration of Action of Aminosteroids

This compoundClinical Duration (25% Recovery) (minutes)
Pancuronium60 - 100
Vecuronium25 - 40
Rocuronium30 - 60

Data compiled from multiple sources.[8][9]

Conclusion

The protocols outlined in this document provide a framework for the comprehensive assessment of the pharmacodynamic properties of this compound neuromuscular blocking agents. A combination of in vitro, in vivo, and clinical monitoring techniques is crucial for characterizing the onset and duration of action, ensuring their safe and effective use in research and clinical practice. The use of quantitative monitoring, particularly TOF, is the gold standard for assessing the depth of neuromuscular blockade and guiding appropriate dosing and reversal.

References

Application Notes and Protocols for Studying Aminosteroid-Receptor Interactions Using Single-Channel Recording

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosteroids, a class of neuroactive steroids, are potent allosteric modulators of various ligand-gated ion channels, with a primary influence on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Unlike classical steroid hormones that act via nuclear receptors to alter gene expression, aminosteroids exert rapid, non-genomic effects by directly binding to and modulating the function of membrane-bound receptors.[4][5] This modulation can significantly impact neuronal excitability, contributing to sedative, anxiolytic, and anticonvulsant effects.[1][3]

Single-channel recording, a specialized patch-clamp electrophysiology technique, offers unparalleled resolution for investigating the molecular mechanisms of these interactions. By isolating a small patch of cell membrane containing just one or a few ion channels, this technique allows for the direct observation of the conformational changes of a single receptor protein in real-time. This high-resolution analysis is critical for elucidating how aminosteroids alter the kinetic properties of the channel, such as its conductance, open probability, and the duration of its open and closed states.[6][7] This document provides detailed application notes and protocols for utilizing single-channel recording to characterize the interactions between aminosteroids and their target receptors.

Principles of Aminosteroid Modulation at the Single-Channel Level

Aminosteroids act as positive allosteric modulators of GABA-A receptors.[2][8] At the single-channel level, this potentiation is not due to a change in the amount of current that flows through the channel at any given moment (single-channel conductance), but rather by altering the channel's gating kinetics—the dynamics of its opening and closing.[7]

Specifically, potentiating aminosteroids like allopregnanolone have been shown to:

  • Increase the channel open probability (P_open): This is the fraction of time the channel spends in the open state.

  • Prolong the mean open time: The channel stays open for longer durations each time it activates.[6][7]

  • Decrease the mean closed time: The channel spends less time in the closed state between openings.[7]

  • Alter burst properties: They can increase the duration of bursts of openings and the number of openings within a burst.

By measuring these kinetic parameters in the presence and absence of an this compound, researchers can build a detailed model of its modulatory mechanism.

Signaling Pathway and Modulation Mechanism

Aminosteroids bind to transmembrane sites on the GABA-A receptor, distinct from the GABA binding site, to exert their allosteric effects.[3] This binding event induces a conformational change that enhances the efficacy of the primary neurotransmitter, GABA. The result is an increased flow of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.[9]

GABAA_Modulation cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Closed State) GABA_R->p1 GABA GABA GABA->GABA_R Binds AS This compound (e.g., Allopregnanolone) AS->GABA_R Binds (Allosteric Site) Cl_out Cl- (Extracellular) Cl_in Cl- (Intracellular) Cl_out->Cl_in Influx Cl_in->p3 Hyperpolarization Hyperpolarization (Inhibition) p1->Cl_out Opens Channel p2->GABA_R p3->Hyperpolarization Leads to

Caption: Allosteric modulation of the GABA-A receptor by an this compound.

Experimental Workflow

The process of studying this compound-receptor interactions using single-channel recording involves several key stages, from preparing the cells to analyzing the complex kinetic data. A typical workflow is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing recombinant receptors or primary neurons) Gigaseal Approach Cell & Form Gigaseal Cell_Culture->Gigaseal Pipette_Prep Pipette Fabrication & Polishing Pipette_Prep->Gigaseal Solution_Prep Prepare Internal, External & Drug Solutions Solution_Prep->Gigaseal Excise_Patch Excise Patch (Outside-out or Inside-out) Gigaseal->Excise_Patch Record_Baseline Record Baseline Channel Activity (with GABA) Excise_Patch->Record_Baseline Apply_AS Apply this compound + GABA Record_Baseline->Apply_AS Record_Modulation Record Modulated Channel Activity Apply_AS->Record_Modulation Washout Washout & Recovery Record_Modulation->Washout Idealization Event Detection & Idealization Record_Modulation->Idealization Washout->Record_Baseline Repeat Kinetic_Analysis Dwell-Time Analysis (Open/Closed States) Idealization->Kinetic_Analysis Stats Statistical Comparison & Model Fitting Kinetic_Analysis->Stats Conclusion Draw Conclusions on Modulatory Mechanism Stats->Conclusion

Caption: Workflow for single-channel patch-clamp experiments.

Detailed Experimental Protocols

Protocol 1: Cell and Solution Preparation
  • Cell Culture :

    • For recombinant receptor studies, use a cell line such as Human Embryonic Kidney (HEK293) cells.

    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Transfect cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L) using a suitable transfection reagent. A marker like GFP is often co-transfected to identify successfully transfected cells.

    • For native receptor studies, prepare primary neuronal cultures (e.g., from mouse spinal cord or hippocampus) using established protocols.[6]

    • Plate cells on glass coverslips and use for recording 24-48 hours post-transfection or after the desired time in culture for neurons.

  • Pipette Solution (Internal) :

    • This solution fills the recording pipette and mimics the intracellular ionic environment.

    • Composition (in mM): 140 CsCl, 1 MgCl₂, 11 EGTA, 10 HEPES.

    • Adjust pH to 7.2 with CsOH.

    • Filter solution using a 0.2 µm syringe filter. Symmetrical chloride concentrations are used to set the chloride reversal potential near 0 mV, which allows for clear measurement of channel currents at negative holding potentials.

  • Bath Solution (External) :

    • This solution bathes the cells during the experiment.

    • Composition (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

    • Adjust pH to 7.4 with NaOH.

    • Filter solution using a 0.2 µm syringe filter.

  • Agonist and Modulator Solutions :

    • Prepare a high-concentration stock solution of GABA (e.g., 10 mM) in the external solution.

    • Prepare a high-concentration stock solution of the this compound (e.g., 1 mM allopregnanolone) in DMSO.

    • On the day of the experiment, dilute GABA and the this compound to their final working concentrations in the external solution. The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects.

Protocol 2: Single-Channel Recording (Outside-Out Configuration)

The outside-out patch configuration is ideal for studying the effects of extracellularly applied drugs like aminosteroids.

  • Pipette Fabrication :

    • Pull recording pipettes from borosilicate glass capillaries using a micropipette puller.

    • The pipette should have a resistance of 5-10 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip using a microforge to ensure a smooth surface for sealing.

  • Achieving a Gigaseal :

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

    • Lower the recording pipette (filled with internal solution) towards a target cell while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure. A high-resistance seal (>1 GΩ, a "gigaseal") should form spontaneously or with gentle suction.

  • Excising the Patch :

    • After forming a stable gigaseal in the cell-attached mode, apply a brief voltage pulse to rupture the membrane patch under the pipette, establishing a whole-cell configuration.

    • Slowly pull the pipette away from the cell. The membrane will stretch and eventually detach, resealing to form a small, excised vesicle of membrane at the pipette tip with the extracellular surface facing outwards (the "outside-out" patch).

  • Data Acquisition :

    • Clamp the patch potential at a holding voltage of -70 mV.

    • Move the pipette tip in front of a multi-barrel perfusion system.

    • Begin recording and first perfuse the patch with external solution containing a low concentration of GABA (e.g., 1-2 µM) to establish baseline single-channel activity.

    • Switch the perfusion to a solution containing the same concentration of GABA plus the desired concentration of the this compound. Record several minutes of activity.

    • Perform a washout by switching back to the GABA-only solution to check for reversibility of the effect.

    • Record data using an appropriate patch-clamp amplifier and digitize it at a sampling rate of at least 10 kHz, filtering at 2-5 kHz with a low-pass Bessel filter.

Data Presentation and Analysis

Quantitative data from single-channel experiments are crucial for comparing the effects of different compounds or concentrations. Analysis involves idealizing the raw current trace into a series of open and closed events and then measuring the properties of these events.

Quantitative Data Summary

The following tables summarize typical findings from single-channel studies on the effects of aminosteroids on GABA-A receptors.

Table 1: Effect of Allopregnanolone on GABA-A Receptor Single-Channel Conductance.

Condition Main Conductance Level (pS) Sub-conductance Level (pS)
GABA (2 µM) ~27-30 ~19-21
GABA (2 µM) + Allopregnanolone (100 nM) ~27-30 ~19-21

Note: Aminosteroids typically do not alter the single-channel conductance of the GABA-A receptor.[6][7]

Table 2: Kinetic Properties of GABA-A Receptor Channels Modulated by Allopregnanolone.

Parameter GABA (2 µM) GABA (2 µM) + Allopregnanolone (100 nM) Percent Change
P_open (Open Probability) 0.05 0.20 +300%
Mean Open Time (ms) 2.5 5.8 +132%
Mean Closed Time (ms) 47.5 23.2 -51%
Mean Burst Duration (ms) 4.1 10.2 +149%

Data are representative values derived from published studies and are intended for illustrative purposes.[6][7]

Data Analysis Protocol
  • Idealization : Use specialized software (e.g., Clampfit, QuB) to detect channel openings and closings. This process converts the noisy analog signal into an idealized trace of distinct open and closed states. A 50% threshold-crossing method is commonly used.

  • Dwell-Time Analysis : Generate histograms of the durations of all open and closed events.

    • Open-time histograms are often fitted with multiple exponential functions, representing distinct open states of the channel. Aminosteroids typically increase the relative proportion and duration of the longest-lived open state.[7]

    • Closed-time histograms are also fitted with multiple exponential functions. Aminosteroids tend to decrease the prevalence of the longest-lived closed states, reflecting a faster reopening of the channel.[7]

  • Calculate Key Parameters : From the idealized data, calculate P_open, mean open/closed times, and burst properties.

  • Statistical Analysis : Compare the parameters obtained under control and this compound conditions using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the modulatory effects.

References

Application Notes and Protocols for High-Throughput Screening Assays in Novel Aminosteroid Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosteroids are a class of synthetic steroids characterized by the presence of an amino group, which imparts diverse pharmacological activities. Historically, they are well-known as neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2] More recent research has revealed that aminosteroid derivatives can also modulate other ion channels, including the γ-aminobutyric acid type A (GABA-A) receptor, making them promising candidates for a range of therapeutic areas beyond neuromuscular blockade, such as anesthetics, neuroprotective agents, and anticonvulsants.[3][4]

The discovery of novel aminosteroids with improved potency, selectivity, and pharmacokinetic profiles necessitates the use of robust high-throughput screening (HTS) assays.[5] HTS allows for the rapid screening of large compound libraries to identify "hits" that modulate the activity of the target of interest.[6] This document provides detailed application notes and protocols for both primary and secondary HTS assays relevant to this compound drug discovery, focusing on their primary targets: the nAChR and the GABA-A receptor.

Section 1: High-Throughput Screening Workflow for this compound Discovery

A typical HTS workflow for the discovery of novel this compound drug candidates involves a multi-stage process designed to efficiently identify and validate promising compounds. The process begins with a primary screen of a large compound library, followed by a series of secondary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Follow-up Assays Compound_Library Compound Library (this compound Derivatives) Primary_HTS Primary HTS Assay (e.g., FLIPR Membrane Potential Assay) Compound_Library->Primary_HTS Hit_Identification Hit Identification (Based on activity threshold) Primary_HTS->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Compounds ('Hits') Orthogonal_Assay Orthogonal Assay (e.g., Different readout) Dose_Response->Orthogonal_Assay Triage Hit Triage (Remove false positives, PAINS) Orthogonal_Assay->Triage Biochemical_Assays Biochemical Assays (e.g., Radioligand Binding) Triage->Biochemical_Assays Confirmed Hits Electrophysiology Electrophysiology (Patch-Clamp) Biochemical_Assays->Electrophysiology Selectivity_Profiling Selectivity Profiling (Against related targets) Electrophysiology->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: High-throughput screening workflow for this compound drug discovery.

Section 2: Primary High-Throughput Screening Assays

For the initial screening of large compound libraries, cell-based functional assays are generally preferred as they provide more physiologically relevant information compared to biochemical assays.[7] Fluorescence-based assays, particularly those measuring changes in membrane potential, are well-suited for HTS of ion channel targets like nAChRs and GABA-A receptors due to their high signal-to-noise ratio, sensitivity, and amenability to automation.

FLIPR Membrane Potential Assay

The Fluorometric Imaging Plate Reader (FLIPR) system, in conjunction with membrane potential-sensitive dyes, is a widely used platform for HTS of ion channel modulators.[8][9] The assay principle involves loading cells expressing the target ion channel with a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Activation or inhibition of the ion channel by a test compound leads to a change in fluorescence intensity, which is detected in real-time by the FLIPR instrument.

Protocol: FLIPR Membrane Potential Assay for nAChR or GABA-A Receptor Modulators

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the desired nAChR (e.g., α4β2, α7) or GABA-A receptor (e.g., α1β2γ2) subtype.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates.

  • FLIPR Membrane Potential Assay Kit: (e.g., from Molecular Devices).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Agonist/Antagonist: Acetylcholine or nicotine for nAChR assays; GABA for GABA-A receptor assays.

  • FLIPR Tetra® or similar instrument.

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well assay plates at a density that will form a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the dye concentrate in the assay buffer.

    • Remove the cell culture medium from the assay plates and add an equal volume of the dye loading solution to each well (e.g., 25 µL).

    • Incubate the plates for 30-60 minutes at 37°C or room temperature, protected from light.

  • Compound Plate Preparation:

    • Prepare serial dilutions of the test this compound compounds in the assay buffer in the compound plates. Include appropriate positive and negative controls (e.g., known agonist/antagonist and vehicle control).

  • FLIPR Assay:

    • Place both the assay plate and the compound plate into the FLIPR instrument.

    • Configure the instrument to monitor fluorescence changes over time. A typical protocol involves a baseline reading, followed by the addition of the test compound, and then the addition of a sub-maximal concentration of the agonist (for antagonist screening) or buffer (for agonist screening).

    • Initiate the run. The instrument will automatically add the solutions from the compound plate to the assay plate and record the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in membrane potential.

    • Calculate the response for each well (e.g., peak fluorescence, area under the curve).

    • Normalize the data to the controls on each plate.

    • For primary screening, identify hits based on a pre-defined activity threshold (e.g., >50% inhibition or activation).

    • For confirmed hits, plot concentration-response curves and calculate IC50 or EC50 values.

Data Presentation: Representative Data for FLIPR Membrane Potential Assay

ParameterValueReference
Z'-Factor 0.5 - 0.8[10]
Signal-to-Background (S/B) Ratio > 5[10]
GABA EC50 (α1β2γ2) 1-10 µM[3]
Nicotine EC50 (α4β2) 0.1-1 µM[11]
Pancuronium IC50 (muscle nAChR) 20-50 nM[12]

Section 3: Secondary Assays for Hit Validation and Characterization

Hits identified from the primary screen must be validated using a series of secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity. These assays often have lower throughput but provide more detailed information.

Biochemical Assays: Radioligand Binding

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[13] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Protocol: Radioligand Binding Assay for nAChR

Materials:

  • Receptor Source: Membrane preparations from cells or tissues expressing the nAChR subtype of interest.

  • Radioligand: e.g., [3H]epibatidine or [3H]cytisine for nAChRs.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound hits from the primary screen.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).

  • Glass Fiber Filters and a Filtration Manifold.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the receptor preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control.

    • The total assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Representative Binding Affinities for nAChR Ligands

CompoundReceptor SubtypeKi (nM)RadioligandReference
Epibatidineα4β20.02[3H]cytisine[14]
Nicotineα4β21-5[3H]cytisine[14]
DHβEα4β21-10[3H]cytisine[11]
Methyllycaconitineα71-2[3H]MLA[14]
Gold Standard Functional Assay: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function.[15] It allows for the direct measurement of the ionic currents flowing through individual channels in response to a test compound, providing detailed information on the compound's mechanism of action (e.g., channel block, allosteric modulation). While traditionally low-throughput, automated patch-clamp systems have increased its utility in hit validation.

Protocol: Whole-Cell Patch-Clamp Recording

Materials:

  • Cells: Cells expressing the target ion channel plated on glass coverslips.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a fine tip (1-5 MΩ resistance).

  • Internal Solution: A solution mimicking the intracellular ionic composition, loaded into the patch pipette.

  • External Solution: A solution mimicking the extracellular environment, bathing the cells.

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Microscope with manipulators for positioning the patch pipette.

  • Test Compounds.

Procedure:

  • Pipette Positioning:

    • Under microscopic guidance, carefully bring the patch pipette into contact with the surface of a cell.

  • Seal Formation:

    • Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Recording:

    • "Clamp" the membrane potential at a desired holding potential using the amplifier.

    • Apply voltage steps or ramps to elicit ion channel activity.

    • Record the resulting ionic currents in the absence and presence of the test compound, which is perfused into the external solution.

  • Data Analysis:

    • Measure the amplitude and kinetics of the ion currents.

    • Determine the effect of the compound on the current (e.g., inhibition, potentiation).

    • Construct concentration-response curves to determine the IC50 or EC50.

    • Analyze the voltage-dependence of the compound's effect to understand its mechanism of action.

Section 4: Signaling Pathway Visualizations

Understanding the signaling pathways modulated by aminosteroids is crucial for interpreting HTS data and for guiding lead optimization.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated chloride channel. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and inhibiting neurotransmission. Many aminosteroids can act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA.

GABAA_Signaling cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (Cl- Channel) GABA->GABAA_Receptor binds to orthosteric site This compound This compound (Modulator) This compound->GABAA_Receptor binds to allosteric site Cl_ion Cl- GABAA_Receptor->Cl_ion Channel Opening Cl- Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of the GABA-A receptor.
Nicotinic Acetylcholine Receptor Signaling at the Neuromuscular Junction

At the neuromuscular junction, nAChRs are ligand-gated cation channels. The binding of acetylcholine opens the channel, leading to an influx of sodium ions, depolarization of the muscle cell membrane, and muscle contraction. Aminosteroids traditionally act as competitive antagonists at this site, blocking the action of acetylcholine and causing muscle relaxation. Some nAChRs can also engage in non-canonical, metabotropic signaling pathways.[16][17][18]

nAChR_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Membrane cluster_3 Intracellular Signaling ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (Cation Channel) ACh->nAChR binds This compound This compound (Antagonist) This compound->nAChR blocks binding Na_influx Na+ Influx nAChR->Na_influx Channel Opening Non_Canonical Non-Canonical Signaling (e.g., PI3K/Akt pathway) nAChR->Non_Canonical can activate Depolarization Depolarization (End Plate Potential) Na_influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: nAChR signaling at the neuromuscular junction.

Conclusion

The HTS assays and protocols outlined in this document provide a robust framework for the discovery and characterization of novel this compound modulators of nAChRs and GABA-A receptors. The combination of high-throughput cell-based primary screens with lower-throughput, high-content secondary assays is a powerful strategy for identifying promising lead compounds for further development. Careful assay design, validation, and data analysis are critical for the success of any HTS campaign. The continued development of innovative assay technologies will further accelerate the discovery of new this compound-based therapeutics.

References

Troubleshooting & Optimization

Overcoming hepatic metabolism and renal clearance issues of aminosteroids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hepatic metabolism and renal clearance of aminosteroids.

Frequently Asked Questions (FAQs)

Q1: My novel aminosteroid exhibits high clearance in preclinical studies. What are the primary clearance mechanisms for this class of compounds?

A1: Aminosteroids are primarily cleared from the body through a combination of hepatic metabolism and renal excretion. The extent of each pathway's contribution varies among different aminosteroids. Hepatic metabolism is typically minimal and involves enzymes such as esterases.[1] Renal clearance is a significant route of elimination for many aminosteroids and involves glomerular filtration and potentially active tubular secretion.[2]

Q2: How can I reduce the hepatic metabolism of my lead this compound candidate?

A2: To reduce hepatic metabolism, consider the following structural modification strategies:

  • Reduce Lipophilicity: Generally, increased lipophilicity is associated with higher plasma clearance for aminosteroids.[3][4] Modifying the structure to decrease lipophilicity can reduce uptake into hepatocytes and subsequent metabolism.

  • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups at or near potential sites of metabolism can deactivate the molecule towards oxidative metabolism by cytochrome P450 enzymes.[5][6]

  • Steric Hindrance: Introducing bulky groups near metabolic soft spots can sterically hinder the approach of metabolizing enzymes.[7]

  • Replace Labile Functional Groups: If your this compound contains ester groups susceptible to hydrolysis by hepatic esterases, consider replacing them with more stable bioisosteres, such as amides.[6]

Q3: What in vitro assays can I use to assess the metabolic stability of my this compound?

A3: The most common in vitro assay to determine metabolic stability is the liver microsomal stability assay.[8][9] This assay utilizes the subcellular fraction of the liver (microsomes) that contains the majority of drug-metabolizing enzymes, particularly cytochrome P450s.[8] By incubating your compound with liver microsomes and a cofactor like NADPH, you can measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance.[8][9]

Q4: My in vivo pharmacokinetic studies in animal models show high variability. What are the potential causes and how can I mitigate this?

A4: High variability in preclinical pharmacokinetic studies can be attributed to several factors, including:

  • Physicochemical Properties of the Compound: Poor aqueous solubility and pH-dependent solubility can lead to variable absorption and exposure.[10]

  • Animal-related Factors: Differences in age, sex, and health status of the animals can impact drug metabolism and clearance.

  • Study Design and Execution: Inconsistent dosing procedures, stress during handling, and the number of animals per time point can all contribute to variability.[11]

To mitigate variability, ensure your compound has adequate solubility for the chosen route of administration, use a sufficient number of animals per group, and standardize all experimental procedures.[10][11]

Q5: How can I investigate the involvement of renal transporters in the clearance of my this compound?

A5: To investigate the role of renal transporters, you can use in vitro cell-based assays with cell lines overexpressing specific transporters like Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), or P-glycoprotein (P-gp).[1][12][13] By comparing the transport of your this compound in cells with and without the transporter, you can determine if it is a substrate. Further in vivo studies in animal models can be conducted using specific inhibitors of these transporters to confirm their role in the renal clearance of your compound.

Troubleshooting Guides

Troubleshooting High Hepatic Metabolism in Liver Microsome Assays
Observed Issue Potential Cause Recommended Action
Rapid disappearance of the parent compound (low half-life). The compound is a substrate for cytochrome P450 (CYP) enzymes or other metabolizing enzymes present in the microsomes.- Identify the metabolic soft spots on your molecule using metabolite identification studies. - Implement structural modifications to block or reduce metabolism at these sites (see Q2 in FAQs). - Consider using hepatocyte stability assays to assess the contribution of both Phase I and Phase II metabolism.[8]
High inter-assay variability. - Inconsistent microsome quality or activity. - Pipetting errors or inconsistent incubation times. - Issues with the analytical method (LC-MS/MS).- Use microsomes from a reputable supplier and perform a quality control check with known substrates. - Ensure accurate and consistent pipetting and timing. - Validate your bioanalytical method for accuracy, precision, and linearity.[14][15]
No metabolism observed, but in vivo clearance is high. The primary clearance mechanism is not hepatic metabolism (e.g., rapid renal excretion) or involves metabolic pathways not present in microsomes (e.g., cytosolic enzymes).- Investigate renal clearance mechanisms. - Conduct metabolic stability assays using S9 fractions or hepatocytes, which contain a broader range of metabolic enzymes.[8]
Troubleshooting Poor Renal Clearance
Observed Issue Potential Cause Recommended Action
Low urinary excretion of the parent compound. - High plasma protein binding, limiting glomerular filtration. - Extensive tubular reabsorption. - Low affinity for renal secretion transporters.- Measure the plasma protein binding of your compound. - Assess the lipophilicity of your compound; highly lipophilic compounds are more likely to undergo passive reabsorption.[3] - Use in vitro transporter assays to determine if your compound is a substrate for renal uptake (OATs, OCTs) or efflux (P-gp, MRPs) transporters.[1][12][13]
Accumulation of the compound leading to toxicity. The compound's clearance is highly dependent on renal function, and there is underlying renal impairment in the animal model.- Assess the renal health of the animal models before initiating the study. - If the compound is intended for use in populations with potential renal impairment, characterize its pharmacokinetic profile in a relevant disease model.[2]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Selected Aminosteroids

This compoundClearance (L/h/kg)Elimination Half-life (minutes)Primary Route of EliminationReference(s)
Pipecuronium0.16120Renal[16][17]
Rocuronium0.2783Hepatic and Renal[16][17]
Vecuronium--Primarily Hepatic[18]
Rapacuronium0.59112-[16][17]
Doxacurium0.1587-[16][17]

Note: Pharmacokinetic parameters can vary depending on the study population and conditions.

Experimental Protocols

Detailed Protocol: In Vitro Metabolic Stability Assay Using Rat Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (Clint) of an this compound using rat liver microsomes.

Materials:

  • Test this compound

  • Rat liver microsomes (pooled)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (cold)

  • 96-well plates

  • Incubator shaker set at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls in phosphate buffer.

    • Prepare a suspension of rat liver microsomes in cold phosphate buffer (e.g., 0.5 mg/mL). Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the working solution of the test compound or positive control to the appropriate wells.

    • Include control wells without the NADPH regenerating system to assess non-NADPH-dependent degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2-3 fold volume of cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, vortex the plate to ensure thorough mixing.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_solutions Prepare Solutions (Compound, Microsomes, NADPH) mix_reagents Mix Microsomes and Compound prep_solutions->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Collect Samples at Time Points start_reaction->time_points terminate Stop Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life and Clint analyze->calculate

Caption: Workflow for an in vitro liver microsome stability assay.

troubleshooting_clearance cluster_hepatic Hepatic Metabolism Strategies cluster_renal Renal Clearance Strategies start High Clearance of this compound Observed q1 Is hepatic metabolism high in vitro? start->q1 reduce_lipo Reduce Lipophilicity q1->reduce_lipo Yes increase_ppb Increase Plasma Protein Binding q1->increase_ppb No add_ewg Add Electron-Withdrawing Groups reduce_lipo->add_ewg block_sites Sterically Block Metabolic Sites add_ewg->block_sites modify_charge Modify Charge to Alter Transporter Interaction increase_ppb->modify_charge reduce_reabsorption Decrease Lipophilicity to Reduce Reabsorption modify_charge->reduce_reabsorption

Caption: Troubleshooting decision tree for high this compound clearance.

clearance_factors cluster_hepatic Hepatic Factors cluster_renal Renal Factors cluster_physicochemical Physicochemical Properties This compound This compound Clearance hepatic_metabolism Hepatic Metabolism (e.g., Esterases, CYPs) This compound->hepatic_metabolism biliary_excretion Biliary Excretion This compound->biliary_excretion glomerular_filtration Glomerular Filtration This compound->glomerular_filtration tubular_secretion Active Tubular Secretion (OATs, OCTs, P-gp) This compound->tubular_secretion tubular_reabsorption Tubular Reabsorption This compound->tubular_reabsorption lipophilicity Lipophilicity lipophilicity->hepatic_metabolism lipophilicity->tubular_reabsorption ppb Plasma Protein Binding ppb->glomerular_filtration ionization Ionization at Physiological pH ionization->tubular_secretion ionization->tubular_reabsorption

Caption: Factors influencing this compound clearance pathways.

References

Strategies to mitigate cardiovascular side effects of aminosteroid compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular side effects of aminosteroid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects observed with this compound compounds?

A1: The primary cardiovascular side effects of this compound compounds, particularly neuromuscular blocking agents, are related to their effects on heart rate and blood pressure. The most commonly reported effects include:

  • Tachycardia: An increase in heart rate is a notable side effect of some aminosteroids, such as pancuronium. This is primarily attributed to the blockade of cardiac muscarinic M2 receptors.[1][2][3]

  • Hypertension: An increase in arterial blood pressure can occur, often secondary to tachycardia.[2]

  • Hypotension: While less common, some this compound compounds may cause a decrease in blood pressure.[3]

  • Arrhythmias: Irregular heart rhythms can be a consequence of the electrophysiological effects of these compounds.[3]

  • Changes in Cardiac Contractility: Some aminosteroids may exert positive inotropic effects (increased contractility), while others at high doses might have negative inotropic effects (decreased contractility).[2][4]

It is important to note that the cardiovascular profile can vary significantly between different this compound compounds due to variations in their chemical structure.[1][3] For instance, vecuronium is known to have a more favorable cardiovascular safety profile with minimal effects on heart rate compared to pancuronium.[2][3]

Q2: What are the underlying molecular mechanisms of this compound-induced cardiovascular side effects?

A2: The cardiovascular side effects of this compound compounds are primarily linked to their interaction with cardiac receptors and ion channels. The key mechanisms include:

  • Muscarinic Receptor Blockade: The structural similarity of the A-ring of the this compound nucleus to acetylcholine can lead to the blockade of cardiac muscarinic M2 receptors. This vagolytic action inhibits the parasympathetic nervous system's influence on the heart, resulting in tachycardia.[1]

  • Sympathomimetic Effects: Some aminosteroids may enhance the effects of the sympathetic nervous system by increasing the release and decreasing the reuptake of catecholamines like norepinephrine at adrenergic nerve terminals, contributing to increased heart rate and contractility.[2]

  • Ganglionic Blockade: At higher doses, some aminosteroids can block nicotinic receptors in autonomic ganglia, which can lead to complex and sometimes unpredictable cardiovascular responses.[5]

  • Direct Myocardial Effects: Aminosteroids can directly affect cardiac muscle cells. Some studies suggest a direct stimulation of β-adrenergic receptors, leading to positive inotropic effects.[2] At higher concentrations, negative inotropic effects have also been observed.[4]

Q3: Are there strategies to mitigate the cardiovascular side effects of this compound compounds during preclinical development?

A3: Yes, several strategies can be employed during preclinical development to mitigate cardiovascular risks associated with this compound compounds:

  • Structural Modification (Lead Optimization): Modifying the chemical structure of the this compound is a primary strategy. The goal is to improve selectivity for the neuromuscular junction over cardiac receptors. For example, altering the A-ring structure can reduce affinity for muscarinic receptors and minimize vagolytic effects.[1]

  • Co-administration of Cardioprotective Agents: While less explored specifically for aminosteroids, principles from other areas of drug-induced cardiotoxicity can be applied. Potential agents for investigation include:

    • Beta-blockers: To counteract tachycardia and increased contractility.[6][7][8]

    • Calcium Channel Blockers: To manage hypertension and potential arrhythmias.

    • ACE Inhibitors and Angiotensin Receptor Blockers (ARBs): These agents have shown cardioprotective effects in other drug-induced cardiotoxicities by reducing oxidative stress and myocardial fibrosis.[6][7][8]

  • Dose Optimization: Carefully determining the therapeutic window to identify the lowest effective dose with minimal cardiovascular impact is crucial.[5]

Troubleshooting Guides

Problem: Unexpected Tachycardia Observed in Animal Models

Potential Cause Troubleshooting Steps
Muscarinic Receptor Blockade 1. Assess Muscarinic Receptor Affinity: Perform in vitro receptor binding assays to determine the affinity of the this compound compound for M2 muscarinic receptors. 2. Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogues with modifications to the A-ring to reduce muscarinic receptor binding. 3. Co-administer a Muscarinic Agonist: In vivo, cautiously co-administer a specific M2 agonist to see if the tachycardia is reversed.
Sympathomimetic Activity 1. Measure Catecholamine Levels: Measure plasma norepinephrine and epinephrine levels in treated animals. 2. Adrenergic Receptor Blockade: Co-administer specific alpha and beta-adrenergic blockers to determine if the tachycardia is mediated by the sympathetic nervous system.
Off-Target Effects 1. Broad Receptor Screening: Screen the compound against a panel of cardiac and vascular receptors and ion channels to identify potential off-target interactions.

Problem: Compound Induces Myocardial Contractility Changes in In Vitro Assays

Potential Cause Troubleshooting Steps
Direct Beta-Adrenergic Stimulation 1. In Vitro Beta-Blocker Co-treatment: In isolated heart preparations or cardiomyocyte cultures, co-treat with a beta-blocker (e.g., propranolol) to see if the inotropic effect is abolished. 2. cAMP Measurement: Measure intracellular cyclic AMP (cAMP) levels in cardiomyocytes, as beta-receptor stimulation typically increases cAMP.
Calcium Channel Modulation 1. Patch-Clamp Electrophysiology: Use patch-clamp techniques on isolated cardiomyocytes to study the compound's effects on calcium channel currents. 2. Intracellular Calcium Imaging: Use fluorescent calcium indicators to visualize and quantify changes in intracellular calcium transients in response to the compound.
Mitochondrial Dysfunction 1. Assess Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) of cardiomyocytes treated with the compound. 2. Measure Mitochondrial Membrane Potential: Use fluorescent dyes like TMRM or JC-1 to assess changes in the mitochondrial membrane potential.

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiovascular Hemodynamics in a Rodent Model

Objective: To evaluate the acute cardiovascular effects of an this compound compound in an anesthetized rat model.

Methodology:

  • Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or urethane).

  • Catheterization:

    • Insert a catheter into the carotid artery for continuous monitoring of arterial blood pressure (systolic, diastolic, and mean).

    • Insert a catheter into the jugular vein for intravenous administration of the test compound.

    • Place ECG electrodes to monitor heart rate and rhythm.

  • Data Acquisition:

    • Allow the animal to stabilize for at least 30 minutes after surgery before any drug administration.

    • Record baseline cardiovascular parameters for a 15-minute period.

    • Administer the this compound compound intravenously as a bolus dose or a cumulative infusion.

    • Continuously record blood pressure and ECG throughout the experiment and for a specified post-administration period.

  • Data Analysis:

    • Calculate the change in heart rate, mean arterial pressure, and any ECG interval changes from baseline at each dose level.

    • Analyze the dose-response relationship for each cardiovascular parameter.

Protocol 2: In Vitro Assessment of Myocardial Contractility using Isolated Langendorff Heart Preparation

Objective: To determine the direct effect of an aminosteroide compound on myocardial contractility independent of systemic neurohormonal influences.

Methodology:

  • Heart Isolation: Euthanize a rabbit or guinea pig and rapidly excise the heart.

  • Langendorff Perfusion:

    • Cannulate the aorta and mount the heart on a Langendorff apparatus.

    • Retrogradely perfuse the coronary arteries with warmed, oxygenated Krebs-Henseleit solution.

  • Contractility Measurement:

    • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and the rates of pressure development and relaxation (+/- dP/dt).

  • Experimental Procedure:

    • Allow the heart to stabilize and record baseline contractile function.

    • Introduce the this compound compound into the perfusate at increasing concentrations.

    • Record the steady-state contractile response at each concentration.

  • Data Analysis:

    • Express the changes in LVDP and +/- dP/dt as a percentage of the baseline values.

    • Construct a concentration-response curve to determine the potency and efficacy of the compound on myocardial contractility.

Data Presentation

Table 1: Comparative Cardiovascular Effects of this compound Neuromuscular Blocking Agents

CompoundHeart RateMean Arterial PressureCardiac OutputPrimary Mechanism
Pancuronium ↑↑Muscarinic Receptor Blockade, Sympathomimetic
Vecuronium Minimal Cardiovascular Effects
Rocuronium ↔/↑ (slight)Minimal Cardiovascular Effects
Org 9487 Minimal Cardiovascular Effects

Data synthesized from preclinical and clinical observations. ↑↑: Marked Increase; ↑: Increase; ↔: No significant change.

Visualizations

Aminosteroid_Cardiotoxicity_Pathway cluster_this compound This compound Compound cluster_heart Cardiac Myocyte cluster_effects Cardiovascular Effects This compound This compound (e.g., Pancuronium) M2_Receptor M2 Muscarinic Receptor This compound->M2_Receptor Blockade Beta_Receptor Beta-Adrenergic Receptor This compound->Beta_Receptor Stimulation (Potential) Ca_Channel Calcium Channel This compound->Ca_Channel Modulation (Potential) Tachycardia Tachycardia M2_Receptor->Tachycardia Leads to Increased_Contractility Increased Contractility Beta_Receptor->Increased_Contractility Leads to Hypertension Hypertension Tachycardia->Hypertension Increased_Contractility->Hypertension

Caption: Potential signaling pathways of this compound-induced cardiotoxicity.

Experimental_Workflow_Cardiotoxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_mitigation Mitigation Strategy Evaluation Receptor_Binding Receptor Binding Assays (M2, Adrenergic) Cardiomyocyte_Assay Isolated Cardiomyocyte Assays (Calcium Imaging, Patch Clamp) Receptor_Binding->Cardiomyocyte_Assay Langendorff Isolated Heart (Langendorff) (Contractility, Electrophysiology) Cardiomyocyte_Assay->Langendorff Rodent_Model Anesthetized Rodent Model (ECG, Blood Pressure) Langendorff->Rodent_Model Large_Animal_Model Large Animal Model (e.g., Dog, Pig) (Advanced Hemodynamics) Rodent_Model->Large_Animal_Model SAR Structure-Activity Relationship Studies Large_Animal_Model->SAR Co_administration Co-administration of Cardioprotective Agents Large_Animal_Model->Co_administration

Caption: Experimental workflow for assessing and mitigating this compound cardiotoxicity.

References

Optimizing aminosteroid dosage to reduce prolonged neuromuscular blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminosteroid neuromuscular blocking agents. The focus is on optimizing dosage to prevent prolonged neuromuscular blockade (PNMB) and ensuring effective reversal.

Frequently Asked Questions (FAQs)

Q1: What are aminosteroids and how do they induce neuromuscular blockade?

Aminosteroids are a class of non-depolarizing neuromuscular blocking agents (NMBAs) that possess a steroid structural base.[1] Common examples include rocuronium, vecuronium, and pancuronium.[2] They function by acting as competitive antagonists at the nicotinic acetylcholine (ACh) receptors on the motor endplate of the neuromuscular junction.[2][3] By blocking ACh from binding, they prevent depolarization of the muscle fiber, leading to skeletal muscle relaxation and paralysis.[2] For a blockade to be effective, approximately 70-80% of the ACh receptors must be blocked.[1]

Q2: What is Prolonged Neuromuscular Blockade (PNMB) and what are the associated risks?

Prolonged neuromuscular blockade, also known as residual neuromuscular blockade, is the persistence of muscle weakness after the intended period of paralysis, clinically defined as a train-of-four (TOF) ratio of less than 0.9.[2][4] This condition is associated with significant adverse outcomes, including upper airway obstruction, pneumonia, atelectasis, and an increased need for reintubation.[2] Factors that can contribute to PNMB include excessive dosing, patient-specific factors like hepatic or renal impairment, hypothermia, and certain drug interactions.[2][5][6]

Q3: How is the depth of neuromuscular blockade quantitatively monitored?

Quantitative monitoring is essential for optimizing dosing and preventing PNMB.[7] The standard method involves a peripheral nerve stimulator to measure the train-of-four (TOF) ratio. This test delivers four electrical pulses, and the ratio of the amplitude of the fourth muscle twitch to the first (T4/T1) is calculated.[4] A TOF ratio of ≥ 0.9 is the accepted measure for adequate recovery of neuromuscular function.[2][4] Monitoring should ideally be performed at the adductor pollicis muscle, as it provides a more accurate assessment of recovery compared to eye muscles.[4]

Q4: What factors can influence the required dosage and duration of action of aminosteroids?

Several factors can alter a subject's response to aminosteroids, necessitating dose adjustments:

  • Patient Factors: Conditions like hepatic or renal disease can prolong the duration of aminosteroids due to decreased metabolism and excretion.[2][5] Extremes of age and hypothermia can also extend their effect.[5][8]

  • Drug-Drug Interactions: Inhaled anesthetics, magnesium, certain antibiotics (e.g., aminoglycosides), and calcium channel blockers can potentiate and prolong the effects of non-depolarizing NMBAs.[2][6][8] Conversely, long-term use of corticosteroids or anticonvulsants can lead to resistance, requiring higher doses.[9][10]

  • Cardiac Output: Drugs that increase cardiac output may accelerate the onset of action, while those that decrease it may cause a delay.[8][9]

Q5: How can this compound-induced neuromuscular blockade be reversed?

There are two primary methods for reversing this compound-induced blockade:

  • Acetylcholinesterase Inhibitors (e.g., Neostigmine): These agents increase the amount of acetylcholine at the neuromuscular junction by inhibiting its breakdown, allowing ACh to outcompete the this compound at the receptor site.[4][11] Their use can be associated with muscarinic side effects (e.g., bradycardia), requiring co-administration of an antimuscarinic agent like glycopyrrolate.[12]

  • Selective Relaxant Binding Agents (e.g., Sugammadex): Sugammadex is a modified gamma-cyclodextrin that specifically encapsulates and inactivates the aminosteroids rocuronium and vecuronium.[4][13] This complex is then excreted by the kidneys.[13] It offers a more rapid and reliable reversal, especially from deep levels of blockade, without the cholinergic side effects of neostigmine.[11][14][15]

Data Summary Tables

Table 1: Standard Intravenous Dosages for Common Aminosteroids
AgentInitial Bolus (Intubation) DoseMaintenance DoseOnset of Action
Rocuronium 0.6 to 1.2 mg/kg0.01 to 0.012 mg/kg/min (infusion)1 to 3 minutes[16]
Vecuronium 0.08 to 0.1 mg/kg0.8 to 1.2 µg/kg/min (infusion)2 to 4 minutes[16]
Pancuronium 0.04 to 0.1 mg/kg0.6 to 0.1 mg/kg/hr (infusion)2 to 4 minutes[16]
Dosages are based on ideal body weight and may require adjustment based on patient factors and concurrent medications.[2]
Table 2: Recommended Dosages for Reversal Agents
Reversal AgentDepth of BlockadeRecommended DoseKey Considerations
Neostigmine Minimal Block (TOF Ratio ≥ 0.4 to < 0.9)30 to 40 µg/kg (Max: 50 µg/kg)Slower onset (peak effect ~10 min).[2] Not recommended for deep block.[17] Must be co-administered with an antimuscarinic agent.[12]
Sugammadex Moderate Block (TOF Count ≥ 2)2 mg/kgRapidly reverses rocuronium and vecuronium.[4][18]
Deep Block (Post-Tetanic Count 1-2)4 mg/kgMore effective and faster than neostigmine for deep block reversal.[4][11]
Immediate Reversal (after 1.2 mg/kg Rocuronium)16 mg/kgFor emergency reversal situations.[4][18]
TOF: Train-of-Four. Dosing should be guided by quantitative neuromuscular monitoring.[2][4]
Table 3: Comparative Efficacy of Sugammadex vs. Neostigmine
ParameterSugammadexNeostigmineSource
Time to TOF Ratio > 0.9 (Moderate Block) ~1.5 - 2.0 minutes~13 - 19 minutes[11][15]
Time to TOF Ratio > 0.9 (Deep Block) ~2.9 minutes~49 minutes[11]
Predictability of Reversal HighVariable[15][19]
Associated Adverse Events Generally well-tolerated; potential for hypersensitivity.Bradycardia, hypersalivation, bronchoconstriction (muscarinic effects).[11][12][14]

Visualizations and Workflows

G cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx ACh_vesicles ACh Vesicles Ca_influx->ACh_vesicles ACh_release ACh Release ACh_vesicles->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degrades nAChR Nicotinic ACh Receptor (nAChR) ACh_cleft->nAChR Binds This compound This compound (e.g., Rocuronium) This compound->nAChR Competitively Blocks Depolarization End-Plate Potential (Depolarization) nAChR->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Mechanism of this compound neuromuscular blockade.

G start Start: Administer this compound (e.g., Rocuronium 0.6 mg/kg) monitor_onset Monitor Onset (Quantitative TOF Monitoring) start->monitor_onset maintain_block Maintain Blockade (Infusion or Boluses) monitor_onset->maintain_block end_procedure End of Procedure Prepare for Reversal maintain_block->end_procedure assess_depth Assess Depth of Blockade (TOF Count / PTC) end_procedure->assess_depth deep_block Deep Block (PTC 1-2, TOF=0) assess_depth->deep_block PTC > 0 moderate_block Moderate Block (TOF Count 1-3) assess_depth->moderate_block TOF > 0 minimal_block Minimal/Shallow Block (TOF Count=4, Ratio <0.9) assess_depth->minimal_block TOF = 4 sug_4mg Administer Sugammadex 4 mg/kg deep_block->sug_4mg sug_2mg Administer Sugammadex 2 mg/kg moderate_block->sug_2mg neo_or_sug Administer Neostigmine (40 µg/kg) OR Sugammadex (2 mg/kg) minimal_block->neo_or_sug confirm_reversal Confirm Reversal (TOF Ratio ≥ 0.9) sug_4mg->confirm_reversal sug_2mg->confirm_reversal neo_or_sug->confirm_reversal extubate Adequate Recovery: Extubate confirm_reversal->extubate Yes wait Wait & Re-assess confirm_reversal->wait No wait->assess_depth

Caption: Decision workflow for this compound reversal.

Troubleshooting Guide

Problem: Observed resistance to a standard this compound dose.
  • Possible Cause 1: Pharmacodynamic Changes. Chronic administration of certain drugs, particularly anticonvulsants (e.g., phenytoin), can upregulate the number of acetylcholine receptors at the neuromuscular junction, leading to resistance.[10]

  • Possible Cause 2: Pharmacokinetic Changes. In some conditions, such as thermal injury or in patients with certain tumors, increased levels of plasma proteins (alpha-1-acid glycoprotein) can bind to the NMBA, reducing the free fraction of the drug available to act at the receptor site.[10]

  • Solution/Strategy:

    • Confirm Monitoring: Ensure the neuromuscular monitor is functioning correctly and electrodes are properly placed.

    • Increase Dose: Titrate the this compound dose upwards cautiously while closely monitoring the depth of blockade with a quantitative monitor.

    • Consider Alternative Agent: In cases of known resistance to aminosteroids, a benzylisoquinolinium agent (e.g., cisatracurium) may be considered, as the mechanism of resistance can be class-specific.[20]

Problem: Prolonged neuromuscular blockade despite standard dosing and reversal.
  • Possible Cause 1: Patient-Specific Factors. Undiagnosed renal or hepatic impairment can significantly decrease the clearance of aminosteroids like rocuronium and vecuronium, prolonging their effect.[2]

  • Possible Cause 2: Potentiating Drugs. The subject may have been administered a drug that potentiates NMBAs, such as magnesium sulfate or certain antibiotics, leading to a deeper-than-expected block that is difficult to reverse, especially with neostigmine.[2][6]

  • Possible Cause 3: Hypothermia. A decrease in core body temperature slows the metabolism and excretion of many drugs, including aminosteroids, prolonging their duration of action.[8]

  • Solution/Strategy:

    • Maintain Support: Ensure the subject's ventilation is adequately supported until full neuromuscular function returns.

    • Administer Sugammadex: If an this compound (rocuronium or vecuronium) was used and reversal with neostigmine is inadequate, administering the appropriate dose of sugammadex can effectively reverse the block.[2][4]

    • Correct Underlying Issues: Normalize body temperature and review all administered medications to identify potential interactions.

Experimental Protocol: Assessing Reversal Efficacy

Title: Comparative Analysis of Sugammadex and Neostigmine for Reversal of Rocuronium-Induced Neuromuscular Blockade
Objective:

To determine the dose-response relationship and time-course of recovery for sugammadex and neostigmine in reversing a deep neuromuscular blockade induced by rocuronium.

Methodology:
  • Subject Preparation: Anesthetize the subject (e.g., cynomolgus macaque, a relevant non-human primate model) following institutional guidelines.[21] Maintain anesthesia with a stable infusion of propofol or a consistent low-dose inhaled agent that has minimal impact on neuromuscular transmission.

  • Instrumentation and Monitoring:

    • Establish intravenous access for drug administration.

    • Place stimulating electrodes over the ulnar nerve and a recording device (acceleromyograph) on the adductor pollicis muscle.[15][21]

    • Calibrate the neuromuscular monitor and begin recording baseline TOF measurements.

  • Induction of Blockade:

    • Administer a bolus dose of rocuronium (e.g., 0.6 mg/kg IV) to induce a deep neuromuscular block.[21]

    • Confirm the depth of blockade by observing the absence of all four twitches in the TOF stimulation (TOF count of 0) and the presence of 1-2 twitches on post-tetanic count (PTC) stimulation.

  • Randomization and Reversal:

    • Once a stable, deep block is achieved, randomly assign subjects to one of the following reversal groups:

      • Group A (Sugammadex): Administer Sugammadex 4 mg/kg IV.[4]

      • Group B (Neostigmine): Wait for the spontaneous return of the second twitch (T2) in the TOF count, then administer Neostigmine 50 µg/kg with Glycopyrrolate 10 µg/kg IV.[15]

      • Group C (Control): Allow for spontaneous recovery without a reversal agent.

  • Data Collection and Analysis:

    • Continuously record the TOF ratio from the time of reversal agent administration until a TOF ratio of ≥ 0.9 is sustained.

    • The primary endpoint is the time from reversal agent administration to achieving a TOF ratio of 0.9.[15]

    • Secondary endpoints include the time to reach TOF ratios of 0.7 and 0.8, and the incidence of any adverse hemodynamic changes.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA or t-test) to compare recovery times between groups.

References

Technical Support Center: Investigating Mechanisms of Resistance to Aminosteroid Neuromuscular Blockers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to aminosteroid neuromuscular blockers.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound neuromuscular blockers?

Resistance to this compound neuromuscular blockers, such as rocuronium and vecuronium, can be broadly categorized into two main types: pharmacokinetic and pharmacodynamic resistance.[1][2][3][4]

  • Pharmacokinetic Resistance: This type of resistance involves alterations in the drug's absorption, distribution, metabolism, and excretion (ADME), leading to a lower concentration of the blocker at the neuromuscular junction.[1][4] Key factors include:

    • Increased Volume of Distribution (Vd): Conditions like liver disease can increase the volume in which the drug distributes, diluting its concentration.[1]

    • Increased Protein Binding: Higher levels of plasma proteins, particularly α1-acid glycoprotein (AAG), can bind to the neuromuscular blocker, reducing the free, active fraction of the drug. This is often seen in patients with thermal injury, inflammation, or certain malignancies.[4][5]

    • Increased Clearance: Faster elimination of the drug from the body, for instance through enhanced hepatic metabolism, can shorten its duration of action.[1][4]

  • Pharmacodynamic Resistance: This form of resistance occurs at the site of action, the neuromuscular junction, primarily due to changes in the number or function of acetylcholine receptors (AChRs).[2][3][4] The most significant factor is:

    • Upregulation of Acetylcholine Receptors (AChRs): An increase in the number of AChRs on the muscle membrane is a common cause of resistance.[2][4][5] This can be triggered by various conditions, including:

      • Denervation injuries[6]

      • Burns[6][7]

      • Prolonged immobilization[5][6]

      • Chronic use of neuromuscular blocking agents[5][6]

      • Long-term administration of anticonvulsants[8]

      • Infections and sepsis[5]

Q2: What are the initial signs of resistance to this compound neuromuscular blockers in an experimental setting?

In an experimental setting, resistance is typically identified by a decreased response to a standard dose of the neuromuscular blocker.[5] Specific signs include:

  • An increased dosage requirement to achieve the desired level of muscle twitch suppression.[5]

  • A delayed onset of maximum neuromuscular blockade.[5]

  • A shorter duration of action and a more rapid recovery from the blockade.[5]

Q3: How can I quantitatively assess the degree of neuromuscular blockade in my animal model?

Quantitative assessment of neuromuscular blockade is crucial for accurately determining resistance. The most common method is through electrophysiological monitoring of muscle responses to nerve stimulation.[7][9] The "train-of-four" (TOF) stimulation pattern is a widely used technique.[7][9] This involves delivering four successive electrical stimuli to a peripheral nerve and measuring the evoked muscle contractions. The TOF ratio (the ratio of the fourth twitch height to the first) is a sensitive indicator of non-depolarizing neuromuscular block. A lower TOF ratio indicates a deeper level of blockade.[10]

Troubleshooting Guides

Issue 1: Inconsistent or unreliable neuromuscular monitoring results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Electrode Placement Ensure stimulating electrodes are placed directly over the desired peripheral nerve. The recording electrodes should be positioned over the belly of the muscle innervated by that nerve.
Inadequate Supramaximal Stimulation The stimulus intensity should be supramaximal to ensure all nerve fibers are activated. To determine this, gradually increase the stimulus intensity until there is no further increase in the twitch response.
Temperature Fluctuations Hypothermia can potentiate the effects of neuromuscular blockers. Maintain the animal's body temperature within a physiological range using a heating pad and monitor core temperature.
Movement Artifact Ensure the limb being monitored is securely immobilized to prevent movement that could interfere with the recording of muscle contractions.
Issue 2: Difficulty in establishing a stable in vitro neuromuscular junction model.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Viability Optimize cell culture conditions for both motor neurons and myotubes. Ensure the use of appropriate growth media, supplements, and serum.
Lack of Synaptic Formation Co-culture motor neurons and myotubes for a sufficient duration to allow for synaptogenesis. The timing of co-culture is critical.[11]
Immature Acetylcholine Receptor Clustering Use techniques like agrin treatment to induce acetylcholine receptor clustering on the myotube surface, which is a hallmark of a mature neuromuscular junction.
Inadequate Functional Assessment Use electrophysiological techniques, such as intracellular recordings, to confirm functional synaptic transmission between the motor neuron and muscle fiber.[12] Spontaneous and evoked postsynaptic potentials are key indicators of a functional synapse.

Experimental Protocols

Protocol 1: Quantification of this compound Neuromuscular Blocker Concentration in Plasma

This protocol outlines a method for measuring the concentration of rocuronium and vecuronium in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and sensitive technique.[1][2]

Materials:

  • Plasma samples

  • Sodium hydrogen phosphate solution (1 mol/L)

  • Internal standard (e.g., pancuronium, 10 mg/L)

  • Potassium iodide solution (6 mol/L)

  • Toluene

  • Horizontal shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Immediately after blood collection in heparinized tubes, centrifuge at 4°C.

  • Transfer 1 mL of plasma to a tube containing 0.2 mL of 1 mol/L sodium hydrogen phosphate solution to prevent drug degradation.[1]

  • Store samples at -70°C until analysis.[1]

  • Extraction:

    • To 0.5 mL of plasma, add 0.25 mL of 1 mol/L sodium hydrogen phosphate solution and 50 μL of the internal standard.[1]

    • Add 1 mL of 6 mol/L potassium iodide and 5 mL of toluene.[1]

    • Shake the mixture on a horizontal shaker for 20 minutes.[1]

    • Centrifuge to separate the phases.

    • Transfer the organic (toluene) layer to a new tube and evaporate to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to detect the specific mass-to-charge ratios (m/z) for the parent and product ions of the this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the this compound.

    • Calculate the concentration in the plasma samples by comparing their peak area ratios (drug/internal standard) to the standard curve.

Protocol 2: In Vitro Plasma Protein Binding Assay

This protocol describes the determination of the unbound fraction of a neuromuscular blocker in plasma using equilibrium dialysis, a common and reliable method.[8][13][14]

Materials:

  • Plasma samples

  • Test compound (this compound neuromuscular blocker)

  • Phosphate-buffered saline (PBS)

  • Rapid Equilibrium Dialysis (RED) device or similar dialysis apparatus

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike the plasma with the test compound at the desired concentration.

  • Equilibrium Dialysis:

    • Add the plasma sample containing the test compound to one chamber of the dialysis unit.

    • Add an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.

    • Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[14]

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Analysis:

    • Determine the concentration of the test compound in both aliquots using a validated analytical method, such as LC-MS/MS.

  • Calculation of Unbound Fraction (fu):

    • The unbound fraction is calculated as the ratio of the concentration of the drug in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug).

    • fu = (Concentration in buffer) / (Concentration in plasma)

Protocol 3: Electrophysiological Assessment of Neuromuscular Junction Function Ex Vivo

This protocol provides a method for the quantitative assessment of neuromuscular junction function in an isolated muscle-nerve preparation.[6]

Materials:

  • Isolated muscle-nerve preparation (e.g., mouse phrenic nerve-diaphragm)

  • Organ bath with physiological saline solution (e.g., Krebs-Ringer solution) aerated with 95% O2 / 5% CO2

  • Stimulating electrodes for the nerve

  • Force transducer to measure muscle contraction

  • Data acquisition system

Procedure:

  • Preparation Setup:

    • Dissect the muscle-nerve preparation and mount it in the organ bath containing physiological saline at 37°C.

    • Attach one end of the muscle to a fixed point and the other to a force transducer.

    • Position the stimulating electrodes on the nerve.

  • Determination of Optimal Muscle Length:

    • Apply single electrical stimuli to the muscle and stretch the muscle incrementally until the maximum twitch force is achieved. This is the optimal muscle length (L0).

  • Baseline Measurements:

    • Record baseline twitch force (F0) by stimulating the nerve with single supramaximal pulses.

    • Record baseline tetanic force (Ft) by applying a train of high-frequency stimuli (e.g., 50 Hz for 300 ms).[6]

  • Drug Application:

    • Add the this compound neuromuscular blocker to the organ bath at the desired concentration.

    • Allow for an equilibration period.

  • Assessment of Neuromuscular Blockade:

    • Record the twitch force and tetanic force in the presence of the drug.

    • Calculate the percentage of twitch depression to quantify the degree of neuromuscular blockade.

  • Fatigue Assessment (Optional):

    • Apply a high-frequency fatigue-inducing stimulation protocol to assess neurotransmission failure.[6]

Data Presentation

Table 1: Pharmacokinetic Parameters in Resistant vs. Non-Resistant Subjects

ParameterResistant GroupNon-Resistant Groupp-value
Volume of Distribution (Vd) (L/kg) Insert DataInsert DataInsert Data
Plasma Protein Binding (%) Insert DataInsert DataInsert Data
Clearance (mL/min/kg) Insert DataInsert DataInsert Data
Elimination Half-life (t½) (h) Insert DataInsert DataInsert Data

Table 2: Pharmacodynamic Parameters in Resistant vs. Non-Resistant Subjects

ParameterResistant GroupNon-Resistant Groupp-value
ED50 (mg/kg) Insert DataInsert DataInsert Data
Onset Time (min) Insert DataInsert DataInsert Data
Duration of Action (min) Insert DataInsert DataInsert Data
Acetylcholine Receptor Density (fmol/mg protein) Insert DataInsert DataInsert Data

Visualizations

Pharmacokinetic_Resistance cluster_body Body Compartments Drug This compound Neuromuscular Blocker Plasma Plasma Drug->Plasma Tissues Tissues Plasma->Tissues Distribution Liver Liver (Metabolism) Plasma->Liver Kidney Kidney (Excretion) Plasma->Kidney Tissues->Plasma Liver->Plasma Metabolites Vd Increased Volume of Distribution Vd->Tissues PPB Increased Plasma Protein Binding PPB->Plasma Clearance Increased Clearance Clearance->Liver Clearance->Kidney

Caption: Pharmacokinetic mechanisms of resistance to this compound neuromuscular blockers.

Pharmacodynamic_Resistance Nerve Motor Nerve Terminal Muscle Muscle End-Plate Nerve->Muscle AChR_normal Normal AChR Density AChR_normal->Muscle Normal Response AChR_upregulated Upregulated AChR Density AChR_upregulated->Muscle Resistance Blocker This compound Blocker Blocker->AChR_normal Effective Blockade Blocker->AChR_upregulated

Caption: Pharmacodynamic mechanism of resistance due to acetylcholine receptor upregulation.

Experimental_Workflow cluster_animal_model Animal Model of Resistance cluster_assessment Assessment of Resistance cluster_data Data Analysis Induction Induce Resistance (e.g., burn, immobilization) Pharmaco Pharmacokinetic Analysis Induction->Pharmaco Electro Electrophysiological Recording Induction->Electro Protein Protein Binding Assay Induction->Protein Receptor AChR Quantification Induction->Receptor Control Control Group Control->Pharmaco Control->Electro Control->Protein Control->Receptor Analysis Compare Resistant vs. Control Groups Pharmaco->Analysis Electro->Analysis Protein->Analysis Receptor->Analysis

Caption: General experimental workflow for investigating resistance mechanisms.

References

Technical Support Center: Formulation Strategies for Aminosteroid Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the formulation of aminosteroid drugs to improve their stability in aqueous solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice, detailed experimental protocols, and comparative data to address challenges encountered during their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound drugs in aqueous solutions?

A1: The primary degradation pathway for this compound drugs, such as pancuronium, vecuronium, and rocuronium, is hydrolysis.[1][2] Specifically, the ester linkages at the 3- and 17-positions of the steroid nucleus are susceptible to hydrolysis, leading to the formation of less active or inactive mono- and di-deacetylated derivatives.[1] This hydrolysis is often catalyzed by acids or bases.[1][2] Oxidation can also be a degradation pathway under certain conditions, for instance, rocuronium bromide's morpholine moiety has been shown to be unstable under oxidative stress.

Q2: How does pH affect the stability of this compound drug solutions?

A2: The rate of hydrolysis of this compound drugs is highly dependent on the pH of the aqueous solution.[3][4][5] Generally, these drugs exhibit greatest stability in acidic conditions, typically between pH 3.0 and 4.0.[5][6] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases.[1] Therefore, maintaining a controlled acidic pH is a critical strategy for enhancing the stability of this compound formulations.[3][4]

Q3: What is the role of buffers in this compound formulations?

A3: Buffers are essential excipients in this compound formulations to maintain the pH within the optimal stability range of 3.0 to 4.0.[3][4][7] Commonly used buffer systems include acetate, citrate, and glycine-hydrochloric acid buffers.[1][3][4][7] The choice of buffer can also impact patient comfort, with some studies suggesting that acetate buffers may contribute to injection site pain.[3]

Q4: Can cyclodextrins be used to improve the stability of this compound drugs?

A4: Yes, cyclodextrins can enhance the stability of this compound drugs by forming inclusion complexes.[3][8][9] In these complexes, the drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, which can protect it from hydrolysis.[3][8] For example, beta-cyclodextrin has been shown to form inclusion complexes with rocuronium bromide, contributing to its stability.[3] Modified cyclodextrins, such as sugammadex, are specifically designed to encapsulate this compound neuromuscular blocking agents with high affinity.[8][9]

Q5: Is lyophilization a viable strategy for improving the long-term stability of this compound drugs?

A5: Lyophilization, or freeze-drying, is an effective strategy to significantly improve the long-term stability of this compound drugs by removing water, which is necessary for hydrolysis.[10][11] This process results in a dry powder that can be reconstituted before administration.[10][11] The lyophilized product is stable for a longer duration, even at room temperature, compared to aqueous solutions that often require refrigeration.[11]

Troubleshooting Guides

Issue 1: Rapid degradation of the this compound drug is observed in an aqueous formulation during storage.

Potential Cause Troubleshooting Step
Incorrect pH Verify the pH of the formulation. The optimal pH for most this compound drugs is between 3.0 and 4.0.[5][6] Adjust the pH using a suitable acidic buffer system (e.g., acetate, citrate, or glycine-hydrochloric acid).[1][3][4][7]
Inadequate Buffering Capacity Ensure the selected buffer has sufficient capacity to maintain the pH throughout the product's shelf life. Consider increasing the buffer concentration if pH shifts are observed over time.
Presence of Catalyzing Agents Investigate the presence of any excipients or impurities that may be catalyzing the hydrolysis reaction. Ensure all excipients are of high purity.
Elevated Storage Temperature Store the aqueous formulation under refrigerated conditions (2-8 °C) to slow down the degradation kinetics.[12][13] For long-term stability, consider developing a lyophilized formulation.[10][11]

Issue 2: Precipitation is observed in the this compound drug formulation.

Potential Cause Troubleshooting Step
pH Shift A shift in pH can affect the solubility of the this compound drug. Re-evaluate the buffering system to ensure consistent pH control. Pancuronium, for instance, is soluble in a wide pH range (2.0 to 12.0), but its compatibility with other drugs can be pH-dependent.[14]
Incompatibility with Other Excipients Assess the compatibility of the this compound drug with all other excipients in the formulation. Some excipients may interact with the drug, leading to precipitation.
Low Solubility While generally soluble in water, ensure the concentration of the this compound drug does not exceed its solubility limit under the specific formulation conditions (pH, temperature, presence of other solutes).

Issue 3: The lyophilized this compound product shows poor reconstitution or instability after reconstitution.

Potential Cause Troubleshooting Step
Inappropriate Lyophilization Cycle Optimize the freezing and drying stages of the lyophilization cycle. Ensure the product temperature is kept below its collapse temperature during primary drying to maintain cake structure.[11]
Lack of Bulking Agents/Lyoprotectants Incorporate cryoprotectants/lyoprotectants such as mannitol, lactose, or glycine into the formulation.[10] These agents help to protect the drug during the freezing process and provide an elegant cake structure that facilitates reconstitution.
Hygroscopicity The lyophilized powder may be hygroscopic. Ensure proper sealing and storage in a low-humidity environment to prevent moisture absorption, which can lead to degradation.
Instability of the Reconstituted Solution The reconstituted solution will have similar stability challenges to a liquid formulation. Advise users on the appropriate storage conditions and the timeframe within which the reconstituted product should be used.

Quantitative Data on Stability

Table 1: Stability of Rocuronium Bromide Injection (10 mg/mL) under Refrigerated Storage (2-8°C)

Storage Time Concentration in Glass Bottles Concentration in Polypropylene Syringes
Initial100%100%
28 days98%100%
Data summarized from a study on the physicochemical stability of rocuronium bromide injection solutions.[12]

Table 2: Generation of Rocuronium-Related Impurity C in an Aqueous Formulation at 40°C

pH of Formulation Impurity C after 3 months Impurity C after 6 months
2.01.24%2.52%
3.00.77%1.58%
4.02.81%5.36%
Data from a study on a rocuronium preparation with improved stability, using a glycine-hydrochloric acid buffer.[4][5]

Table 3: Stability of Rocuronium Bromide Aqueous Composition at Room Temperature

Storage Time Storage Container Maximum Rocuronium-Related Impurity C
6 monthsSyringeNot more than 0.6%
12 monthsSyringeNot more than 0.8%
12 monthsGlass vialNot more than 1.1%
15 monthsGlass vialNot more than 1.1%
Data from a patent on an aqueous, room-temperature stable rocuronium composition.[15]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Pancuronium Bromide

This protocol describes a high-performance liquid chromatography (HPLC) method for the quality control of pancuronium bromide and its degradation products.[16]

  • Instrumentation: HPLC system with a UV detector.

  • Column: 5-µm Supelcogel ODP-50 (150x4.6 mm).

  • Mobile Phase: Acetonitrile:Methanol:Water:Trifluoroacetic acid (20.5:74.9:0.1, v/v/v/v), with pH adjusted to 2.0 with trifluoroacetic acid.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute the pancuronium bromide injection to a concentration within the linear range (0.4-1.2 mg/mL) with the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for the pancuronium peak and any degradation product peaks.

Protocol 2: Forced Degradation Study of Vecuronium Bromide

This protocol outlines the conditions for a forced degradation study of vecuronium bromide to identify potential degradation products.[17][18]

  • Acidic Hydrolysis: Mix the drug solution with 2M HCl and heat.

  • Basic Hydrolysis: Mix the drug solution with 2M NaOH at room temperature.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂.

  • Photolytic Degradation: Expose the drug solution to UV light at 254 nm.

  • Thermal Degradation: Heat the solid drug substance at 135°C.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the drug from its degradation products. A suitable HPLC method could use a Tracer Extrasil CN column with a mobile phase of o-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v) and UV detection at 210 nm.[17][18]

Protocol 3: Preparation of a Lyophilized Rocuronium Bromide Formulation

This protocol provides a general procedure for preparing a lyophilized rocuronium bromide formulation.[10][11]

  • Formulation: Dissolve rocuronium bromide and a suitable excipient (e.g., mannitol, lactose, or glycine) in water for injection.[10] Adjust the pH to approximately 4.0 using an appropriate acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).[10]

  • Filling: Dispense the solution into lyophilization vials.

  • Freezing: Place the vials in a freeze-dryer and lower the temperature to below -45°C over 2 hours to ensure complete freezing.[10]

  • Primary Drying (Sublimation): Apply a vacuum (e.g., 2.66 Pa) and gradually raise the shelf temperature to around 30°C to allow the ice to sublimate.[10]

  • Secondary Drying: Hold the temperature to remove any residual bound water.

  • Stoppering and Sealing: Backfill the chamber with an inert gas, stopper the vials under vacuum, and seal them.

Protocol 4: General Method for Liposome Preparation (Thin-Film Hydration)

This is a general protocol for preparing liposomes and can be adapted for encapsulating this compound drugs.

  • Lipid Film Formation: Dissolve the desired lipids (e.g., phospholipids and cholesterol) in an organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Dry the film further under high vacuum to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing the this compound drug by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[19] This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[19][20]

  • Purification: Remove any unencapsulated drug by methods such as dialysis or gel filtration.

Visualizations

Degradation_Pathway This compound This compound (e.g., Pancuronium) Mono_deacetylated Mono-deacetylated Metabolite This compound->Mono_deacetylated Hydrolysis (Acid/Base Catalyzed) Di_deacetylated Di-deacetylated Metabolite Mono_deacetylated->Di_deacetylated Hydrolysis (Acid/Base Catalyzed)

Caption: Primary degradation pathway of this compound drugs via hydrolysis.

Experimental_Workflow cluster_formulation Formulation Development cluster_stability Stability Testing cluster_analysis Analysis Formulation Prepare Aqueous Formulation (Drug, Buffer, Excipients) pH_Adjustment Adjust pH to 3.0-4.0 Formulation->pH_Adjustment Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) pH_Adjustment->Forced_Degradation Storage Store under various conditions (e.g., 2-8°C, 25°C, 40°C) pH_Adjustment->Storage HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Storage->HPLC_Analysis Data_Evaluation Evaluate Degradation Products and Drug Potency HPLC_Analysis->Data_Evaluation

Caption: General experimental workflow for stability testing of this compound formulations.

Lyophilization_Process A 1. Formulation (Drug + Lyoprotectant in Water) B 2. Filling (Dispense into vials) A->B C 3. Freezing (Cool below -45°C) B->C D 4. Primary Drying (Sublimation under vacuum) C->D E 5. Secondary Drying (Remove bound water) D->E F 6. Stoppering (Seal under vacuum/inert gas) E->F

Caption: Key stages in the lyophilization process for this compound drugs.

References

Refinement of synthesis protocols to improve aminosteroid purity and yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminosteroid synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the purity and yield of this compound compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing aminosteroids from steroidal ketones? A1: Reductive amination is the most prevalent and versatile method for converting a steroidal ketone to an amine.[1][2][3] This process involves the reaction of a ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired this compound.[2] This one-pot approach is widely used due to its efficiency and generally mild reaction conditions.[3]

Q2: Which reducing agent is best for reductive amination of steroids? A2: The choice of reducing agent is critical and depends on the substrate's sensitivity and the desired reaction conditions. The three most common agents are:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reagent, often the top choice for sensitive substrates.[4][5] It is moisture-sensitive and typically used in anhydrous solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Effective and stable in mildly acidic conditions, which is ideal for imine formation.[1][3] It can be used in protic solvents like methanol. However, it can release toxic cyanide byproducts during workup, requiring careful handling.[1][3]

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting ketone.[1][4] To avoid this side reaction, the imine formation must be allowed to complete before adding NaBH₄.[1][4]

Q3: How can I minimize the formation of side products? A3: Minimizing side products involves optimizing reaction conditions and reagent choice. Key strategies include:

  • Use a Selective Reducing Agent: Employing a milder agent like NaBH(OAc)₃ can prevent the unwanted reduction of the starting ketone or other sensitive functional groups.[5]

  • Control Stoichiometry: Using a large excess of reagents should be avoided where possible.[2] Careful optimization of the amine and reducing agent equivalents is necessary.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product, quenching the reaction once complete to prevent decomposition or further side reactions.[6]

  • Control Temperature: Adding reagents slowly or running the reaction at a controlled temperature can prevent runaway reactions and the formation of thermal byproducts.[6][7]

Q4: What are the critical factors affecting the stereoselectivity of the amino group introduction? A4: Stereoselectivity, particularly at positions like C3, is highly dependent on the reducing agent and the steric environment of the steroid. The choice of a modified or sterically hindered reducing agent can significantly influence the stereochemical outcome, often favoring the formation of one diastereomer over another. For example, modifying the reducing reagent has been shown to achieve a diastereomeric excess (de) of up to 95%.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis experiments.

Problem 1: Low or No Product Yield

  • Potential Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or gently increasing the temperature.[6][9] For less reactive substrates, adding a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can sometimes improve yields when using NaBH₃CN.[4]

  • Potential Cause 2: Poor Quality or Impure Reagents.

    • Solution: Ensure the purity of your starting steroid. Impurities can inhibit the reaction.[6][10] Use freshly opened or properly stored anhydrous solvents and reagents, especially for moisture-sensitive compounds like NaBH(OAc)₃.[4][10]

  • Potential Cause 3: Product Loss During Workup and Purification.

    • Solution: Be meticulous during transfers. Rinse flasks and equipment with the extraction solvent to recover all material.[6][11] During liquid-liquid extraction, ensure the product is not lost in the aqueous layer by checking the pH and using an appropriate organic solvent. Optimize purification; for example, in column chromatography, choose the correct solvent system to avoid product co-elution with impurities or irreversible binding to the silica.[12]

  • Potential Cause 4: Reaction Reversibility.

    • Solution: The initial formation of the imine is an equilibrium reaction that produces water.[3] For stubborn reactions, removing water via azeotropic distillation or the addition of dehydrating agents like molecular sieves can drive the reaction forward.[2]

Problem 2: Product is Impure or Contaminated with Side Products

  • Potential Cause 1: Reduction of the Starting Ketone.

    • Solution: This is common when using a strong reducing agent like NaBH₄.[1] Switch to a milder, more chemoselective reagent such as NaBH(OAc)₃, which is less likely to reduce the ketone.[1][5] Alternatively, if using NaBH₄, ensure imine formation is complete before adding the reducing agent.[4]

  • Potential Cause 2: Over-alkylation of the Amine.

    • Solution: If using a primary amine, reaction with the product can lead to a tertiary amine byproduct.[1][2] This can be suppressed by using a slight excess of the primary amine or by choosing a stepwise procedure where the imine is formed first, followed by reduction.[5]

  • Potential Cause 3: Ineffective Purification.

    • Solution: Standard purification techniques like flash chromatography and recrystallization are crucial. If these are ineffective, consider alternative methods like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for difficult separations. Using Nuclear Magnetic Resonance (NMR) can help identify the nature of impurities, which can guide the choice of purification method.[13]

Data on Reductive Amination Conditions

The selection of reagents and solvents is critical for success. The table below summarizes common conditions for various reducing agents used in the reductive amination of steroidal ketones.

Reducing AgentTypical Solvent(s)Key CharacteristicsCommon Yield Range
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMMild and selective; tolerates many functional groups. Moisture-sensitive.[4][5]75-95%[8][14]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)Stable in mildly acidic conditions; not water-sensitive.[4] Releases toxic byproducts.[3]70-90%[8][15]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Strong reductant; can reduce starting ketone.[1][4] Must be added after imine formation is complete.60-85%

Experimental Protocols

Protocol: Synthesis of a 3β-Aminosteroid via Reductive Amination

This protocol describes a general procedure for the reductive amination of a 3-ketosteroid using sodium triacetoxyborohydride.

Materials:

  • 3-Ketosteroid (e.g., epiandrosterone)

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid (optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried or oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 3-ketosteroid (1.0 eq) in anhydrous DCE.[6]

  • Amine Addition: Add the primary amine (1.1-1.5 eq). If the amine salt is used, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, especially for less reactive ketones.[5]

  • Reduction: Add NaBH(OAc)₃ (1.5-2.0 eq) portion-wise to the mixture. The reaction is often exothermic, so slow addition is recommended to maintain control.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure this compound.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G start_node Start: 3-Ketosteroid + Amine Imine Formation\n(Anhydrous Solvent) Imine Formation (Anhydrous Solvent) start_node->Imine Formation\n(Anhydrous Solvent) process_node process_node purify_node purify_node end_node Final Product: Pure this compound In-situ Reduction\n(e.g., NaBH(OAc)3) In-situ Reduction (e.g., NaBH(OAc)3) Imine Formation\n(Anhydrous Solvent)->In-situ Reduction\n(e.g., NaBH(OAc)3) Reaction Quench\n(aq. NaHCO3) Reaction Quench (aq. NaHCO3) In-situ Reduction\n(e.g., NaBH(OAc)3)->Reaction Quench\n(aq. NaHCO3) Workup & Extraction Workup & Extraction Reaction Quench\n(aq. NaHCO3)->Workup & Extraction Drying & Concentration Drying & Concentration Workup & Extraction->Drying & Concentration Purification\n(Chromatography) Purification (Chromatography) Drying & Concentration->Purification\n(Chromatography) Purification\n(Chromatography)->end_node

Caption: General workflow for this compound synthesis via reductive amination.

G problem problem decision decision cause cause solution solution start Problem: Low Yield q1 Reaction Complete? start->q1 Check Reaction Monitoring Data q2 Cause: Stalled or Incomplete Reaction q1->q2 No q3 Starting Materials Pure? q1->q3 Yes s2 Extend time, increase temp, or add catalyst (e.g., Lewis acid) q2->s2 Solution q4 Cause: Impure Reagents or Wet Solvents q3->q4 No q5 Cause: Product Loss During Workup/Purification q3->q5 Yes s4 Purify starting materials. Use fresh anhydrous solvents. q4->s4 Solution s5 Optimize extraction pH. Ensure careful transfers. Refine chromatography method. q5->s5 Solution

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

References

Troubleshooting drug interactions between aminosteroids and anesthetic agents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminosteroid and Anesthetic Agent Interactions

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for common issues encountered when studying the interactions between this compound neuromuscular blocking agents and various anesthetic agents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Neuromuscular Block & Potentiation

Q1: I'm observing a much deeper and longer-lasting neuromuscular block than anticipated when using an this compound (e.g., rocuronium, vecuronium) with a volatile anesthetic (e.g., sevoflurane, isoflurane). Why is this happening?

A1: This is an expected synergistic interaction. Volatile anesthetic agents potentiate the effects of non-depolarizing neuromuscular blockers (NMBs) like aminosteroids in a dose-dependent manner.[1][2] The primary mechanisms for this potentiation include:

  • Postsynaptic Receptor Sensitization: Volatile agents are thought to increase the affinity of the nicotinic acetylcholine receptor (nAChR) for the this compound blocker at the neuromuscular junction.[3][4]

  • Direct Muscle Relaxation: Inhaled anesthetics themselves cause some degree of skeletal muscle relaxation, adding to the effect of the NMB.[4][5]

  • Central Nervous System Effects: Anesthetics may also have effects on motor neurons within the central nervous system that contribute to overall muscle relaxation.[5]

The degree of potentiation varies between agents. Desflurane typically shows the strongest effect, followed by sevoflurane and isoflurane.[1][5]

Troubleshooting Steps:

  • Reduce NMB Dosage: The most critical adjustment is to decrease the dose of the this compound. The required dose can be reduced by up to 60% depending on the specific anesthetic and its concentration.[5]

  • Monitor Anesthetic Depth: Ensure the concentration of the volatile anesthetic (measured as Minimum Alveolar Concentration, or MAC) is stable and precisely controlled. Fluctuations in anesthetic depth will lead to variable levels of neuromuscular blockade.

  • Utilize Quantitative Monitoring: Use a Train-of-Four (TOF) nerve stimulator to objectively measure the depth of the block. Aim for a specific target, such as 1-2 twitches (T1/T4), rather than relying on clinical signs alone.[6]

Quantitative Data on Potentiation

The following table summarizes the approximate reduction in the required dose (ED95 - the dose required to produce 95% twitch depression) of common aminosteroids in the presence of different anesthetic agents compared to a baseline intravenous anesthetic like propofol.

This compoundAnesthetic Agent (at approx. 1.2 MAC)Approximate ED95 Reduction
Rocuronium Sevoflurane40 - 50%
Isoflurane40 - 50%
Desflurane50 - 60%
Vecuronium Sevoflurane30 - 40%
Isoflurane30 - 40%
Desflurane40 - 50%

Data compiled from multiple sources indicating significant potentiation.[1][2][5]

Q2: My experimental results show high variability in the onset time and depth of neuromuscular block. What are the potential causes?

A2: Variability can stem from several physiological and procedural factors:

  • Hypothermia: Low body temperature potentiates and prolongs neuromuscular blockade.[7] Core temperature must be monitored and maintained within a normal physiological range.[8]

  • Acid-Base Imbalance: Respiratory acidosis can potentiate the block from aminosteroids.[7] Ensure adequate ventilation and monitor end-tidal CO2 or blood gases.

  • Electrolyte Disturbances: High magnesium or low calcium levels can enhance the neuromuscular block.[7][9]

  • Drug Preparation and Administration: Inconsistent drug concentrations from serial dilutions or variability in intravenous administration speed can alter the pharmacodynamics.

  • Underlying Conditions: Pre-existing conditions that affect neuromuscular function (e.g., myasthenia gravis models) will significantly enhance the effects of NMBs.[5]

Cardiovascular Side Effects

Q3: I've noted significant hypotension and/or bradycardia after administering an this compound during my experiment. What is the cause and how can I mitigate this?

A3: Both anesthetic agents and aminosteroids can affect the cardiovascular system.[10]

  • Anesthetic-Induced Vasodilation: Volatile anesthetics and propofol are known to cause dose-dependent decreases in systemic vascular resistance, leading to hypotension.[1][10][11]

  • This compound Effects: While newer aminosteroids like rocuronium and vecuronium have minimal cardiovascular side effects at clinical doses, older agents like pancuronium can cause tachycardia.[12][13] Bradycardia is more commonly associated with the administration of opioids used in conjunction with general anesthesia or as a result of vagal stimulation during a procedure.

  • Synergistic Effects: The combined effect of an anesthetic agent's vasodilation and any negative inotropy (decreased heart muscle contractility) can lead to a significant drop in blood pressure.[10][14]

Troubleshooting Steps:

  • Ensure Adequate Hydration: Hypovolemia will exacerbate the hypotensive effects of anesthetic agents.[14] Ensure the subject is euvolemic before and during the experiment.

  • Titrate Anesthetic Depth: Use the lowest possible concentration of the anesthetic agent required to maintain the desired plane of anesthesia.

  • Cardiovascular Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate.[15] This allows for the immediate detection of instability and intervention with fluid boluses or vasopressors if required by the experimental protocol.

Reversal of Blockade

Q4: Reversal of the neuromuscular block with sugammadex seems less effective or slower than expected. What factors could be at play?

A4: Sugammadex is a modified gamma-cyclodextrin that works by encapsulating this compound molecules (rocuronium and vecuronium), rendering them inactive.[16][17] Its action is generally rapid and predictable.[18] However, some factors can influence its apparent efficacy:

  • Inadequate Dosing: Sugammadex dosing is based on the depth of the neuromuscular block. A dose sufficient for a moderate block (e.g., 2 mg/kg) will be insufficient to reverse a deep block (which may require 4 mg/kg or more).[16][19]

  • Type of Anesthetic: While sugammadex is effective with both intravenous and volatile anesthetics, some studies suggest minor differences in reversal time.[18][20] However, this effect is not considered clinically significant. The profound potentiation of the block by the anesthetic may require a higher reversal dose.

  • Severe Systemic Conditions: Conditions like severe acidosis or hypothermia can impair neuromuscular function generally, which may complicate the clinical picture of reversal, even if sugammadex is working effectively at a molecular level.

Troubleshooting Steps:

  • Confirm Depth of Block: Use quantitative TOF monitoring to determine the actual depth of the block before administering a reversal agent. The number of visible twitches guides the appropriate dose.

  • Verify Sugammadex Dose: Ensure the calculated dose is correct for the subject's weight and the level of blockade.

  • Rule Out Other Causes: Ensure physiological parameters (temperature, acid-base status) are within the normal range.

Experimental Protocols & Methodologies

Protocol: Assessing this compound-Anesthetic Potentiation

This protocol outlines a method to determine the dose-response relationship of an this compound in the presence of a volatile anesthetic.

  • Animal Preparation: Anesthetize the subject (e.g., non-human primate, cat, or dog) using an appropriate induction agent.[15][21] Intubate the trachea and establish controlled ventilation.[8][22] Place intravenous and intra-arterial catheters for drug administration and blood pressure monitoring.

  • Anesthesia Maintenance: Maintain anesthesia with a fixed concentration of the volatile agent under study (e.g., 1.2 MAC of sevoflurane).[2]

  • Physiological Monitoring: Continuously monitor core body temperature, heart rate, MAP, and end-tidal CO2. Maintain these parameters within a stable, physiological range.[22]

  • Neuromuscular Monitoring Setup:

    • Isolate and place stimulating electrodes on a peripheral motor nerve (e.g., the ulnar nerve).

    • Attach a force-displacement transducer to the corresponding muscle (e.g., adductor pollicis) to quantify twitch tension.

    • Apply a supramaximal stimulus using a Train-of-Four (TOF) pattern (four pulses at 2 Hz every 15 seconds).

  • Data Acquisition: After a stabilization period of at least 15 minutes, record the baseline twitch height (T1).[22]

  • Drug Administration: Administer incrementally increasing doses of the this compound intravenously. Allow the effect of each dose to reach its peak before administering the next.

  • Dose-Response Curve: Record the percentage of T1 depression at each dose. Plot the log-dose versus the probit of the response to determine the ED50 and ED95.

  • Comparison: Compare the calculated ED50/ED95 values to those obtained under a control anesthetic (e.g., total intravenous anesthesia with propofol) to quantify the degree of potentiation.[2]

Visualizations: Pathways and Workflows

Signaling Pathway of Neuromuscular Blockade

G cluster_NMJ Neuromuscular Junction cluster_Drugs Pharmacological Agents nAChR Nicotinic ACh Receptor (nAChR) Muscle Muscle Fiber nAChR->Muscle Depolarization & Contraction ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates This compound This compound (e.g., Rocuronium) This compound->nAChR Competitive Antagonist (Blocks) Anesthetic Volatile Anesthetic (e.g., Sevoflurane) Anesthetic->nAChR Potentiates Block (Allosteric Modulation)

Caption: Mechanism of this compound and anesthetic interaction at the nAChR.

Experimental Workflow for Drug Interaction Study

G A 1. Animal Preparation (Anesthesia, IV Access, Ventilation) B 2. Physiological Stabilization (Temp, BP, EtCO2) A->B C 3. Setup Neuromuscular Monitoring (Nerve Stimulator, Transducer) B->C D 4. Record Baseline (Supramaximal Stimulus, TOF) C->D E 5. Administer Drugs (Cumulative Dosing Protocol) D->E F 6. Measure Response (% Twitch Depression) E->F G 7. Data Analysis (Calculate ED50 / ED95) F->G H 8. Reversal & Recovery (Administer Sugammadex, Monitor) G->H

Caption: Standard experimental workflow for assessing NMB interactions.

Troubleshooting Logic for Unexpected Block Potentiation

G Start Problem: Unexpectedly Deep/ Long Neuromuscular Block CheckAnesthetic Is Anesthetic Concentration (MAC) Correct and Stable? Start->CheckAnesthetic CheckTemp Is Core Temperature Within Normal Range? Start->CheckTemp CheckVent Is Ventilation Adequate? (Check EtCO2 / Blood Gas) Start->CheckVent CheckDose Was NMB Dose Adjusted for Anesthetic Potentiation? Start->CheckDose Result1 Adjust Anesthetic Delivery CheckAnesthetic->Result1 No Result2 Initiate Warming Measures CheckTemp->Result2 No Result3 Correct Respiratory Acidosis CheckVent->Result3 No Result4 Reduce Subsequent Doses of NMB CheckDose->Result4 No

Caption: Decision tree for troubleshooting excessive neuromuscular block.

References

Methods for accelerating the onset of action of intermediate-acting aminosteroids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to accelerate the onset of action of intermediate-acting aminosteroid neuromuscular blocking agents, such as rocuronium and vecuronium.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments aimed at achieving a more rapid onset of neuromuscular blockade with intermediate-acting aminosteroids.

Issue: Slower than expected onset of action with standard rocuronium or vecuronium administration.

  • Question: My experiment requires a rapid onset of neuromuscular blockade, but the standard dose of rocuronium is not acting fast enough. What are my options?

  • Answer: Several pharmacological strategies can be employed to accelerate the onset of rocuronium. These include increasing the initial dose, utilizing a priming dose, or pretreating with agents like ephedrine or magnesium sulfate.[1][2] For rapid reversal, the use of sugammadex is the most effective method to control the duration of action.[3][4]

Issue: Difficulty in achieving consistent and rapid reversal of neuromuscular blockade.

  • Question: We are using a high dose of rocuronium for rapid onset, but now we are struggling with prolonged recovery times. How can we achieve rapid and reliable reversal?

  • Answer: Sugammadex is a selective relaxant binding agent specifically designed to encapsulate and inactivate aminosteroids like rocuronium and vecuronium.[4][5] It offers a rapid and predictable reversal of even deep neuromuscular blockade, making it a superior alternative to traditional reversal agents like neostigmine, which can have inconsistent effects and undesirable side effects.[3][6]

Issue: Concerns about the side effects of traditional reversal agents.

  • Question: We want to avoid the cardiovascular and other side effects associated with acetylcholinesterase inhibitors like neostigmine for reversal. Is there a safer alternative?

  • Answer: Yes, sugammadex provides a safer side-effect profile compared to neostigmine.[3] Since sugammadex works by encapsulation rather than increasing acetylcholine levels, it does not produce the muscarinic side effects (e.g., bradycardia, increased secretions) seen with neostigmine and therefore does not require the co-administration of an antimuscarinic agent like atropine.[5][6]

Issue: Unpredictable drug interactions affecting onset and duration.

  • Question: We are observing variability in the onset and duration of action of our this compound agent in the presence of other drugs. What could be causing this?

  • Answer: The action of aminosteroids can be influenced by various drugs. For instance, inhaled anesthetics and magnesium can potentiate the neuromuscular blockade.[7] Conversely, certain anticonvulsants may induce resistance.[8] When using sugammadex for reversal, be aware of potential displacement interactions with other drugs that could theoretically reduce its efficacy.[9]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of different methods to accelerate the onset or reversal of intermediate-acting aminosteroids.

Table 1: Pharmacological Interventions to Accelerate Rocuronium Onset

InterventionMean Reduction in Onset Time (seconds)95% Confidence Interval
Priming with Rocuronium-21.0(-27.6 to -14.3)
Pretreatment with Ephedrine-22.3(-29.1 to -15.5)
Pretreatment with Magnesium Sulfate-28.2(-50.9 to -5.6)

Data adapted from a meta-analysis of 43 randomized controlled trials.[2]

Table 2: Sugammadex Dosing and Time to Recovery from Rocuronium-Induced Blockade

Depth of BlockadeRecommended Sugammadex DoseMean Time to Recovery of T4/T1 Ratio to 0.9
Deep (1-2 post-tetanic counts)4 mg/kgApproximately 3 minutes
Moderate (reappearance of T2)2 mg/kgApproximately 1.5 - 2 minutes
Immediate Reversal (after 1.2 mg/kg rocuronium)16 mg/kgApproximately 4.4 minutes

T4/T1 refers to the train-of-four ratio, a measure of neuromuscular function. Data compiled from multiple clinical studies.[4][9]

Key Experimental Protocols

Protocol 1: Rocuronium Priming Technique

Objective: To accelerate the onset of neuromuscular blockade with rocuronium.

Methodology:

  • Administer an initial priming dose of rocuronium (e.g., 0.06 mg/kg) intravenously.[2]

  • Wait for a period of 3 to 5 minutes. During this time, a small percentage of nicotinic acetylcholine receptors at the neuromuscular junction will be occupied without causing significant muscle weakness.[10]

  • Administer the main intubating dose of rocuronium (e.g., 0.54 mg/kg).[2]

  • Monitor the onset of neuromuscular blockade using a peripheral nerve stimulator to record the time to disappearance of the train-of-four response.

Protocol 2: Reversal of Neuromuscular Blockade with Sugammadex

Objective: To achieve rapid and complete reversal of rocuronium- or vecuronium-induced neuromuscular blockade.

Methodology:

  • Induce and maintain neuromuscular blockade with rocuronium or vecuronium to the desired depth.

  • Monitor the depth of blockade using a peripheral nerve stimulator (e.g., train-of-four or post-tetanic count).

  • Based on the depth of blockade (see Table 2), administer the appropriate dose of sugammadex as a rapid intravenous bolus.[4][9]

  • Continuously monitor the train-of-four ratio until it recovers to a value of 0.9 or greater, indicating adequate reversal of neuromuscular blockade.

Protocol 3: In Vitro Encapsulation Study using Isothermal Titration Calorimetry (ITC)

Objective: To characterize the binding affinity of a cyclodextrin-based encapsulating agent (like sugammadex) with an this compound.

Methodology:

  • Prepare solutions of the this compound and the cyclodextrin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Load the this compound solution into the sample cell of the isothermal titration calorimeter.

  • Load the cyclodextrin solution into the injection syringe.

  • Perform a series of small, sequential injections of the cyclodextrin into the this compound solution while monitoring the heat change associated with the binding reaction.

  • Analyze the resulting data to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizations

signaling_pathway cluster_NMJ Neuromuscular Junction cluster_Presynaptic Presynaptic Terminal cluster_Bloodstream Bloodstream Nicotinic AChR Nicotinic AChR Muscle_Fiber Muscle_Fiber Nicotinic AChR->Muscle_Fiber Depolarization Contraction Contraction Muscle_Fiber->Contraction ACh_Vesicle ACh Vesicle ACh_Vesicle->Nicotinic AChR ACh binds Nerve_Impulse Nerve_Impulse Nerve_Impulse->ACh_Vesicle Triggers release This compound Free this compound This compound->Nicotinic AChR Competitive Antagonist Encapsulated_Complex This compound-Sugammadex Complex This compound->Encapsulated_Complex Encapsulation Sugammadex Sugammadex Sugammadex->Encapsulated_Complex Renal_Excretion Renal_Excretion Encapsulated_Complex->Renal_Excretion

Caption: Mechanism of this compound action and reversal by sugammadex.

experimental_workflow cluster_Priming Priming Protocol Start Start Administer_Priming_Dose Administer Priming Dose (e.g., 0.06 mg/kg Rocuronium) Start->Administer_Priming_Dose Wait_3_5_min Wait 3-5 minutes Administer_Priming_Dose->Wait_3_5_min Administer_Intubating_Dose Administer Intubating Dose (e.g., 0.54 mg/kg Rocuronium) Wait_3_5_min->Administer_Intubating_Dose Monitor_Onset Monitor Onset of Blockade Administer_Intubating_Dose->Monitor_Onset End End Monitor_Onset->End

Caption: Experimental workflow for the rocuronium priming technique.

logical_relationship cluster_Methods Acceleration Methods cluster_Reversal Rapid Reversal Goal Accelerate this compound Onset of Action Increase_Dose Increase Initial Dose Goal->Increase_Dose Priming_Technique Priming Technique Goal->Priming_Technique Pretreatment Pharmacological Pretreatment Goal->Pretreatment Sugammadex Sugammadex Administration Increase_Dose->Sugammadex May necessitate rapid reversal

Caption: Logical relationship of methods to accelerate this compound action.

References

Technical Support Center: Aminosteroid Activity Under Acidosis and Hypothermia

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when studying the effects of acidosis and hypothermia on aminosteroid activity.

Frequently Asked Questions (FAQs)

Q1: How does acidosis affect the potency and duration of action of this compound neuromuscular blocking agents?

A1: Acidosis, particularly respiratory acidosis, generally potentiates the neuromuscular blockade produced by this compound agents like rocuronium and vecuronium.[1][2] This means that in an acidic environment, a lower dose of the drug may be required to achieve the same level of muscle relaxation, and the duration of the blockade is often prolonged.[3] The mechanism is thought to involve changes in the ionization of the this compound molecule and alterations in the affinity of the nicotinic acetylcholine receptor at the neuromuscular junction.[2]

Q2: What is the primary effect of hypothermia on the activity of this compound drugs?

A2: Hypothermia significantly prolongs the duration of action of this compound neuromuscular blockers.[1][4][5] A reduction of just 2°C in body temperature can potentially double the duration of the neuromuscular blockade.[4][5] This effect is primarily due to a decrease in the plasma clearance of the drug, meaning it is eliminated from the body more slowly at lower temperatures.[1][6]

Q3: Are there any exceptions to the general effects of acidosis and hypothermia on aminosteroids?

A3: While the general trend is potentiation with acidosis and prolongation with hypothermia, there can be some variability. For instance, some sources suggest that hypothermia may decrease the effect of pancuronium, which contrasts with the effects observed for other aminosteroids. Additionally, the interplay between metabolic and respiratory acidosis can lead to mixed effects, and severe electrolyte abnormalities, which can accompany these conditions, may also influence the neuromuscular blockade.

Q4: In my in-vitro experiment, the this compound appears less potent under acidic conditions. What could be the cause?

A4: This is an unexpected result, as acidosis typically enhances the effect of non-depolarizing neuromuscular blockers.[2] Here are a few troubleshooting considerations:

  • Drug Stability: Ensure that the this compound is stable in your acidic buffer. Prolonged incubation in a highly acidic medium could potentially lead to drug degradation.

  • Buffer Composition: Verify the composition of your experimental buffer. Certain ions can influence neuromuscular transmission and may be interacting with the effects of acidosis.

  • pH Measurement: Double-check the pH of your medium at the experimental temperature, as pH can be temperature-dependent.

  • Tissue Viability: Confirm the health of your tissue preparation. Severe acidosis can be detrimental to tissue viability, which could nonspecifically reduce the response to any drug.

Q5: I am observing a high degree of variability in the duration of neuromuscular blockade in my hypothermic animal models. What are the potential sources of this variability?

A5: Variability in response under hypothermic conditions is not uncommon. Consider the following factors:

  • Core Body Temperature: Ensure precise and stable control of the core body temperature of your animal models. Even small fluctuations can significantly alter drug clearance.[1]

  • Individual Pharmacokinetics: There can be significant inter-individual differences in drug metabolism and clearance, which may be exacerbated by hypothermia.[7]

  • Anesthetic Depth: The type and depth of anesthesia can influence cardiovascular parameters, which in turn affects drug distribution and clearance.

  • Monitoring Technique: Ensure your neuromuscular monitoring technique is consistent and reliable. Local cooling of a monitored muscle can sometimes give misleading results.[4][5]

Troubleshooting Guides

Issue: Unexpectedly Prolonged Neuromuscular Blockade in a Hypothermic Model
Possible Cause Troubleshooting Steps
Reduced Drug Clearance Be aware that hypothermia significantly reduces the plasma clearance of aminosteroids.[1][6] Consider reducing the dose or extending the interval between doses in your experimental protocol.
Inaccurate Temperature Monitoring Continuously monitor the core body temperature of the animal. Peripheral temperature measurements may not accurately reflect the temperature of the neuromuscular junction and organs responsible for drug metabolism.
Concomitant Acidosis Hypothermia can sometimes be accompanied by respiratory or metabolic acidosis, which can further potentiate the neuromuscular blockade.[2] Monitor and control the acid-base status of your model if possible.
Altered Pharmacodynamics While the primary effect of hypothermia is on pharmacokinetics, some studies suggest subtle changes in the pharmacodynamic response as well.[1]
Issue: Inconsistent Potentiation of Neuromuscular Blockade with Acidosis
Possible Cause Troubleshooting Steps
Type of Acidosis Respiratory acidosis is reported to have a more pronounced effect than metabolic acidosis on potentiating neuromuscular blockade.[2] Ensure you are consistently inducing the same type of acidosis in your experiments.
Severity of Acidosis The degree of potentiation is likely dependent on the severity of the acidosis. Precisely control and measure the pH of your system.
Drug-Buffer Interaction Investigate potential chemical interactions between the this compound and your buffer components that might be influenced by pH.
Receptor Saturation At very high doses of the this compound, the receptors may be saturated, and a further potentiating effect of acidosis may be difficult to observe. Consider using a range of doses to construct a dose-response curve.

Quantitative Data

Table 1: Effect of Hypothermia on this compound Pharmacokinetics
This compoundConditionParameterChangeReference
Vecuronium Hypothermia (38.0°C to 34.0°C)Plasma Clearance-11.3% per °C decrease[1]
Rocuronium Hypothermia (~30.4°C vs. Normothermia)Plasma Clearance2.17 mL/kg/min vs. 4.26 mL/kg/min[6]
Vecuronium Hypothermia (~34.4°C vs. Normothermia)Duration of BlockadeApproximately doubled[4][5]
Table 2: Effect of Acidosis on this compound Pharmacodynamics
This compoundConditionParameterObservationReference
Rocuronium Respiratory Acidosis (pH ~7.31) vs. Normal (pH ~7.44)Duration of Initial Blockade31 min vs. 24 min[3]
Rocuronium Respiratory Acidosis (pH ~7.31) vs. Normal (pH ~7.44)Duration of Subsequent Blockade19 min vs. 15 min[3]

Experimental Protocols

While detailed, step-by-step protocols are highly specific to the experimental setup, the following outlines key methodological considerations for in-vivo and in-vitro experiments based on published studies.

In-Vivo Monitoring of Neuromuscular Blockade in a Hypothermic Animal Model
  • Anesthesia and Ventilation: Anesthetize the animal with a suitable agent and establish mechanical ventilation to maintain stable gas exchange.

  • Physiological Monitoring: Continuously monitor core body temperature (e.g., esophageal or rectal), electrocardiogram (ECG), and arterial blood pressure.

  • Induction of Hypothermia: Use surface cooling (e.g., cooling blankets) or internal cooling (e.g., cooled intravenous fluids) to achieve and maintain the target core body temperature.

  • Neuromuscular Monitoring:

    • Isolate and stimulate a peripheral nerve (e.g., the ulnar nerve) with a nerve stimulator.

    • Measure the evoked muscle response (e.g., twitch tension of the adductor pollicis muscle) using a force transducer.

    • Typically, a train-of-four (TOF) stimulation pattern is used.

  • Drug Administration: Administer the this compound intravenously at the desired dose.

  • Data Acquisition: Record the muscle twitch response continuously to determine the onset, depth, and duration of the neuromuscular blockade.

  • Blood Sampling (for PK studies): If conducting pharmacokinetic analysis, collect arterial or venous blood samples at predefined time points to measure plasma drug concentrations.

In-Vitro Assessment of this compound Activity on a Nerve-Muscle Preparation with Induced Acidosis
  • Tissue Preparation: Dissect a suitable nerve-muscle preparation (e.g., rodent phrenic nerve-hemidiaphragm) and mount it in an organ bath.

  • Physiological Buffer: Perfuse the preparation with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Induction of Acidosis: To induce respiratory acidosis, increase the percentage of CO2 in the bubbling gas mixture. For metabolic acidosis, add a non-volatile acid (e.g., lactic acid) to the buffer. Continuously monitor the pH of the buffer.

  • Neuromuscular Stimulation and Recording:

    • Stimulate the phrenic nerve supramaximally with a bipolar electrode.

    • Record the resulting muscle contractions (twitch tension) using a force-displacement transducer.

  • Drug Application: Add the this compound to the organ bath to achieve the desired final concentration.

  • Dose-Response Curve: Construct a cumulative dose-response curve by incrementally increasing the concentration of the this compound and measuring the steady-state inhibition of twitch tension at each concentration.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential CaChannel Voltage-Gated Ca2+ Channel ActionPotential->CaChannel opens AChVesicle ACh Vesicle CaChannel->AChVesicle Ca2+ influx triggers AChRelease ACh Release AChVesicle->AChRelease fusion ACh Acetylcholine (ACh) AChRelease->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to EndPlatePotential End Plate Potential nAChR->EndPlatePotential generates MuscleContraction Muscle Contraction EndPlatePotential->MuscleContraction initiates This compound This compound This compound->nAChR competitively antagonizes

Caption: Neuromuscular junction signaling pathway and the site of this compound action.

experimental_workflow cluster_acidosis Acidosis Protocol cluster_hypothermia Hypothermia Protocol A1 Establish Baseline (Normal pH) A2 Induce Acidosis (e.g., ↑CO2) A1->A2 A3 Administer this compound A2->A3 A4 Measure Neuromuscular Blockade A3->A4 Comparison Compare Blockade Characteristics (Potency, Duration) A4->Comparison H1 Establish Baseline (Normothermia) H2 Induce Hypothermia (e.g., Cooling Blanket) H1->H2 H3 Administer this compound H2->H3 H4 Measure Neuromuscular Blockade H3->H4 H4->Comparison Start Start Experiment Start->A1 Start->H1

Caption: General experimental workflow for studying this compound activity.

logical_relationship Condition Experimental Condition Acidosis Acidosis (↓pH) Condition->Acidosis Hypothermia Hypothermia (↓Temp) Condition->Hypothermia Pharmacodynamics Altered Pharmacodynamics (↑Potency) Acidosis->Pharmacodynamics primarily affects Pharmacokinetics Altered Pharmacokinetics (↓Clearance) Hypothermia->Pharmacokinetics primarily affects Mechanism Primary Mechanism Potentiation Potentiation of Blockade Pharmacodynamics->Potentiation leads to Prolongation Prolongation of Blockade Pharmacokinetics->Prolongation leads to Outcome Observed Effect

Caption: Logical relationship between conditions, mechanisms, and effects.

References

Technical Support Center: Development of Reversal Agents for Aminosteroid-Induced Neuromuscular Block

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for researchers, scientists, and drug development professionals working on the reversal of aminosteroid neuromuscular blocking agents (NMBAs). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for novel reversal agents like Sugammadex?

A1: Sugammadex, a modified gamma-cyclodextrin, functions via a mechanism of encapsulation.[1][2] It has a hydrophobic internal cavity and a hydrophilic exterior.[1][2] This structure allows it to selectively encapsulate this compound neuromuscular blocking agents, such as rocuronium and vecuronium, forming a very stable, water-soluble 1:1 complex.[1][3] This binding is facilitated by hydrophobic interactions and van der Waals forces.[1] By sequestering the NMBA molecules in the plasma, Sugammadex creates a concentration gradient that draws the NMBA away from the nicotinic acetylcholine receptors at the neuromuscular junction, leading to a rapid reversal of the neuromuscular block.[1][4]

Q2: Are there reversal agents in development that can antagonize both this compound and benzylisoquinolinium NMBAs?

A2: Yes, agents known as Calabadions are being investigated for this purpose. Calabadions are acyclic cucurbit[n]uril derivatives that act as molecular containers.[5] Unlike Sugammadex, which is specific to aminosteroids, Calabadions have demonstrated the ability to bind and reverse both this compound NMBAs (e.g., rocuronium, vecuronium) and benzylisoquinolinium NMBAs (e.g., cisatracurium) in animal studies.[3][5]

Q3: Why is quantitative neuromuscular monitoring, such as the Train-of-Four (TOF) ratio, critical during experiments?

A3: Quantitative monitoring is the only reliable method to confirm full recovery from neuromuscular blockade.[6][7] Clinical assessments like head lift or grip strength are insensitive and cannot detect residual neuromuscular weakness.[8] A Train-of-Four (TOF) ratio of ≥0.9 is the accepted standard for adequate recovery, ensuring patient safety and preventing postoperative complications associated with residual paralysis.[8][9][10][11][12] Relying on qualitative (visual) assessment of twitches is not sufficient, as significant fade cannot be reliably detected until the TOF ratio is below 0.4.[11]

Q4: What does a Train-of-Four (TOF) count signify?

A4: The TOF count provides a qualitative measure of the depth of neuromuscular block. A peripheral nerve stimulator delivers four successive electrical stimuli. The number of observed muscle twitches corresponds to the degree of receptor occupancy by the NMBA:[12]

  • 4 twitches: 0-75% of receptors are blocked.

  • 3 twitches: Approximately 75% of receptors are blocked.[12]

  • 2 twitches: Approximately 80% of receptors are blocked.[12]

  • 1 twitch: Approximately 90% of receptors are blocked.[12]

  • 0 twitches: 100% of receptors are blocked.[12][13]

Troubleshooting Guide

Problem: High Variability in Neuromuscular Block Duration or Reversal Time

Possible Causes & Solutions

  • Physiological Differences: Age, renal function, and hepatic function can significantly alter the pharmacokinetics of this compound NMBAs, which rely on organ-dependent elimination.[1] This leads to greater variability in their duration of action, particularly in elderly subjects.[1][14]

    • Solution: Ensure that experimental groups are homogenous with respect to age and health status. Document and account for these variables in your analysis. When possible, use NMBAs like cisatracurium, which undergoes organ-independent elimination (Hofmann elimination) and shows less variability.[1]

  • Anesthetic Depth and Type: The type and concentration of anesthetic agents can potentiate the effects of NMBAs.

    • Solution: Maintain a consistent and stable level of anesthesia throughout the experiment. Document the specific anesthetic protocol used in all experiments to ensure reproducibility.

  • Temperature: Hypothermia can potentiate and prolong neuromuscular blockade.

    • Solution: Continuously monitor and maintain the subject's core body temperature within a normal physiological range (e.g., using a heating pad and rectal probe).

  • Inconsistent Drug Administration: Variability in injection speed or volume can affect the initial concentration of the drug at the neuromuscular junction.

    • Solution: Use calibrated infusion pumps for precise and consistent administration of both NMBAs and reversal agents.

Problem: Incomplete or Slower-Than-Expected Reversal of Neuromuscular Block

Possible Causes & Solutions

  • Insufficient Reversal Agent Dose: The reversal is dose-dependent. An inadequate dose will not encapsulate all free NMBA molecules, leading to residual blockade.

    • Solution: Perform a dose-response study to determine the optimal effective dose (ED) of your reversal agent for the specific NMBA and level of block. For known agents, consult established guidelines. For example, Sugammadex dosing is based on the depth of the block (TOF count).[7]

  • Reversal Attempted at a Very Deep Block: The efficacy of some reversal agents, particularly acetylcholinesterase inhibitors like neostigmine, is significantly reduced when attempting to reverse a profound block (TOF count of 0).[15] Encapsulating agents like Sugammadex are more effective at reversing deep blocks.[15]

    • Solution: Ensure your experimental design matches the capabilities of the reversal agent. When testing a new agent, characterize its efficacy at different depths of blockade (e.g., moderate block with TOF count of 2 vs. deep block with post-tetanic count of 1-2).

  • Recurarization (Re-occurrence of Block): This can happen if the half-life of the reversal agent is shorter than the half-life of the NMBA, and unbound NMBA molecules redistribute back to the neuromuscular junction.

    • Solution: Monitor the subject for an extended period after the initial reversal to detect any recurrence of the block. This involves continued quantitative TOF monitoring. Ensure the dose of the reversal agent is sufficient to create stable complexes.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for common and developmental reversal agents.

Table 1: Comparative Binding Affinities of Reversal Agents for Rocuronium

Reversal Agent Chemical Class Association Constant (Ka) for Rocuronium (M⁻¹) Relative Affinity vs. Sugammadex
Sugammadex Modified γ-Cyclodextrin 3.8 x 10⁷[3][5][16] 1x
Calabadion 1 Acyclic Cucurbit[n]uril 8.4 x 10⁶[16] ~0.22x

| Calabadion 2 | Acyclic Cucurbit[n]uril | 3.4 x 10⁹[3][5][16] | ~89x[3][5][16] |

Table 2: Recommended Dosing for Reversal Agents (Clinical/Translational)

Reversal Agent Depth of Blockade Recommended Dose Expected Reversal Time
Sugammadex Moderate Block (TOF count ≥ 2) 2 mg/kg[7] ~1-2 minutes[7]
Sugammadex Deep Block (TOF count < 2) 4 mg/kg[7] ~3 minutes
Sugammadex Immediate Reversal (after 1.2 mg/kg rocuronium) 16 mg/kg[7] ~1.5 minutes

| Neostigmine | Minimal/Shallow Block (TOF ratio 0.4-0.9) | 30-40 µg/kg[7] | ~10 minutes[7] |

Key Experimental Protocols

Protocol 1: In Vivo Assessment of Neuromuscular Block Reversal in a Rat Model

This protocol describes the measurement of neuromuscular function at the tibialis anterior or quadriceps femoris muscle in an anesthetized rat.

  • Animal Preparation:

    • Anesthetize the rat (e.g., with pentobarbital or urethane) and ensure a stable plane of anesthesia.[17]

    • Maintain body temperature at 37°C using a heating pad.

    • Establish venous access (e.g., via the jugular or femoral vein) for drug administration.

    • If required, perform a tracheostomy and mechanically ventilate the animal.

  • Nerve and Muscle Setup:

    • Isolate the sciatic nerve and place stimulating electrodes around it.[17]

    • Expose the tibialis anterior muscle and attach its distal tendon to an isometric force transducer.

    • Adjust the initial muscle tension (preload) to achieve a maximal twitch response.

  • Neuromuscular Monitoring:

    • Connect the stimulating electrodes to a peripheral nerve stimulator.

    • Deliver supramaximal stimulation to the sciatic nerve. Determine the supramaximal current by gradually increasing the intensity until no further increase in twitch height is observed.[12]

    • Use a Train-of-Four (TOF) stimulation pattern (four pulses at 2 Hz, repeated every 10-15 seconds).[13]

    • Record the twitch tension responses using a data acquisition system. Calculate the TOF ratio (amplitude of the fourth twitch divided by the first).

  • Experimental Procedure:

    • Administer the this compound NMBA (e.g., rocuronium) intravenously to induce a deep neuromuscular block (e.g., suppression of all four twitches in the TOF).

    • Once the desired level of block is achieved and stable, administer the test reversal agent intravenously.

    • Continuously monitor the TOF count and TOF ratio until full recovery is achieved (TOF ratio ≥ 0.9).

  • Data Analysis:

    • Measure the time from administration of the reversal agent to recovery of the TOF ratio to 0.9.

    • Construct dose-response curves to determine the efficacy and potency of the reversal agent.

Protocol 2: Ex Vivo Phrenic Nerve-Hemidiaphragm Preparation

This preparation allows for the study of neuromuscular transmission in an isolated tissue bath, removing systemic physiological variables.

  • Tissue Dissection:

    • Humanely euthanize a rat or mouse.

    • Rapidly dissect the phrenic nerve and the attached hemidiaphragm.

    • Place the preparation in a bath containing oxygenated physiological salt solution (e.g., Krebs solution) maintained at 32-37°C.

  • Preparation Mounting:

    • Fix the central tendon of the hemidiaphragm to an isometric force transducer.

    • Place the phrenic nerve in a suction electrode for stimulation.

  • Stimulation and Recording:

    • Stimulate the phrenic nerve with single supramaximal pulses or a TOF pattern.

    • Record the resulting isometric muscle contractions. Allow the preparation to equilibrate until a stable baseline twitch response is achieved.

  • Drug Application:

    • Add the this compound NMBA to the tissue bath to achieve a steady-state level of neuromuscular block (e.g., 90% twitch depression).

    • Once the block is stable, add the reversal agent to the bath in a cumulative or single-dose fashion.

  • Data Analysis:

    • Measure the recovery of twitch height following the addition of the reversal agent.

    • Calculate the concentration of the reversal agent required to achieve 50% recovery (EC₅₀) to determine its potency.

Visualizations

Caption: Mechanism of action for an encapsulating reversal agent.

A 1. Prepare Anesthetized Animal (Venous Access, Ventilation, Temp Control) B 2. Set up Nerve Stimulation & Force Transducer A->B C 3. Establish Baseline TOF Ratio (Should be 1.0) B->C D 4. Administer this compound NMBA (e.g., Rocuronium) C->D E 5. Achieve Target Depth of Block (e.g., TOF Count = 0) D->E F 6. Administer Test Reversal Agent E->F G 7. Continuously Monitor TOF Ratio F->G H TOF Ratio ≥ 0.9? G->H I Experiment End: Full Reversal Achieved H->I Yes J Continue Monitoring H->J No J->G

Caption: Experimental workflow for in vivo testing of a reversal agent.

Start Observation: Incomplete/Slow Reversal Q1 Was TOF ratio quantitatively monitored? Start->Q1 A1_No Action: Implement quantitative TOF monitoring. Reason: Clinical signs are unreliable. Q1->A1_No No Q2 Was reversal agent dose appropriate for depth of block? Q1->Q2 Yes End Problem Resolved A1_No->End A2_No Action: Perform dose-response study. Increase dose according to guidelines. Q2->A2_No No Q3 Was subject's core temperature stable and normal? Q2->Q3 Yes A2_No->End A3_No Action: Implement continuous temperature monitoring and control. Q3->A3_No No Q4 Are there subject factors? (e.g., age, renal impairment) Q3->Q4 Yes A3_No->End A4_Yes Action: Analyze data by subgroups. Consider these as confounding variables. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Troubleshooting logic for incomplete neuromuscular block reversal.

References

Validation & Comparative

A Head-to-Head Showdown: Unraveling the Pharmacodynamics of Rocuronium and Vecuronium

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuromuscular blocking agents, rocuronium and vecuronium stand out as two of the most frequently utilized aminosteroid, non-depolarizing agents in clinical practice. Both are indispensable tools for facilitating endotracheal intubation, optimizing surgical conditions, and enabling mechanical ventilation. While they share a common mechanism of action, their distinct pharmacodynamic profiles dictate their suitability for different clinical scenarios. This guide provides a comprehensive head-to-head comparison of the pharmacodynamics of rocuronium and vecuronium, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Pharmacodynamic Differences

Rocuronium is primarily characterized by its rapid onset of action, approaching that of succinylcholine, making it a valuable agent for rapid sequence induction and intubation.[1][2] In contrast, vecuronium, while a potent neuromuscular blocker, exhibits a slower onset.[1][2] The duration of action for both agents is classified as intermediate, although this can be influenced by dosage and patient-specific factors.[3][4] From a potency standpoint, vecuronium is significantly more potent than rocuronium.[5]

Quantitative Pharmacodynamic Comparison

The following table summarizes the key pharmacodynamic parameters of rocuronium and vecuronium based on data from various clinical studies. It is important to note that these values can vary depending on the dose administered, the anesthetic technique employed, and the patient population.

Pharmacodynamic ParameterRocuroniumVecuroniumKey Insights
Onset of Action (Time to 90-95% Twitch Depression) 60 - 90 seconds (at 0.6 mg/kg)[1]120 - 180 seconds (at 0.1 mg/kg)[1]Rocuronium's onset is approximately twice as fast as vecuronium's, a critical advantage in emergency airway management.
Clinical Duration (Time to 25% Recovery of Twitch Height) 30 - 45 minutes (at 0.6 mg/kg)[4]30 - 50 minutes (at 0.1 mg/kg)[4]Both agents have a similar intermediate duration of action, suitable for a wide range of surgical procedures.
Potency (ED95) ~0.3 mg/kg[6]~0.05 mg/kg[5]Vecuronium is approximately 5-6 times more potent than rocuronium, requiring a smaller dose to achieve the same level of neuromuscular blockade.
Recovery Index (Time from 25% to 75% Twitch Recovery) 12 - 15 minutes15 - 20 minutesRocuronium generally has a slightly faster recovery profile.

Delving into the Mechanism of Action

Both rocuronium and vecuronium are competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[7][8] They bind to the alpha subunits of these receptors, thereby preventing acetylcholine (ACh) from binding and initiating muscle contraction.[7] This competitive inhibition leads to flaccid paralysis of the skeletal muscles.

cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Rocuronium Rocuronium Rocuronium->nAChR competitively blocks Vecuronium Vecuronium Vecuronium->nAChR competitively blocks Ion_channel Ion Channel nAChR->Ion_channel opens No_Contraction No Muscle Contraction nAChR->No_Contraction binding prevented Muscle_Contraction Muscle Contraction Ion_channel->Muscle_Contraction depolarization leads to

Fig. 1: Neuromuscular Junction Signaling Pathway

Experimental Protocols for Pharmacodynamic Assessment

The determination of the pharmacodynamic properties of neuromuscular blocking agents relies on standardized and meticulous experimental protocols. A typical clinical trial comparing rocuronium and vecuronium would involve the following key steps:

1. Patient Selection and Preparation:

  • Inclusion criteria typically involve adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia.[4]

  • Exclusion criteria include patients with neuromuscular diseases, significant renal or hepatic impairment, and known allergies to the study drugs.

  • Informed consent is obtained from all participants.

  • Standard preoperative fasting and premedication protocols are followed.

2. Anesthesia Induction and Maintenance:

  • Anesthesia is induced with a standard intravenous agent (e.g., propofol) and an opioid analgesic (e.g., fentanyl).[9]

  • After loss of consciousness, the patient's lungs are ventilated with a mixture of oxygen and a volatile anesthetic (e.g., sevoflurane) or maintained with total intravenous anesthesia.[9]

3. Neuromuscular Monitoring:

  • The cornerstone of pharmacodynamic assessment is the continuous monitoring of neuromuscular function.[10] This is typically achieved using a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulus to the ulnar nerve at the wrist.[10]

  • The evoked muscle response (thumb adduction) is quantified using acceleromyography or mechanomyography.[11]

  • A baseline TOF ratio is established before the administration of the neuromuscular blocking agent.

4. Drug Administration and Data Collection:

  • Patients are randomly assigned to receive either rocuronium (e.g., 0.6 mg/kg) or vecuronium (e.g., 0.1 mg/kg) as a rapid intravenous bolus.[4][9]

  • The following pharmacodynamic parameters are recorded:

    • Onset of Action: Time from drug administration to 95% depression of the first twitch (T1) of the TOF.

    • Clinical Duration (Dur25): Time from drug administration until T1 recovers to 25% of its baseline value.

    • Recovery Index: Time taken for T1 to recover from 25% to 75% of its baseline value.

  • Intubating conditions are often assessed at a predetermined time point after drug administration using a standardized scoring system.

5. Dose-Response Relationship Determination:

  • To determine the potency (ED50 and ED95), a cumulative dose-response technique or single-bolus dose-response studies are conducted.[6][12]

  • Different groups of patients receive varying doses of the drug, and the maximal block achieved is recorded.

  • The data are then analyzed using statistical methods such as probit or logit analysis to construct a dose-response curve.[2]

Start Patient Recruitment & Consent Anesthesia Anesthesia Induction & Maintenance Start->Anesthesia Baseline Establish Baseline Neuromuscular Function (TOF) Anesthesia->Baseline Randomization Randomization Baseline->Randomization Rocuronium Administer Rocuronium Randomization->Rocuronium Group A Vecuronium Administer Vecuronium Randomization->Vecuronium Group B Monitoring Continuous Neuromuscular Monitoring Rocuronium->Monitoring Vecuronium->Monitoring Data_Collection Record Pharmacodynamic Parameters Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Fig. 2: Experimental Workflow for Pharmacodynamic Comparison

Concluding Remarks

The choice between rocuronium and vecuronium is a nuanced one, guided by the specific clinical requirements of the situation. Rocuronium's rapid onset makes it an excellent choice for scenarios demanding swift airway control. Vecuronium, with its higher potency and well-established safety profile, remains a reliable option for a broad range of surgical procedures. A thorough understanding of their distinct pharmacodynamic profiles, supported by robust experimental data, is paramount for optimizing patient care and advancing the development of novel neuromuscular blocking agents. The detailed experimental protocols outlined in this guide provide a framework for the rigorous scientific evaluation necessary to further elucidate the comparative pharmacology of these essential drugs.

References

Comparative analysis of aminosteroids versus benzylisoquinolinium neuromuscular blockers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and clinical application of two major classes of non-depolarizing neuromuscular blocking agents.

This guide provides a detailed comparative analysis of aminosteroid and benzylisoquinolinium neuromuscular blockers, two classes of drugs essential for inducing muscle relaxation in clinical and research settings. By examining their distinct pharmacological profiles, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate agent for their specific applications. The comparison encompasses their mechanism of action, pharmacokinetic and pharmacodynamic properties, adverse effect profiles, and methods of reversal.

Executive Summary

This compound and benzylisoquinolinium neuromuscular blocking agents are competitive antagonists of the nicotinic acetylcholine receptor at the neuromuscular junction.[1] While both achieve muscle paralysis by preventing acetylcholine from binding to its receptor, they differ significantly in their chemical structure, metabolism, and clinical characteristics.[2][3] Aminosteroids, such as rocuronium and vecuronium, possess a rigid steroid nucleus and are primarily metabolized by the liver and excreted via the kidneys.[2][4] In contrast, benzylisoquinoliniums, like cisatracurium and atracurium, are characterized by a more flexible structure and undergo organ-independent degradation through Hofmann elimination and ester hydrolysis.[5][6] These fundamental differences influence their onset of action, duration of effect, and side effect profiles, making each class suitable for different clinical scenarios.

Mechanism of Action

Both aminosteroids and benzylisoquinoliniums are non-depolarizing neuromuscular blocking drugs that act as competitive antagonists at the postsynaptic nicotinic acetylcholine receptors of the motor endplate.[1][5] By binding to one or both of the α-subunits of the receptor, they prevent the binding of acetylcholine, thereby inhibiting ion channel opening and subsequent muscle cell depolarization.[5][7] This leads to muscle relaxation and paralysis. To achieve a complete block, it is estimated that over 92% of the receptors must be occupied.[5] Additionally, these agents can block prejunctional nicotinic receptors, which are involved in a positive feedback loop for acetylcholine release, contributing to the "fade" observed during train-of-four (TOF) stimulation.[5]

cluster_NMJ Neuromuscular Junction cluster_Receptor Postsynaptic Nicotinic ACh Receptor Nerve Terminal Nerve Terminal ACh Acetylcholine Nerve Terminal->ACh Release Synaptic Cleft Synaptic Cleft Motor Endplate Motor Endplate AChR Nicotinic Receptor Ion Channel Ion Channel AChR->Ion Channel Opens Ion Channel->Motor Endplate Depolarization (Muscle Contraction) ACh->AChR Binds NMBA This compound or Benzylisoquinolinium NMBA->AChR Competitively Blocks

Figure 1: Mechanism of action of non-depolarizing neuromuscular blockers.

Pharmacokinetic and Pharmacodynamic Comparison

The pharmacokinetic and pharmacodynamic properties of these two classes of drugs are a primary determinant of their clinical utility. Aminosteroids generally exhibit a faster onset of action, particularly rocuronium, while benzylisoquinoliniums often have a more predictable recovery profile due to their organ-independent elimination.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative clinical studies.

Table 1: Onset and Duration of Action

Drug ClassDrugDoseOnset of Action (seconds)Clinical Duration (minutes)
This compound Rocuronium0.6 mg/kg (2x ED95)70.6 ± 18.2[9]30.3 ± 5.2[9]
1 mg/kg (3x ED95)90 ± 3035 ± 5
Vecuronium0.1 mg/kg258 (mean)[11]37 (mean)[11]
Benzylisoquinolinium Cisatracurium0.1 mg/kg (2x ED95)160.4 ± 14.3[9]45.7 ± 7.5[9]
0.3 mg/kg (6x ED95)120 ± 3045 ± 5
Atracurium0.5 mg/kg300 (mean)[11]35 (mean)[11]

Table 2: Hemodynamic Stability

ComparisonParameterThis compound (Vecuronium)Benzylisoquinolinium (Atracurium)
Vecuronium vs. Atracurium Mean Change in Systolic Blood Pressure3.46 ± 3.33%[12]5.81 ± 3.73%[12]
Mean Change in Pulse Rate5.99 ± 2.67%[12]4.78 ± 2.745%[12]

Experimental Protocols

Representative Clinical Trial Methodology: Rocuronium vs. Cisatracurium

This section outlines a typical experimental protocol for a prospective, randomized clinical trial comparing an this compound (rocuronium) with a benzylisoquinolinium (cisatracurium).[9]

1. Patient Selection:

  • Inclusion criteria: Adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia.[8][10]

  • Exclusion criteria: Patients with neuromuscular diseases, renal or hepatic impairment, or a known allergy to the study drugs.

2. Anesthesia and Monitoring:

  • Standardized general anesthesia is induced with agents such as fentanyl and propofol.[8][10]

  • Anesthesia is maintained with an inhalational agent (e.g., sevoflurane or isoflurane) and nitrous oxide in oxygen.[8][9]

  • Neuromuscular function is monitored by stimulating the ulnar nerve and recording the adductor pollicis muscle response using a train-of-four (TOF) count.[8]

  • Hemodynamic parameters (mean arterial pressure, heart rate) are continuously monitored.[8]

3. Drug Administration:

  • Patients are randomly assigned to receive either rocuronium or cisatracurium.

  • Doses are typically standardized based on multiples of the ED95 (the dose required to produce 95% twitch suppression in 50% of patients). For example, rocuronium at 0.6-1.0 mg/kg and cisatracurium at 0.1-0.3 mg/kg.[9]

4. Data Collection and Endpoints:

  • Primary endpoints:

    • Onset of action: Time from drug administration to disappearance of the TOF response.[8]

    • Clinical duration: Time from drug administration until the TOF count recovers to a specified level (e.g., 25% of baseline).[8]

  • Secondary endpoints:

    • Intubating conditions: Assessed at predefined time points after drug administration.

    • Hemodynamic changes: Mean arterial pressure and heart rate recorded at baseline and at intervals after drug administration.[8]

    • Adverse effects: Clinical signs of histamine release (e.g., flushing, hypotension, bronchospasm) are noted.[9][13]

cluster_Setup Pre-Experiment cluster_Experiment Experimental Procedure cluster_Data Data Collection Patient_Selection Patient Selection (ASA I/II) Anesthesia_Induction Standardized Anesthesia Induction Patient_Selection->Anesthesia_Induction Monitoring Neuromuscular & Hemodynamic Monitoring Anesthesia_Induction->Monitoring Randomization Randomization Monitoring->Randomization Drug_Admin Drug Administration (Rocuronium or Cisatracurium) Randomization->Drug_Admin Record_Onset Record Onset Time (TOF=0) Drug_Admin->Record_Onset Assess_Intubation Assess Intubating Conditions Drug_Admin->Assess_Intubation Record_Hemodynamics Record Hemodynamic Changes Drug_Admin->Record_Hemodynamics Observe_Adverse_Effects Observe for Adverse Effects Drug_Admin->Observe_Adverse_Effects Record_Duration Record Clinical Duration (TOF Recovery) Record_Onset->Record_Duration

Figure 2: Generalized workflow for a comparative clinical trial.

Adverse Effects and Safety Profile

The adverse effect profiles of aminosteroids and benzylisoquinoliniums are distinct and are a key consideration in drug selection.

  • Aminosteroids: This class is generally associated with minimal histamine release.[14] Pancuronium, an older this compound, can have vagolytic effects, leading to tachycardia.[4] Rocuronium has been associated with a higher incidence of anaphylaxis compared to other neuromuscular blockers.[15] Prolonged use of aminosteroids in the ICU, particularly with concurrent corticosteroid administration, has been linked to critical illness polyneuropathy.[16]

  • Benzylisoquinoliniums: A notable characteristic of this class is the potential for dose-dependent histamine release, which can cause hypotension, tachycardia, and bronchospasm.[1][4][16][17] Cisatracurium, a stereoisomer of atracurium, is significantly less likely to cause histamine release.[18] A metabolite of atracurium, laudanosine, can accumulate in patients with renal or hepatic failure and has been shown to cause central nervous system excitation and seizures at high concentrations.[16]

Reversal of Neuromuscular Blockade

The reversal of neuromuscular blockade is another area where significant differences exist between the two classes.

  • Acetylcholinesterase Inhibitors: Traditional reversal agents like neostigmine can be used for both classes.[16] These drugs increase the amount of acetylcholine at the neuromuscular junction, which then competes with the non-depolarizing blocker, overcoming the blockade.[16] However, their use is associated with muscarinic side effects that necessitate the co-administration of an antimuscarinic agent.[19]

  • Sugammadex: A significant advancement in the reversal of this compound-induced blockade is the development of sugammadex.[4][20] This modified gamma-cyclodextrin encapsulates this compound molecules (with the highest affinity for rocuronium), rendering them inactive and facilitating their excretion.[19][20][21] Sugammadex provides a rapid and predictable reversal of even deep neuromuscular blockade caused by rocuronium or vecuronium.[4][19] It is ineffective against benzylisoquinolinium agents.[19][20]

cluster_this compound This compound Blockade cluster_Benzylisoquinolinium Benzylisoquinolinium Blockade Rocuronium Rocuronium/ Vecuronium Complex Inactive Complex AChR Nicotinic Receptor Rocuronium->AChR Blocks Sugammadex Sugammadex Sugammadex->Rocuronium Encapsulates Complex->AChR No Blockade Cisatracurium Cisatracurium/ Atracurium Cisatracurium->AChR Blocks Neostigmine Neostigmine ACh Increased ACh Neostigmine->ACh Increases ACh->AChR Competes with Cisatracurium

Figure 3: Reversal pathways for neuromuscular blockade.

Conclusion

This compound and benzylisoquinolinium neuromuscular blockers represent two distinct classes of drugs with unique pharmacological profiles. The choice between them depends on the specific clinical or research requirements, including the desired onset and duration of action, the patient's organ function, and the need for rapid and reliable reversal. Aminosteroids, particularly rocuronium, offer the advantage of a rapid onset, and their effects can be quickly reversed with sugammadex. Benzylisoquinoliniums, such as cisatracurium, are favored in patients with renal or hepatic dysfunction due to their organ-independent elimination and have a lower propensity for histamine release compared to older agents in the same class. A thorough understanding of the comparative data presented in this guide is crucial for the informed selection and development of neuromuscular blocking agents.

References

Validating Aminosteroid Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and its primary alternatives for validating the target engagement of aminosteroids, a class of neuromuscular blocking agents.

Aminosteroids exert their effects by acting as competitive antagonists at the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neuromuscular signal transmission. Validating this interaction in a physiologically relevant setting is key to understanding their mechanism of action and developing more effective therapeutics. This guide will delve into the principles, experimental protocols, and comparative performance of CETSA, Drug Affinity Responsive Target Stability (DARTS), and Stability of Proteins from Rates of Oxidation (SPROX) for this specific application.

Principles of Target Engagement Assays

Target engagement assays are designed to measure the direct physical interaction between a drug and its protein target in a complex biological sample, such as a cell lysate or intact cells. The methods discussed here are label-free, meaning they do not require modification of the drug or the target protein, which can sometimes interfere with the natural interaction.

  • Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand (drug) to a protein typically increases the protein's thermal stability. When heated, proteins denature and aggregate. A protein bound to a drug will be more resistant to this heat-induced denaturation, remaining soluble at higher temperatures compared to the unbound protein.[1][2]

  • Drug Affinity Responsive Target Stability (DARTS) leverages the concept that ligand binding can protect a protein from proteolysis. In the presence of a protease, a drug-bound protein will be less susceptible to degradation than its unbound counterpart.[2][3]

  • Stability of Proteins from Rates of Oxidation (SPROX) measures changes in protein stability by assessing the rate of methionine residue oxidation in the presence of a chemical denaturant. Ligand binding can alter the protein's conformation, affecting the accessibility of methionine residues to oxidation.[1][2][3]

Comparison of Target Engagement Methodologies

The choice of a target engagement assay depends on several factors, including the nature of the target protein, the experimental setting (cell lysate vs. intact cells), and the desired throughput and quantitative information.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysisLigand-induced changes in oxidation rate
Assay Format Intact cells, cell lysates, tissuesPrimarily cell lysatesPrimarily cell lysates
Detection Method Western Blot, ELISA, Mass SpectrometryWestern Blot, Mass SpectrometryMass Spectrometry
Throughput Low to high (format dependent)Low to mediumMedium
Quantitative Data Dose-response curves (isothermal CETSA)Semi-quantitativeQuantitative
Key Advantage Applicable in live cells and tissues, reflecting physiological conditions.[1][2]Simple concept, does not require specialized equipment for the core principle.Can provide information on the binding site.[3]
Key Limitation Not all proteins show a clear thermal shift; optimization required for membrane proteins.Indirect measurement of binding; optimization of protease digestion is critical.Limited to proteins containing methionine residues; not applicable in intact cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these assays. Below are generalized protocols, with specific considerations for studying aminosteroid engagement with the nAChR.

Cellular Thermal Shift Assay (CETSA) Protocol for this compound-nAChR Engagement

Given that the nAChR is a multi-pass transmembrane protein, a modified CETSA protocol is required.

  • Cell Culture and Treatment:

    • Culture cells expressing the nAChR (e.g., TE671 cells or transfected HEK293 cells).

    • Treat cells with the this compound compound or vehicle control for a predetermined time and concentration range.

  • Heating Step:

    • Heat the intact cells in suspension or adherent in plates across a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3-5 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells using a non-denaturing detergent buffer.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blotting using an antibody specific to a subunit of the nAChR (e.g., alpha or beta subunit).

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Lysate Preparation:

    • Prepare a cell lysate from cells expressing the nAChR using a mild lysis buffer to maintain protein integrity.

    • Quantify the total protein concentration.

  • Compound Incubation:

    • Incubate aliquots of the lysate with varying concentrations of the this compound or vehicle control.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) at an optimized concentration to each aliquot and incubate for a specific time.

  • Analysis:

    • Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for the nAChR subunit. Increased band intensity in the drug-treated samples compared to the control suggests protection from proteolysis and therefore, target engagement.

Stability of Proteins from Rates of Oxidation (SPROX) Protocol
  • Lysate Preparation and Incubation:

    • Prepare and quantify cell lysate as in the DARTS protocol.

    • Incubate the lysate with the this compound or vehicle control.

  • Denaturation and Oxidation:

    • Aliquot the incubated lysate into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., urea or guanidine HCl) and a fixed concentration of an oxidizing agent (e.g., hydrogen peroxide).

  • Sample Preparation for Mass Spectrometry:

    • Quench the oxidation reaction and process the samples for mass spectrometry analysis (e.g., trypsin digestion).

  • Mass Spectrometry and Data Analysis:

    • Analyze the samples by LC-MS/MS.

    • Quantify the ratio of oxidized to unoxidized methionine-containing peptides for the nAChR. A change in the unfolding curve in the presence of the this compound indicates target engagement.

Visualizing Workflows and Pathways

To better understand the experimental processes and the biological context, the following diagrams illustrate the CETSA workflow, the signaling pathway of aminosteroids, and a comparison of the target engagement assays.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cells Cells expressing nAChR treatment Incubate with this compound cells->treatment heat Apply Temperature Gradient treatment->heat lysis Lyse Cells heat->lysis centrifuge Centrifuge to separate soluble/insoluble fractions lysis->centrifuge wb Western Blot for nAChR centrifuge->wb analysis Quantify Bands & Generate Melting Curve wb->analysis Aminosteroid_Pathway cluster_synapse Neuromuscular Junction cluster_effect Cellular Effect ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Binds to Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates Blockade Blockade of Signal Transmission nAChR->Blockade Inhibited by this compound Muscle_Contraction Muscle Contraction Ion_Channel_Opening->Muscle_Contraction Leads to Assay_Comparison cluster_assays Target Engagement Assays cluster_principles Core Principles cluster_applicability Primary Application Context CETSA CETSA Thermal_Stability Thermal Stability CETSA->Thermal_Stability Intact_Cells Intact Cells CETSA->Intact_Cells Cell_Lysates Cell Lysates CETSA->Cell_Lysates DARTS DARTS Protease_Resistance Protease Resistance DARTS->Protease_Resistance DARTS->Cell_Lysates SPROX SPROX Oxidation_Rate Oxidation Rate SPROX->Oxidation_Rate SPROX->Cell_Lysates

References

A Comparative Analysis of Aminosteroid Potency and Efficacy Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and efficacy of commonly used aminosteroid neuromuscular blocking agents across various species. The information presented is intended to support researchers, scientists, and drug development professionals in preclinical and translational research. The data is compiled from various experimental studies and is presented to highlight species-specific differences, which are a critical consideration in drug development.

Executive Summary

This compound neuromuscular blocking agents are competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Their primary clinical use is to induce muscle relaxation during surgical procedures. The potency and efficacy of these agents can vary significantly across different species, impacting the translatability of preclinical data to human clinical trials. This guide summarizes the available quantitative data, details the experimental protocols used to obtain this data, and provides visual representations of the underlying signaling pathway and experimental workflows.

Data Presentation: Cross-Species Potency of Aminosteroids

The following table summarizes the effective dose 50 (ED50) values for pancuronium, vecuronium, and rocuronium in various species. The ED50 represents the dose of a drug that produces 50% of its maximal effect, in this case, neuromuscular blockade. It is a key indicator of a drug's potency. Please note that direct comparison between studies should be made with caution due to potential variations in experimental conditions, such as the anesthetic used and the specific muscle group monitored.

This compoundSpeciesED50 (µg/kg)Reference(s)
Pancuronium Human32.4 - 41.0[1]
Cat~13 (relative to vecuronium)[2][3]
Rat-
Mouse (LD50)~146[4]
Vecuronium Human15.0 - 30.5[5][6]
Dog-
Cat~39 (relative to pancuronium)[2][3]
Rabbit-[7][8]
Rat-[4]
Rocuronium Human125 - 169[9][10][11][12]
Dog175[13]
Rabbit56[7][8]

Note: Some values are presented as relative potencies or were not explicitly found as ED50 values in the search results. LD50 (lethal dose 50) is provided for mice as a different measure of potency.

Experimental Protocols

The determination of this compound potency and efficacy relies on specific and highly controlled experimental procedures. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Neuromuscular Monitoring in Rodents

This protocol is a standard method for assessing the in vivo potency of neuromuscular blocking agents.

Objective: To determine the dose-response relationship and the ED50 of an this compound by measuring the inhibition of muscle twitch in response to nerve stimulation in an anesthetized rodent.

Materials:

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • This compound solution of known concentration

  • Rodent species (e.g., rat, mouse)

  • Peripheral nerve stimulator

  • Force-displacement transducer

  • Data acquisition system

  • Heating pad to maintain body temperature

  • Surgical instruments for dissection (if applicable)

Procedure:

  • Anesthesia: Anesthetize the animal to a surgical plane of anesthesia. The depth of anesthesia must be consistently maintained throughout the experiment as it can influence the potency of neuromuscular blocking agents.

  • Surgical Preparation (if applicable): For preparations like the sciatic nerve-tibialis anterior muscle, a small incision is made to expose the sciatic nerve.

  • Stimulation: Place stimulating electrodes on the appropriate peripheral nerve (e.g., sciatic nerve). Deliver supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a specific frequency (e.g., 0.1 Hz).

  • Measurement of Muscle Contraction: Attach the tendon of the corresponding muscle (e.g., tibialis anterior) to a force-displacement transducer to record the isometric twitch tension.

  • Baseline Recording: Record a stable baseline of twitch responses for a sufficient period (e.g., 10-15 minutes) before drug administration.

  • Drug Administration: Administer the this compound intravenously in cumulative doses. Allow the effect of each dose to reach a plateau before administering the next dose.

  • Data Acquisition: Continuously record the twitch height. The percentage of twitch depression is calculated relative to the baseline.

  • Dose-Response Curve: Plot the percentage of twitch depression against the logarithm of the cumulative dose.

  • ED50 Calculation: Determine the ED50 from the dose-response curve using appropriate pharmacological software.

In Vitro Rat Phrenic Nerve-Hemidiaphragm Preparation

This is a classic ex vivo method to study the effects of drugs on neuromuscular transmission in an isolated tissue bath.

Objective: To assess the potency of an this compound by measuring the inhibition of muscle contraction in response to phrenic nerve stimulation in an isolated rat hemidiaphragm.

Materials:

  • Rat

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath with stimulating electrodes and a force transducer

  • Dissection instruments

  • This compound solution

Procedure:

  • Tissue Dissection: Humanely euthanize a rat and quickly dissect one hemidiaphragm with the phrenic nerve attached.

  • Mounting: Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. The tendinous portion of the diaphragm is attached to a fixed point, and the costal margin is connected to a force transducer.

  • Stimulation: The phrenic nerve is placed on stimulating electrodes. Deliver supramaximal stimuli (e.g., 0.1-0.2 Hz, 0.2 ms duration) to elicit muscle contractions.

  • Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing, until a stable baseline of contractile responses is achieved.

  • Drug Addition: Add the this compound to the organ bath in a cumulative concentration-response manner.

  • Data Recording: Record the twitch tension. The percentage inhibition of twitch height is calculated for each concentration.

  • Concentration-Response Curve: Plot the percentage of inhibition against the logarithm of the drug concentration.

  • IC50/EC50 Calculation: Determine the half-maximal inhibitory/effective concentration (IC50/EC50) from the curve.

Mandatory Visualization

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The following diagram illustrates the simplified signaling pathway at the neuromuscular junction and the mechanism of action of aminosteroids.

nAChR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Muscle) Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx triggers ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles induces ACh Release ACh Vesicles->ACh Release fuse to cause ACh ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx Allows Depolarization Depolarization Na+ Influx->Depolarization Leads to Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Triggers

Caption: Mechanism of this compound action at the neuromuscular junction.

Experimental Workflow for this compound Potency and Efficacy Testing

This diagram outlines the typical workflow for the preclinical evaluation of a novel this compound compound.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Screening cluster_in_vivo In Vivo Potency & Efficacy cluster_analysis Data Analysis & Comparison Receptor Binding Assay nAChR Binding Assay (Determine Ki) Phrenic Nerve-Diaphragm Rat Phrenic Nerve- Hemidiaphragm Prep (Determine IC50/EC50) Receptor Binding Assay->Phrenic Nerve-Diaphragm Promising Candidates Rodent Model Rodent Neuromuscular Monitoring (Determine ED50) Phrenic Nerve-Diaphragm->Rodent Model Lead Compounds Non-Rodent Model Non-Rodent (e.g., Dog, Rabbit) Neuromuscular Monitoring (Determine ED50) Rodent Model->Non-Rodent Model Further Validation Dose-Response Dose-Response Curve Generation Rodent Model->Dose-Response Non-Rodent Model->Dose-Response Cross-Species Comparison Cross-Species Potency Comparison Dose-Response->Cross-Species Comparison

Caption: Preclinical experimental workflow for this compound evaluation.

References

A Comparative Safety Analysis of Novel Aminosteroids and Pancuronium for Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of novel aminosteroid neuromuscular blocking agents (NMBAs), such as rocuronium and vecuronium, with the traditional this compound, pancuronium. The information is supported by experimental data to assist in informed decision-making during drug development and clinical research.

Executive Summary

Novel aminosteroids, particularly rocuronium and vecuronium, generally exhibit a more favorable safety profile compared to pancuronium. The primary advantages of these newer agents lie in their cardiovascular stability and a lower propensity for histamine release. Pancuronium's significant vagolytic effects often lead to tachycardia and hypertension, which can be detrimental in patients with cardiovascular comorbidities. While all NMBAs carry a risk of anaphylaxis, the incidence rates and cross-reactivity profiles vary among the agents. The availability of sugammadex, a specific reversal agent for aminosteroids, further enhances the safety margin of rocuronium and vecuronium by enabling rapid and predictable reversal of neuromuscular blockade.

Data Presentation

Cardiovascular Effects

The most notable difference in the safety profiles of these aminosteroids lies in their cardiovascular effects. Pancuronium is known for its vagolytic properties, leading to an increase in heart rate and mean arterial pressure.[1][2][3][4][5] In contrast, rocuronium and vecuronium are largely devoid of these effects and are considered hemodynamically stable.[2][3][4][6][7]

ParameterPancuroniumRocuroniumVecuronium
Heart Rate Significant Increase[2][3][4][8]Minimal to no change; slight increase at high doses[2][8]Minimal to no change; may cause a slight decrease[2][4][6]
Mean Arterial Pressure Increase[2][3][4]Minimal to no change[2]Minimal to no change; may cause a slight decrease[2][6]
Cardiac Output Increase[3]Minimal to no changeMinimal to no change[3]
Vagolytic Effect Prominent[5][[“]][10][11]Minimal to none[10]None[10][11]

Table 1: Comparative Cardiovascular Effects of this compound NMBAs.

Histamine Release

This compound NMBAs are generally associated with a low incidence of histamine release compared to benzylisoquinolinium compounds.[12][13] Within the this compound class, both novel agents and pancuronium have a low propensity for causing histamine release.[13][14]

AgentRelative Histamine Releasing Ability (Pancuronium = 1)
Pancuronium1
Vecuronium1.1
RocuroniumNo significant histamine release reported in comparative studies[13]

Table 2: Relative Cutaneous Histamine Release of this compound NMBAs. Data adapted from a study comparing equipotent neuromuscular blocking doses.[14]

Anaphylaxis and Hypersensitivity

Anaphylaxis is a rare but serious adverse effect of all NMBAs.[15] The incidence and cross-reactivity patterns differ between agents. Rocuronium has been associated with a higher incidence of anaphylaxis compared to other aminosteroids in some regions.[16][17] Cross-reactivity between different aminosteroids is common.[16][17][18]

AgentIncidence of AnaphylaxisCommon Cross-Reactivity
PancuroniumLow, but cases have been reported.[18][19]Rocuronium, Vecuronium, Succinylcholine[16][19]
RocuroniumHigher than vecuronium in some studies.[17][20]Vecuronium, Pancuronium, Succinylcholine[16][17]
VecuroniumLower than rocuronium in some studies.[17]Rocuronium, Pancuronium[16][17]

Table 3: Comparative Anaphylaxis Profile of this compound NMBAs.

Experimental Protocols

Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring

Objective: To quantitatively assess the degree of neuromuscular blockade and recovery.

Methodology:

  • Electrode Placement: Place two stimulating electrodes over the path of a peripheral motor nerve, typically the ulnar nerve at the wrist.

  • Stimulation: Deliver a series of four supramaximal electrical stimuli at a frequency of 2 Hz (four stimuli over two seconds).[21][22] This is known as a train-of-four (TOF) stimulation.

  • Measurement: The response of the muscle innervated by the stimulated nerve (e.g., the adductor pollicis muscle of the thumb) is measured. This can be done qualitatively (visual or tactile assessment of the twitches) or quantitatively using acceleromyography, mechanomyography, or electromyography.[21][23]

  • Data Analysis:

    • TOF Count: The number of observed twitches (out of four) indicates the depth of the block. A count of 0 indicates a deep block, while a count of 4 suggests recovery is beginning.[22][23]

    • TOF Ratio: In quantitative monitoring, the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated. A TOF ratio of ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[21]

Assessment of Cardiovascular Effects in Clinical Trials

Objective: To evaluate the hemodynamic effects of NMBAs.

Methodology:

  • Patient Population: Enroll a cohort of patients scheduled for a surgical procedure requiring general anesthesia and neuromuscular blockade. Patients with pre-existing cardiovascular disease may be included in specific sub-studies.

  • Anesthetic Protocol: Standardize the anesthetic induction and maintenance agents to minimize confounding hemodynamic effects.

  • Hemodynamic Monitoring: Continuously monitor key cardiovascular parameters, including:

    • Heart Rate (HR) via electrocardiogram (ECG).

    • Arterial Blood Pressure (Systolic, Diastolic, and Mean) via an arterial catheter.

    • Cardiac Output (CO) using methods such as thermodilution via a pulmonary artery catheter.

  • Data Collection: Record baseline hemodynamic measurements before administration of the NMBA. After administration of the study drug (pancuronium or a novel this compound), record the same parameters at predefined intervals (e.g., 1, 2, 5, and 10 minutes post-injection).[2]

  • Data Analysis: Compare the post-administration hemodynamic values to the baseline values for each drug group. Statistical analysis is performed to determine the significance of any observed changes and to compare the effects between the different NMBAs.

Investigation of Hypersensitivity Reactions: Skin Testing

Objective: To identify the causative agent of a suspected perioperative anaphylactic reaction and to assess for cross-reactivity with other NMBAs.

Methodology:

  • Timing: Skin testing should be performed 4 to 6 weeks after the suspected anaphylactic event.[24]

  • Procedure:

    • Skin Prick Testing (SPT): A drop of the undiluted NMBA solution is placed on the skin (usually the forearm), and the epidermis is pricked with a lancet.[25][26]

    • Intradermal Testing (IDT): If the SPT is negative, a small amount of a diluted solution of the NMBA (e.g., 1:100 or 1:1000) is injected intradermally to raise a small bleb.[24][25][26]

  • Controls: A positive control (histamine) and a negative control (saline) are always included to ensure the validity of the test.

  • Interpretation: A positive test is indicated by the formation of a wheal and flare at the test site within 15-20 minutes. The size of the wheal is compared to the controls.[24]

  • Cross-Reactivity Assessment: If a specific NMBA is identified as the causative agent, testing with other NMBAs is performed to identify safe alternatives for future anesthetic procedures.[25][26]

Mandatory Visualization

experimental_workflow_tof_monitoring cluster_preparation Preparation cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Analysis p1 Position Patient p2 Place Electrodes on Ulnar Nerve p1->p2 s1 Deliver Supramaximal Stimuli p2->s1 s2 Train-of-Four (4 stimuli at 2 Hz) s1->s2 m1 Observe Thumb Adduction s2->m1 m2 Quantitative Monitoring (e.g., Acceleromyography) s2->m2 a1 Determine TOF Count (0-4) m1->a1 a2 Calculate TOF Ratio (T4/T1) m2->a2 a3 Assess Depth of Blockade a1->a3 a2->a3 signaling_pathway_pancuronium_vagolytic_effect Pancuronium Pancuronium M2_Receptor Muscarinic M2 Receptor (Cardiac SA Node) Pancuronium->M2_Receptor blocks HR_Decrease Decreased Heart Rate M2_Receptor->HR_Decrease leads to Tachycardia Tachycardia M2_Receptor->Tachycardia blockade results in Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases ACh->M2_Receptor binds & activates signaling_pathway_ige_mediated_anaphylaxis NMBA Neuromuscular Blocking Agent (NMBA) IgE IgE Antibodies NMBA->IgE cross-links Mast_Cell Mast Cell Degranulation Degranulation Mast_Cell->Degranulation activates IgE->Mast_Cell binds to Mediators Release of Mediators (Histamine, Tryptase, etc.) Degranulation->Mediators results in Symptoms Anaphylactic Symptoms (Hypotension, Bronchospasm, Urticaria) Mediators->Symptoms cause

References

A Comparative Guide to In Vitro Models for Predicting In Vivo Aminosteroid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro models for predicting the in vivo efficacy of aminosteroid neuromuscular blocking agents. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to assist researchers in selecting and validating appropriate preclinical models for these compounds.

Data Presentation: In Vitro vs. In Vivo Potency of Aminosteroids

A critical aspect of validating an in vitro model is its ability to predict the in vivo potency of a compound. The following tables summarize the available quantitative data for common aminosteroids, comparing their in vitro inhibitory concentrations (IC50) with their in vivo effective doses (ED50). It is important to note that direct comparisons can be challenging due to variations in experimental species and conditions.

This compoundIn Vitro ModelIC50In Vivo ModelED50/LD50Citation
Pancuronium Rat phrenic nerve-diaphragm~4 x 10⁻⁶ MMouse (acute toxicity)~2 x 10⁻⁷ mol/kg (LD50)[1]
Rat phrenic nerve-diaphragm-Rat (neuromuscular blockade)63 µg/kg (ED50)[2][3]
Vecuronium Rat phrenic nerve-hemidiaphragm5.89 x 10⁻⁶ MHuman23.7 µg/kg (ED50)[2][4]
Rocuronium --Human144.8 µg/kg (ED50)[2]
--Rat (neuromuscular blockade)1.3 mg/kg (ED90)[5]
Pipecuronium --Human27.1 µg/kg (ED50)[2]

Note: The data presented is compiled from multiple sources and may not allow for a direct one-to-one correlation due to differences in species, experimental setup, and endpoint measurements (e.g., IC50 vs. ED50 vs. LD50).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any experimental model. Below are outlines of the key in vitro and in vivo protocols cited in this guide.

In Vitro: Phrenic Nerve-Hemidiaphragm Preparation (Rat)

This ex vivo model is a classic and widely used method for assessing the potency of neuromuscular blocking agents.

  • Tissue Preparation: A rat is euthanized, and the diaphragm with the phrenic nerve intact is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses to elicit diaphragm muscle contractions.

  • Drug Application: The this compound is added to the organ bath in a cumulative manner, and the resulting inhibition of muscle contraction is measured.

  • Data Analysis: A concentration-response curve is generated, and the IC50 value (the concentration of the drug that causes 50% inhibition of the muscle twitch) is calculated.[1][4]

In Vivo: Determination of Neuromuscular Blockade (Rat)

In vivo models provide a more physiologically relevant assessment of drug efficacy, accounting for pharmacokinetic and pharmacodynamic factors.

  • Animal Preparation: A rat is anesthetized, and electrodes are placed to stimulate a peripheral nerve (e.g., the sciatic nerve) and record the evoked muscle response from a corresponding muscle (e.g., the tibialis anterior).

  • Drug Administration: The this compound is administered intravenously.

  • Measurement of Blockade: The degree of neuromuscular blockade is quantified by measuring the reduction in the muscle twitch height in response to nerve stimulation.

  • Data Analysis: A dose-response curve is constructed by administering different doses of the drug to different groups of animals. The ED50 (the dose that produces a 50% reduction in twitch height) is then determined.[2][3]

Mandatory Visualizations

Signaling Pathway: this compound Neuromuscular Blockade

Aminosteroids exert their effect by acting as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx ACh_vesicles ACh Vesicles Ca_influx->ACh_vesicles ACh_release ACh Release ACh_vesicles->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Competitively Blocks Na_influx Na⁺ Influx nAChR->Na_influx Channel Opens Depolarization Depolarization Na_influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction

Caption: Competitive antagonism of aminosteroids at the neuromuscular junction.

Experimental Workflow: Validation of In Vitro Models

The process of validating an in vitro model for predicting in vivo efficacy follows a logical progression of experiments and data analysis.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Testing cluster_correlation Correlation Analysis invitro_model Select In Vitro Model (e.g., Phrenic Nerve-Hemidiaphragm) ic50 Determine IC50 for a series of Aminosteroids invitro_model->ic50 correlation Correlate In Vitro IC50 with In Vivo ED50 ic50->correlation invivo_model Select In Vivo Model (e.g., Rat Neuromuscular Blockade) ed50 Determine ED50 for the same series of Aminosteroids invivo_model->ed50 ed50->correlation validation Assess Predictive Validity correlation->validation

Caption: Workflow for validating in vitro models against in vivo efficacy.

Logical Relationship: In Vitro Prediction to In Vivo Efficacy

The ultimate goal of in vitro modeling in this context is to establish a relationship that allows for the prediction of in vivo outcomes.

G invitro_potency In Vitro Potency (IC50) predictive_model Predictive Model invitro_potency->predictive_model invivo_efficacy In Vivo Efficacy (ED50) predictive_model->invivo_efficacy clinical_outcome Clinical Outcome invivo_efficacy->clinical_outcome adme ADME Properties (Absorption, Distribution, Metabolism, Excretion) adme->invivo_efficacy Influences

Caption: Relationship between in vitro data and in vivo this compound efficacy.

References

A Comparative Analysis of the Vagolytic Effects of Aminosteroid Neuromuscular Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vagolytic effects of commonly used aminosteroid neuromuscular blocking agents: pancuronium, vecuronium, rocuronium, and pipecuronium. The information presented is based on experimental data from in vitro and in vivo studies to assist researchers in selecting the appropriate agent for their specific needs, particularly when cardiovascular stability is a critical consideration.

Executive Summary

This compound neuromuscular blocking agents are essential in clinical anesthesia and pharmacological research to induce muscle relaxation. However, their side-effect profiles, particularly their cardiovascular effects, vary significantly. A primary cardiovascular side effect is tachycardia, which is largely attributed to the vagolytic action of these drugs—the blockade of the cardiac muscarinic M2 receptors that mediate the parasympathetic nervous system's control of heart rate.

This comparative guide reveals a clear hierarchy in the vagolytic potency of the four principal this compound agents:

  • Pancuronium exhibits the most potent vagolytic effects, consistently leading to a significant increase in heart rate.

  • Rocuronium has a weak to modest vagolytic profile, with its effects on heart rate being less pronounced and not always consistent.

  • Vecuronium and Pipecuronium are largely devoid of clinically significant vagolytic effects, demonstrating minimal to no impact on heart rate.

This variation in vagolytic activity is directly correlated with their affinity for the M2 muscarinic receptor. The choice of an this compound agent should, therefore, be carefully considered based on the experimental or clinical context, especially in scenarios where maintaining stable cardiovascular hemodynamics is paramount.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data on the vagolytic effects and related properties of the four this compound agents.

This compound AgentRelative M2 Muscarinic Receptor AffinityTypical Effect on Heart RateVagal: Neuromuscular Block Ratio (Cat)
Pancuronium High[1][2]Significant Increase[3][4][5][6][7]3.0
Rocuronium Moderate[2]Slight to No Increase[4][8][9][10]N/A
Vecuronium LowMinimal to No Effect[4][5][11][12]79.8[13]
Pipecuronium Very Low[2]No Significant Effect[6][7][14]N/A

Mechanism of Vagolytic Action: M2 Muscarinic Receptor Blockade

The primary mechanism underlying the vagolytic effects of this compound agents is the competitive antagonism of acetylcholine at the cardiac M2 muscarinic receptors located in the sinoatrial node of the heart.[15] The vagus nerve, a key component of the parasympathetic nervous system, releases acetylcholine, which binds to these M2 receptors, leading to a decrease in heart rate (bradycardia). By blocking these receptors, certain aminosteroids prevent acetylcholine from exerting its effect, thereby leading to an increase in heart rate (tachycardia).

Vagolytic_Mechanism cluster_0 Parasympathetic Nerve Terminal cluster_1 Sinoatrial Node Cardiomyocyte Vagus_Nerve Vagus Nerve Stimulation ACh_Release Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release M2_Receptor M2 Muscarinic Receptor ACh_Release->M2_Receptor binds G_Protein Gi/o Protein M2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Heart_Rate ↓ Heart Rate (Bradycardia) cAMP->Heart_Rate This compound This compound Agent (e.g., Pancuronium) This compound->M2_Receptor blocks

Mechanism of vagolytic action of this compound agents.

Experimental Protocols

The vagolytic effects of this compound agents are typically assessed using both in vitro and in vivo experimental models.

In Vitro Assessment: Isolated Guinea Pig Atrium Preparation

This model allows for the direct measurement of the effects of drugs on the heart's intrinsic pacemaker activity and its response to vagal stimulation, independent of systemic physiological influences.

Methodology:

  • Animal Preparation: A guinea pig is humanely euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Ringer solution.

  • Atrial Preparation: The atria are dissected from the ventricles and mounted in an organ bath containing Krebs-Ringer solution maintained at a constant temperature (typically 37°C) and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Recording: The spontaneous beating rate of the atria is recorded using a force-displacement transducer connected to a polygraph.

  • Vagal Stimulation: The right vagus nerve is stimulated electrically to induce bradycardia.

  • Drug Administration: The this compound agent is added to the organ bath in increasing concentrations, and the degree of inhibition of the vagally-induced bradycardia is measured.

  • Data Analysis: Dose-response curves are constructed to determine the ED50 (the concentration of the drug that produces 50% of the maximal effect) for the vagolytic effect.

In_Vitro_Workflow start Start euthanasia Humane Euthanasia of Guinea Pig start->euthanasia heart_excision Rapid Excision of the Heart euthanasia->heart_excision atria_dissection Dissection of Atria heart_excision->atria_dissection organ_bath Mounting in Organ Bath with Krebs-Ringer Solution atria_dissection->organ_bath recording_setup Connection to Force Transducer and Polygraph organ_bath->recording_setup stabilization Stabilization Period recording_setup->stabilization baseline_hr Record Baseline Heart Rate stabilization->baseline_hr vagal_stim Electrical Stimulation of Vagus Nerve to Induce Bradycardia baseline_hr->vagal_stim drug_admin Cumulative Addition of This compound Agent vagal_stim->drug_admin measure_response Measure Inhibition of Bradycardia drug_admin->measure_response data_analysis Construct Dose-Response Curves and Calculate ED50 measure_response->data_analysis end End data_analysis->end

Experimental workflow for in vitro assessment of vagolytic effects.
In Vivo Assessment: Anesthetized Rat Model

This model provides insights into the cardiovascular effects of this compound agents in a whole-animal system, taking into account the complex interplay of physiological factors.

Methodology:

  • Animal Preparation: A rat is anesthetized, and catheters are inserted into a carotid artery and a jugular vein for blood pressure monitoring and drug administration, respectively.

  • Vagal Stimulation: The right vagus nerve is isolated and stimulated electrically to induce bradycardia.[16]

  • Drug Administration: A bolus dose or infusion of the this compound agent is administered intravenously.[8]

  • Cardiovascular Monitoring: Heart rate and blood pressure are continuously monitored.

  • Data Analysis: The percentage increase in heart rate from baseline and the inhibition of vagally-induced bradycardia are quantified.

Conclusion

The selection of an this compound neuromuscular blocking agent should be guided by a thorough understanding of its potential cardiovascular side effects. For research or clinical applications where maintaining cardiovascular stability is crucial, vecuronium and pipecuronium are the preferred agents due to their negligible vagolytic activity. Rocuronium may be a suitable alternative when a rapid onset of action is desired, and a slight increase in heart rate is acceptable. Pancuronium, with its pronounced vagolytic effects, should be used with caution in patients with pre-existing cardiovascular conditions or in experimental settings where tachycardia could confound the results. This comparative guide provides the foundational data and experimental context to support informed decision-making in the use of these important pharmacological tools.

References

Histamine Release by Neuromuscular Blocking Agents: A Quantitative Comparison of Aminosteroids and Benzylisoquinoliniums

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a neuromuscular blocking agent (NMBA) in clinical practice is guided by several factors, including its efficacy, duration of action, and side-effect profile. A significant differentiator among NMBAs is their propensity to induce histamine release, a phenomenon that can lead to a range of clinical manifestations from cutaneous flushing to severe hemodynamic instability. This guide provides an objective, data-driven comparison of histamine release induced by two major classes of non-depolarizing NMBAs: aminosteroids and benzylisoquinoliniums.

Executive Summary

Benzylisoquinolinium compounds are generally associated with a higher incidence and magnitude of histamine release compared to the aminosteroid class of NMBAs.[1] This difference is attributed to their distinct chemical structures. While agents like atracurium and mivacurium are known for their dose-dependent histamine-releasing properties, the aminosteroids, such as rocuronium and vecuronium, are considered to have a minimal to non-existent effect on histamine levels.[2][3] Newer benzylisoquinoliniums, like cisatracurium, have been developed to minimize this adverse effect.[4][5]

Quantitative Data Comparison

The following tables summarize quantitative data from clinical studies comparing the histamine-releasing effects of various aminosteroids and benzylisoquinoliniums.

Table 1: Plasma Histamine Concentration Changes Following Administration of NMBAs

Drug ClassDrugDosePeak Increase in Plasma Histamine (Mean % from baseline)Time to Peak IncreaseReference
Benzylisoquinolinium Mivacurium0.2 mg/kg370%1 min[2]
Atracurium0.6 mg/kg234%1 min[2]
Atracurium0.5 mg/kg232%1 min[6]
Tubocurarine0.5 mg/kg252%1 min[2]
This compound Rocuronium0.6 mg/kgNo significant change-[2][6]
Vecuronium0.1 mg/kgNo significant change-[2]

Table 2: Clinical Signs of Histamine Release

Drug ClassDrugDoseIncidence of Clinical Signs (e.g., flushing, erythema)Reference
Benzylisoquinolinium Atracurium0.5 mg/kg62% +/- 10% of patients[6]
This compound Rocuronium0.6 mg/kg0% of patients[6]

Experimental Protocols

The data presented above are derived from clinical trials with specific methodologies. Understanding these protocols is crucial for interpreting the results.

In Vivo Plasma Histamine Measurement

A common experimental design to quantify histamine release involves the following steps:

  • Patient Selection: Adult patients scheduled for elective surgery, typically classified as ASA physical status I or II, are enrolled.

  • Anesthesia Induction: Anesthesia is induced with a non-histamine-releasing agent, such as thiopental.[2]

  • Baseline Sampling: A venous blood sample is collected before the administration of the NMBA to establish a baseline histamine level.

  • NMBA Administration: The specific NMBA is administered as a rapid intravenous bolus at a clinically relevant dose.[2]

  • Serial Blood Sampling: Venous blood samples are collected at multiple time points after NMBA administration (e.g., 1, 3, and 5 minutes) to capture the peak histamine release and its subsequent decline.[2][6]

  • Histamine Assay: Plasma histamine concentrations are measured using a sensitive and specific method, such as a radioimmunoassay (RIA).[7]

  • Data Analysis: The percentage change in plasma histamine from baseline is calculated for each time point. Statistical analysis is performed to compare the effects of different NMBAs.

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Patient Patient Selection (ASA I/II) Anesthesia Anesthesia Induction (Non-histamine releasing agent) Patient->Anesthesia Baseline Baseline Blood Sample Anesthesia->Baseline NMBA NMBA Administration (IV Bolus) Baseline->NMBA Serial Serial Blood Sampling (1, 3, 5 min) NMBA->Serial Assay Plasma Histamine Assay (RIA) Serial->Assay Analysis Data Analysis (% Change from Baseline) Assay->Analysis

Experimental Workflow for In Vivo Histamine Release Measurement.

Cutaneous Histamine Release Assessment

Intradermal injection of NMBAs can be used to assess their direct histamine-releasing potential in the skin.

  • Subject Selection: Healthy human volunteers are recruited.

  • Drug Preparation: Serial dilutions of the NMBAs are prepared.

  • Intradermal Injection: A small, fixed volume of each drug concentration is injected intradermally. A saline control is also used.

  • Wheal Measurement: The diameter of the resulting wheal is measured after a specified time.

  • Dose-Response Curve: A dose-response relationship is established to compare the relative cutaneous histamine-releasing ability of different drugs.[8]

Signaling Pathways and Logical Relationships

The differential histamine-releasing properties of aminosteroids and benzylisoquinoliniums can be understood through their chemical structures and interactions with mast cells.

G cluster_this compound Aminosteroids cluster_benzylisoquinolinium Benzylisoquinoliniums cluster_histamine Histamine Release Potential Rocuronium Rocuronium Low Low Rocuronium->Low Vecuronium Vecuronium Vecuronium->Low Pancuronium Pancuronium Pancuronium->Low Atracurium Atracurium High High Atracurium->High Mivacurium Mivacurium Mivacurium->High Cisatracurium Cisatracurium Cisatracurium->Low

Histamine Release Potential of NMBAs.

The benzylisoquinolinium structure, particularly in older compounds, is more likely to interact with and degranulate mast cells, leading to histamine release.[1] In contrast, the rigid steroidal nucleus of the aminosteroids results in a lower propensity for such interactions.[9][10] Cisatracurium, a stereoisomer of atracurium, demonstrates that modifications to the benzylisoquinolinium structure can significantly reduce histamine-releasing potential.[4][11]

Conclusion

The choice between an this compound and a benzylisoquinolinium NMBA should consider the patient's clinical status and the potential for histamine-related adverse effects. The quantitative data strongly support the classification of aminosteroids as non-histamine-releasing agents, making them a safer choice in patients with a history of atopy, asthma, or cardiovascular instability. While traditional benzylisoquinoliniums like atracurium and mivacurium carry a known risk of histamine release, newer agents such as cisatracurium offer a similar clinical profile with a significantly improved safety margin in this regard.[5][12] Researchers and drug development professionals should continue to explore structural modifications that minimize histamine release while retaining the desirable pharmacokinetic and pharmacodynamic properties of NMBAs.

References

Navigating Neuromuscular Blockade: A Comparative Analysis of the Therapeutic Index of Novel Aminosteroid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Therapeutic and Safety Profiles of New-Generation Aminosteroid Neuromuscular Blocking Agents Against Established Drugs.

The quest for the ideal neuromuscular blocking agent (NMBA) is a continuous journey in anesthesia and critical care. The primary goal is to achieve profound muscle relaxation for surgical procedures or mechanical ventilation while minimizing adverse effects. The therapeutic index (TI), a ratio comparing the dose of a drug that produces a therapeutic effect to the dose that causes toxicity, is a critical measure of a drug's safety margin.[1][2][3] This guide provides a comprehensive comparison of the therapeutic index of new this compound derivatives against their predecessors and other alternatives, supported by available experimental data.

Quantitative Comparison of Neuromuscular Blocking Agents

The following table summarizes the effective doses (ED50 and ED95) for neuromuscular blockade and highlights key cardiovascular side effects, which are the primary dose-limiting toxicities for this class of drugs. A higher ratio of the dose causing cardiovascular effects to the neuromuscular blocking dose suggests a wider therapeutic index.

DrugClassED50 (µg/kg)ED95 (µg/kg)Primary Cardiovascular Side EffectsKey Characteristics
Pancuronium This compound (Long-acting)32.4 - 48[4][5]58.1 - 59.5[4][6]Tachycardia (vagolytic effect)[7]Long duration of action.
Vecuronium This compound (Intermediate-acting)23.7 - 30.5[4][6]39.9 - 45.6[4][6]Minimal cardiovascular effects[8]Cardiovascular stability is a key advantage.
Rocuronium This compound (Intermediate-acting)144.8[4]322.1[4]Mild tachycardia at higher doses[9]Rapid onset of action.
Rapacuronium (Org 9487) This compound (Short-acting)280 - 390[10]~1000[11]Tachycardia and hypotension (dose-dependent)[12][13][14]Rapid onset and short duration of action.
CW002 Benzylisoquinolinium (Intermediate-acting)36[15]77[15][16]Minimal cardiovascular side effects[15][16]A newer agent with a potentially favorable safety profile.

Note: ED50 and ED95 values can vary based on the anesthetic regimen and patient population.[6] The data presented is a synthesis from multiple sources for comparative purposes. Direct TD50 values for cardiovascular toxicity are not consistently reported in publicly available literature, hence the qualitative description of side effects.

Experimental Protocols

The determination of the therapeutic index for neuromuscular blocking agents involves a series of preclinical and clinical experiments designed to assess both efficacy (neuromuscular blockade) and safety (cardiovascular and other side effects).

Determination of Neuromuscular Blockade (Efficacy)
  • Animal Models: In vivo studies in species such as cats, dogs, and monkeys are common.[7] The sciatic nerve-tibialis anterior muscle preparation or the phrenic nerve-diaphragm preparation are frequently used.[17]

  • Methodology:

    • Anesthesia is induced and maintained.

    • A peripheral nerve (e.g., ulnar nerve) is stimulated supramaximally using a nerve stimulator.

    • The evoked mechanical twitch response of the corresponding muscle (e.g., adductor pollicis) is measured using a force transducer (mechanomyography).[4]

    • The drug is administered intravenously in incrementally increasing doses.

    • The percentage of twitch depression is recorded at each dose level.

    • Dose-response curves are constructed by plotting the percentage of twitch depression against the logarithm of the dose.[5]

    • From these curves, the ED50 and ED95 (the doses required to produce 50% and 95% twitch depression, respectively) are calculated.[17]

Assessment of Cardiovascular Side Effects (Toxicity)
  • Animal Models: Anesthetized dogs and monkeys are often used to evaluate cardiovascular effects.

  • Methodology:

    • Continuous monitoring of heart rate, blood pressure (arterial and pulmonary), and cardiac output is performed.[14]

    • The neuromuscular blocking agent is administered at doses that are multiples of the ED95 for neuromuscular blockade.

    • Changes in cardiovascular parameters from baseline are recorded and analyzed.

    • Some studies also measure histamine release, a known side effect of some NMBAs, by taking blood samples before and after drug administration.[15]

Human Studies
  • Methodology:

    • Healthy volunteers or patients undergoing surgery are enrolled.

    • Anesthesia is induced and maintained with a standardized protocol.

    • Neuromuscular function is monitored using acceleromyography or mechanomyography, typically at the adductor pollicis muscle in response to ulnar nerve stimulation.

    • Cardiovascular parameters (heart rate, blood pressure) are continuously monitored.

    • Dose-escalation studies are performed to determine the dose-response relationship for neuromuscular blockade and to identify the doses at which cardiovascular side effects occur.[15]

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental workflow, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment Animal Model Animal Model Nerve Stimulation Nerve Stimulation Animal Model->Nerve Stimulation Cardiovascular Monitoring Cardiovascular Monitoring Animal Model->Cardiovascular Monitoring Twitch Response Measurement Twitch Response Measurement Nerve Stimulation->Twitch Response Measurement Dose-Response Curve Dose-Response Curve Twitch Response Measurement->Dose-Response Curve ED50_ED95_Calculation ED50/ED95 Calculation Dose-Response Curve->ED50_ED95_Calculation Human Volunteers Human Volunteers Standardized Anesthesia Standardized Anesthesia Human Volunteers->Standardized Anesthesia Dose Escalation Dose Escalation Standardized Anesthesia->Dose Escalation Neuromuscular Monitoring Neuromuscular Monitoring Safety_Efficacy_Profile Safety & Efficacy Profile Neuromuscular Monitoring->Safety_Efficacy_Profile CV_Side_Effect_Monitoring CV Side Effect Monitoring CV_Side_Effect_Monitoring->Safety_Efficacy_Profile Dose Escalation->Neuromuscular Monitoring Dose Escalation->CV_Side_Effect_Monitoring

Experimental workflow for determining the therapeutic index.

Signaling_Pathways cluster_therapeutic Therapeutic Effect (Neuromuscular Junction) cluster_adverse Adverse Effect (Cardiovascular System) This compound This compound Nicotinic_AChR Nicotinic ACh Receptor (Motor Endplate) This compound->Nicotinic_AChR Antagonist Blockade Blockade of Acetylcholine Binding Nicotinic_AChR->Blockade No_Depolarization No Endplate Depolarization Blockade->No_Depolarization Muscle_Relaxation Muscle Relaxation No_Depolarization->Muscle_Relaxation Aminosteroid_SE This compound Muscarinic_AChR Muscarinic ACh Receptor (SA Node) Aminosteroid_SE->Muscarinic_AChR Antagonist Vagolytic_Effect Vagolytic Effect Muscarinic_AChR->Vagolytic_Effect Increased_HR Increased Heart Rate (Tachycardia) Vagolytic_Effect->Increased_HR

Signaling pathways of this compound derivatives.

Drug_Comparison_Logic Goal Ideal Neuromuscular Blocking Agent High_TI High Therapeutic Index Goal->High_TI Rapid_Onset Rapid Onset Goal->Rapid_Onset Predictable_Duration Predictable Duration Goal->Predictable_Duration Low_ED50 Low Effective Dose (High Potency) High_TI->Low_ED50 High_TD50 High Toxic Dose (Low Side Effects) High_TI->High_TD50

Logical relationship in drug comparison.

Discussion and Conclusion

The development of new this compound derivatives has been driven by the desire to improve upon the safety and kinetic profiles of existing drugs.

  • Vecuronium set a high standard for cardiovascular safety, exhibiting minimal hemodynamic effects.[8]

  • Rocuronium , while having a less favorable cardiovascular profile at higher doses compared to vecuronium, offers the significant advantage of a rapid onset of action, making it a suitable alternative to succinylcholine for rapid sequence intubation.[18]

  • Rapacuronium (Org 9487) was developed as a short-acting this compound with a rapid onset. However, its clinical use was hampered by a higher incidence of dose-dependent tachycardia and hypotension, indicating a narrower therapeutic index compared to vecuronium.[12][13][14]

  • Newer agents in development, such as the non-aminosteroid CW002 , show promise with minimal cardiovascular side effects, suggesting a potentially wide therapeutic index.[15][16]

References

Safety Operating Guide

Proper Disposal of Aminosteroids: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of aminosteroid compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of aminosteroids, offering both immediate safety protocols and detailed operational plans. By adhering to these guidelines, laboratories can minimize risks and foster a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound being handled. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Lab coat or gown

  • Safety goggles with side shields

  • Nitrile gloves

All handling of aminosteroids should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust, mists, or vapors.[1][2] In the event of a spill, the area must be immediately contained to prevent spreading. The spilled material should be absorbed with an inert material and collected in a sealed, labeled container for hazardous waste.[1]

Regulatory-Compliant Disposal Pathway

The primary and mandated method for the disposal of aminosteroids and any contaminated materials is through a licensed hazardous waste disposal service.[3] This ensures that the compounds are managed in accordance with all local, state, and federal regulations for pharmaceutical and chemical waste.

Step-by-Step Disposal Protocol:
  • Segregation: Do not mix this compound waste with other chemical or biological waste streams. This is crucial for proper characterization and treatment by the disposal facility.

  • Containerization:

    • Place solid this compound waste in its original container whenever possible.

    • For contaminated labware (e.g., vials, pipette tips, gloves), use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be sealable and kept closed except when adding waste.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name of the this compound (e.g., "Rocuronium Bromide")

    • Appropriate hazard symbols (e.g., toxic)

  • Storage: Store the sealed hazardous waste container in a designated, secure satellite accumulation area away from incompatible materials.[3]

Experimental Protocols for Chemical Degradation

For research purposes, it may be necessary to render small quantities of aminosteroids non-potent before disposal. The following protocols for oxidative degradation and hydrolysis are based on forced degradation studies of rocuronium bromide and should only be performed by qualified personnel in a controlled laboratory setting.[3][4] The resulting degraded solutions must still be disposed of as chemical waste in accordance with institutional and local regulations. [3]

Quantitative Data for Chemical Degradation of Rocuronium Bromide
Degradation MethodReagent ConcentrationTemperatureDuration
Oxidative Degradation 1% Hydrogen PeroxideReflux1 hour
Acidic Hydrolysis 0.1M Hydrochloric AcidReflux4 hours
Basic Hydrolysis 0.1M Sodium HydroxideReflux30 minutes

Source: Adapted from forced degradation studies of rocuronium bromide.[3][4]

Detailed Methodologies

1. Oxidative Degradation:

  • Procedure:

    • In a chemical fume hood, prepare a solution of the this compound.

    • Slowly add a 1% solution of hydrogen peroxide to the this compound solution while stirring.[4]

    • Set up a reflux apparatus and heat the solution for 1 hour.[4]

    • Allow the solution to cool to room temperature.

    • Neutralize the solution as required before transferring it to a labeled hazardous waste container for disposal.[3]

2. Acidic and Basic Hydrolysis:

  • Methodology for Acidic Hydrolysis:

    • In a chemical fume hood, prepare a solution of the this compound.

    • Slowly add 0.1M hydrochloric acid to the solution while stirring.

    • Set up a reflux apparatus and heat the solution for 4 hours.

    • Allow the solution to cool to room temperature.

    • Carefully neutralize the solution with a suitable base (e.g., 2M sodium hydroxide).[3]

    • Transfer the neutralized solution to a labeled hazardous waste container for disposal.

  • Methodology for Basic Hydrolysis:

    • In a chemical fume hood, prepare a solution of the this compound.

    • Slowly add 0.1M sodium hydroxide to the solution while stirring.

    • Set up a reflux apparatus and heat the solution for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Carefully neutralize the solution with a suitable acid (e.g., 2M hydrochloric acid).[3]

    • Transfer the neutralized solution to a labeled hazardous waste container for disposal.

Mandatory Visualizations

G cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste B Segregate from Other Waste Streams A->B C Select Appropriate Waste Container B->C D Label Container as Hazardous Waste C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for Licensed Waste Disposal E->F G cluster_1 Chemical Degradation Decision Pathway Start Small Quantity of this compound for Disposal Decision Is Chemical Degradation Feasible and Permitted? Start->Decision Protocol Follow Approved Degradation Protocol (Oxidation/Hydrolysis) Decision->Protocol Yes Regulated Follow Standard Regulated Disposal Pathway Decision->Regulated No Waste Dispose of as Hazardous Chemical Waste Protocol->Waste

References

Essential Safety and Logistics for Handling Aminosteroids in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of aminosteroids is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to potent aminosteroid compounds. Due to their hormonal and potentially cytotoxic nature, a comprehensive PPE strategy is crucial.

Recommended PPE for Handling Aminosteroids:

PPE ComponentSpecificationRationale
Gloves Double gloving with powder-free nitrile gloves is recommended. The outer glove should be changed every 30 minutes or immediately if contaminated or damaged.[1]Provides a robust barrier against dermal absorption. Powder-free gloves prevent the aerosolization of hazardous particles.[1]
Gown A disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs. Gowns should be changed every two to three hours or immediately after a spill.[1]Protects the body from splashes and contamination. Back-closing gowns offer superior protection.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Shields the eyes from splashes of liquids and airborne particles.
Face Protection A face shield worn in conjunction with goggles is required when there is a risk of splashes or aerosols.Offers an additional layer of protection for the entire face.[1]
Respiratory Protection An N95 or higher-rated respirator is necessary when handling powdered aminosteroids outside of a containment hood to prevent inhalation of airborne particles.Protects the respiratory system from potent airborne compounds.
Footwear Closed-toe shoes are mandatory in the laboratory. Shoe covers should be worn in designated hazardous drug handling areas.Protects feet from spills and falling objects. Shoe covers help prevent the spread of contamination.
Head and Hair Covering A disposable head and hair cover should be worn to contain hair and prevent contamination.Prevents contamination of the experiment and the individual.[1]
Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan minimizes the risk of exposure and ensures consistent, safe handling practices. The following protocol outlines the key steps for weighing and dissolving powdered this compound compounds.

Experimental Protocol: Weighing and Dissolving Powdered this compound

  • Preparation:

    • Ensure the work area, specifically a certified chemical fume hood or a powder containment hood, is clean and free of clutter.[2]

    • Gather all necessary materials: the this compound compound, appropriate solvent, weighing paper or boat, spatula, volumetric flask, and beakers.

    • Don all required PPE as specified in the table above.

  • Weighing the Compound:

    • Place a weighing boat on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of the powdered this compound to the weighing boat using a clean spatula. Avoid creating dust.

    • Record the exact weight of the compound.

  • Dissolving the Compound:

    • Carefully transfer the weighed powder from the weighing boat into a clean, appropriately sized beaker or flask.

    • Use a small amount of the chosen solvent to rinse the weighing boat and spatula to ensure the complete transfer of the compound.

    • Add the remaining solvent to the beaker, stirring gently with a magnetic stir bar or by swirling until the this compound is completely dissolved.

    • If preparing a stock solution of a specific concentration, quantitatively transfer the dissolved this compound to a volumetric flask and bring it to the final volume with the solvent.

  • Post-Procedure:

    • Cap and label the container with the compound name, concentration, solvent, and date of preparation.

    • Decontaminate the work surface and all equipment used in the procedure.

    • Properly dispose of all contaminated materials, including gloves, weighing boat, and any disposable equipment, in the designated hazardous waste container.

Disposal Plan: Managing this compound Waste

This compound waste is considered hazardous and must be managed according to institutional and regulatory guidelines. Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, leak-proof, puncture-resistant container specifically for cytotoxic/hazardous waste (often yellow or purple).[3]Includes contaminated gloves, gowns, weighing paper, and other disposable materials. The container should be sealed when three-quarters full and collected by a certified hazardous waste disposal service.
Sharps Waste Labeled, puncture-proof sharps container for cytotoxic/hazardous waste.[3]Includes needles, syringes, and contaminated glass vials. The container should be sealed when three-quarters full and disposed of as hazardous waste.
Liquid Waste Labeled, leak-proof, and chemically compatible container for hazardous liquid waste.Includes unused solutions and solvent rinses. The container should be kept closed when not in use and stored in a secondary containment vessel. Disposal must be handled by a certified hazardous waste contractor.

General Disposal Principles:

  • Never dispose of this compound waste down the drain or in the regular trash.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Visual Guides for Safe Handling Workflow

To further clarify the procedural flow and logical relationships in handling aminosteroids, the following diagrams have been created.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Powdered This compound don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve prepare_solution Prepare Final Solution/Stock dissolve->prepare_solution label_container Cap and Label Container prepare_solution->label_container decontaminate Decontaminate Work Area & Equipment label_container->decontaminate dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste

Caption: Workflow for the safe handling of this compound compounds.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Gowns, etc.) solid_container Hazardous Solid Waste Container solid_waste->solid_container sharps_waste Sharps Waste (Needles, Vials) sharps_container Hazardous Sharps Container sharps_waste->sharps_container liquid_waste Liquid Waste (Solutions, Rinses) liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container waste_pickup Scheduled Pickup by Certified Hazardous Waste Contractor solid_container->waste_pickup sharps_container->waste_pickup liquid_container->waste_pickup incineration High-Temperature Incineration waste_pickup->incineration

Caption: Logical flow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.